molecular formula C14H12O3 B11882017 8-(Propan-2-yl)-2H-furo[2,3-h][1]benzopyran-2-one CAS No. 1143-71-1

8-(Propan-2-yl)-2H-furo[2,3-h][1]benzopyran-2-one

Cat. No.: B11882017
CAS No.: 1143-71-1
M. Wt: 228.24 g/mol
InChI Key: QFKCXFXLVRSQGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(Propan-2-yl)-2H-furo[2,3-h][1]benzopyran-2-one is a synthetic furocoumarin derivative of significant interest in chemical and pharmacological research. Furocoumarins are a class of organic compounds characterized by a furan ring fused to a coumarin backbone, and they are widely investigated for their diverse biological activities and photochemical properties . This specific compound, with its isopropyl substituent, serves as a valuable chemical reference standard and a key intermediate for the synthesis of more complex natural product analogs. Researchers utilize this compound in various applications, including as a core scaffold in medicinal chemistry for the development of new therapeutic agents, and in photobiology studies to understand the interactions between light and biomolecules. Its mechanism of action, as with other furocoumarins, is often associated with its ability to intercalate with DNA and form photoadducts upon exposure to ultraviolet-A (UVA) light, leading to cross-linking which can inhibit DNA replication and transcription. This property makes it a compound of interest in several research fields. The product is provided for laboratory research purposes. 8-(Propan-2-yl)-2H-furo[2,3-h][1]benzopyran-2-one is For Research Use Only. It is not intended for direct human use, diagnostic applications, or as a component in therapeutic products.

Properties

CAS No.

1143-71-1

Molecular Formula

C14H12O3

Molecular Weight

228.24 g/mol

IUPAC Name

8-propan-2-ylfuro[2,3-h]chromen-2-one

InChI

InChI=1S/C14H12O3/c1-8(2)12-7-10-11(16-12)5-3-9-4-6-13(15)17-14(9)10/h3-8H,1-2H3

InChI Key

QFKCXFXLVRSQGV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(O1)C=CC3=C2OC(=O)C=C3

Origin of Product

United States

Foundational & Exploratory

The Isolation and Characterization of Novel Furo[2,3-h]coumarins: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Furocoumarins are a critical class of heterocyclic secondary metabolites characterized by a fused tricyclic system comprising a coumarin (benzo-α-pyrone) and a furan ring. While the linear isomers (furo[3,2-g]coumarins, or psoralens) are widely studied, the angular isomers—furo[2,3-h]coumarins (commonly known as angelicins or isopsoralens)—represent a highly valuable, yet structurally complex, frontier in pharmacognosy and drug development[1]. Predominantly confined to the Apiaceae and Leguminosae plant families[2], these angular scaffolds exhibit potent anti-inflammatory, anticancer, and acetylcholinesterase inhibitory activities without the severe phototoxic DNA-crosslinking side effects typical of their linear counterparts[1][3].

This whitepaper provides an authoritative, step-by-step framework for the isolation, chromatographic purification, and definitive structural elucidation of novel furo[2,3-h]coumarins.

Biosynthetic Divergence: The Mechanistic Foundation

Understanding the biosynthesis of furo[2,3-h]coumarins is essential for predicting their presence in plant matrices and designing targeted extraction protocols. The structural divergence between linear and angular furanocoumarins hinges on the regioselectivity of the initial prenylation of the precursor, umbelliferone.

Prenylation at the C-6 position leads to demethylsuberosin and ultimately the linear psoralens. Conversely, prenylation at the sterically hindered C-8 position yields osthenol. Subsequent cyclization by specific cyclase enzymes forms columbianetin, which is then oxidized by cytochrome P450-dependent synthases to form the angular furo[2,3-h]coumarin core (angelicin).

Biosynthesis cluster_angular Angular Pathway (Furo[2,3-h]coumarins) cluster_linear Linear Pathway (Furo[3,2-g]coumarins) Umb Umbelliferone Ost Osthenol (C-8 Prenylation) Umb->Ost Prenyltransferase Dem Demethylsuberosin (C-6 Prenylation) Umb->Dem Col Columbianetin Ost->Col Cyclase Ang Angelicin (Furo[2,3-h]coumarin) Col->Ang Synthase Mar Marmesin Dem->Mar Pso Psoralen (Furo[3,2-g]coumarin) Mar->Pso

Biosynthetic divergence of angular vs. linear furanocoumarins from umbelliferone.

Advanced Isolation Methodologies

The isolation of furo[2,3-h]coumarins requires overcoming the challenge of co-extracting abundant linear isomers and lipid contaminants. The choice of solvent and chromatographic sequence is dictated by the target's polarity and the plant matrix (e.g., seeds vs. roots).

Causality in Solvent Selection

Historically, methanol or ethyl acetate has been used for generic coumarin extraction[2]. However, recent optimizations have demonstrated that extracting immature seeds (e.g., Pastinaca sativa) with pyridine yields a significantly higher concentration and greater structural variety of furanocoumarins (up to 222.8 mg/g fresh weight)[4]. Pyridine effectively disrupts hydrogen bonding in the plant matrix, solubilizing both highly non-polar and moderately polar angular derivatives like pimpinellin and isobergapten[4][5]. For root matrices (e.g., Heracleum moellendorffii), a sequential liquid-liquid partitioning from n-hexane to chloroform is preferred to precipitate out heavy waxes and isolate active angular derivatives like 3,4-epoxypimpinellin[3].

Step-by-Step Protocol: Extraction and Semi-Preparative Isolation

Phase 1: Matrix Preparation and Extraction

  • Lyophilization & Pulverization: Freeze-dry the raw plant biomass (roots or seeds) to prevent enzymatic degradation of epoxide or ester moieties. Pulverize to a particle size of <0.5 mm.

  • Solvent Extraction: Macerate 100 g of the pulverized biomass in 500 mL of pyridine (for seeds)[4] or a 1:1 mixture of dichloromethane/methanol (for general tissue) for 72 hours at room temperature under dark conditions to prevent photo-isomerization.

  • Concentration: Filter the extract and concentrate under reduced pressure at 40°C using a rotary evaporator.

Phase 2: Fractionation and High-Resolution Purification 4. Liquid-Liquid Partitioning: Suspend the crude extract in distilled water and partition sequentially with n-hexane (to remove highly lipophilic waxes) and chloroform. The chloroform fraction typically concentrates the furo[2,3-h]coumarins[3]. 5. Flash Column Chromatography: Load the chloroform fraction onto a silica gel flash column. Elute with a step gradient of n-hexane:ethyl acetate (from 10:1 to 1:1, v/v). Monitor fractions via TLC (UV 254/365 nm)[2]. 6. Semi-Preparative HPLC: Pool furanocoumarin-rich fractions and subject them to semi-preparative HPLC (C18 column, 250 × 10 mm, 5 μm). Use an isocratic or shallow gradient mobile phase of H₂O/Acetonitrile (e.g., 60:40) at a flow rate of 3.0 mL/min, monitoring at 254 nm and 310 nm[4].

Workflow Bio Raw Plant Biomass (Roots/Seeds) Ext Solvent Extraction (Pyridine or CHCl3) Bio->Ext Part Part Ext->Part Flash Flash Chromatography (Silica/C18 SPE) Part->Flash HPLC Semi-Prep HPLC (High-Resolution Isolation) Flash->HPLC Pure Pure Furo[2,3-h]coumarin (Ready for NMR) HPLC->Pure

Step-by-step isolation workflow for novel furo[2,3-h]coumarins from plant matrices.

Structural Elucidation & Characterization (NMR & MS)

Once isolated, confirming the angular topology (furo[2,3-h]coumarin) versus the linear topology (furo[3,2-g]coumarin) is the most critical analytical hurdle. This requires a self-validating system of High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) and 1D/2D Nuclear Magnetic Resonance (NMR) spectroscopy[4][6].

The Definitive ¹H-NMR Diagnostic Rule

The absolute proof of an angular architecture lies in the ¹H-NMR signals of the central aromatic ring.

  • Angular (Furo[2,3-h]coumarins): Because the furan ring is fused at C-7 and C-8, the protons at C-5 and C-6 are adjacent (ortho) to each other. They will invariably appear as two distinct doublets with a large ortho-coupling constant (

    
     Hz)[3].
    
  • Linear (Furo[3,2-g]coumarins): The furan ring is fused at C-6 and C-7, leaving protons at C-5 and C-8. Because these protons are para to each other, they do not couple and appear as two distinct singlets .

2D-NMR (HMBC) Validations

Heteronuclear Multiple Bond Correlation (HMBC) is used to map the exact fusion points. For a novel furo[2,3-h]coumarin, the proton of the furan ring (H-3') will show strong ³


 correlations to the aromatic carbons C-7 and C-8, as well as the bridgehead carbon C-8a[3].
Stereochemical Determination (ECD)

For novel derivatives containing chiral centers—such as the recently isolated (3S, 4R)-3,4-epoxypimpinellin from Heracleum moellendorffii—Electronic Circular Dichroism (ECD) is mandatory. A positive Cotton effect at ~238 nm and a negative Cotton effect at ~210 nm definitively assigns a 4β-oriented epoxy moiety[3].

Quantitative Data Summary: Key Furo[2,3-h]coumarins

The following table summarizes the structural and spectral hallmarks of benchmark angular furanocoumarins isolated from natural sources[3][4][5][6].

Compound NameExact Mass [M+H]⁺Typical Botanical SourceDiagnostic ¹H-NMR Features (Aromatic Protons)Key HMBC Correlations
Angelicin (Isopsoralen)187.0395Heracleum sosnowskyiH-5 (d,

Hz), H-6 (d,

Hz)
H-3' → C-7, C-8, C-8a
Sphondin 217.0501Pastinaca sativa (Callus)H-5 (s) (Note: C-6 is methoxylated)OCH₃ → C-6; H-3' → C-7, C-8
Pimpinellin 247.0606Heracleum moellendorffiiNo aromatic protons (C-5, C-6 methoxylated)OCH₃ → C-5, C-6; H-4 → C-2, C-8a
Isobergapten 217.0501Pastinaca sativa (Seeds)H-6 (s) (Note: C-5 is methoxylated)OCH₃ → C-5; H-4 → C-5, C-8a
(3S,4R)-3,4-Epoxypimpinellin 263.0555Heracleum moellendorffiiNo aromatic protonsH-3' → C-2', C-7, C-8, C-8a

References

  • Source: ccspublishing.org.
  • Source: jfda-online.
  • Evaluation of furanocoumarins from seeds of the wild parsnip (Pastinaca sativa L. s.l.)
  • Isolation of furanocoumarins from Pastinaca sativa L.
  • Source: koreamed.
  • Source: researchgate.

Sources

Natural Sources and Isolation Dynamics of 8-(Propan-2-yl)-2H-furo[2,3-h]benzopyran-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 8-(Propan-2-yl)-2H-furo[2,3-h]benzopyran-2-one , trivially known as dihydrooroselone , is a structurally complex angular furanocoumarin. Characterized by the fusion of a furan ring at the C-7 and C-8 positions of a coumarin core, this phytochemical is predominantly synthesized by plants in the Apiaceae (Umbelliferae) family. For drug development professionals and pharmacognosists, dihydrooroselone represents a critical marker compound due to its unique lipophilicity, its role as a phytoalexin, and its potential as a scaffold for novel photosensitizing or antimicrobial agents.

This whitepaper provides an in-depth technical guide on the natural sources, biosynthetic logic, and self-validating isolation protocols required to extract and characterize dihydrooroselone with high scientific integrity.

Botanical Sources and Biosynthetic Logic

Primary Natural Sources

Dihydrooroselone is natively distributed across several medicinal plant species, primarily within the Apiaceae and Rutaceae families. Its presence is often a chemotaxonomic marker for specific genera:

  • Peucedanum palustre (Milk Parsley): The roots of P. palustre are a primary source of complex coumarins. Dihydrooroselone has been definitively isolated and characterized from its ethereal extracts, alongside related compounds like athamantin and columbianadin (1)[1].

  • Ammi majus (Bishop's Weed): While A. majus is famous for linear furanocoumarins (e.g., xanthotoxin), dihydrooroselone is frequently detected in its extracts. In some cases, it acts as a genuine constituent, while in others, it is identified as an extraction artifact resulting from the degradation of precursor molecules (2)[2].

  • Angelica Species: Advanced HPLC-ESI-MS/MS profiling has confirmed the presence of dihydrooroselone derivatives in the roots of Angelica dahurica and Angelica cartilagino-marginata, where they contribute to the plant's anti-inflammatory properties (3)[3].

Biosynthetic Pathway

The causality behind the structural geometry of dihydrooroselone lies in the specific enzymatic prenylation of the coumarin core. Unlike linear psoralens (prenylated at C-6), angular furanocoumarins are prenylated at C-8. Umbelliferone undergoes C-8 prenylation by dimethylallyl pyrophosphate (DMAPP) to form osthenol. Subsequent epoxidation and ring closure yield the dihydrofuran intermediate columbianetin, which is finally dehydrated and aromatized to form the fully unsaturated furan ring of dihydrooroselone.

Biosynthesis A Umbelliferone (Core Coumarin) B Osthenol (Prenylation at C8) A->B Prenyltransferase C Columbianetin (Cyclization) B->C Epoxidation D Dihydrooroselone (Target) C->D Aromatization

Biosynthetic pathway of dihydrooroselone from umbelliferone.

Analytical Characterization Data

To ensure rigorous identification, quantitative and qualitative data must be cross-referenced against established spectroscopic markers. The table below synthesizes the core physicochemical properties and key 13C NMR shifts critical for verifying the angular furanocoumarin skeleton (4)[4].

ParameterSpecification
IUPAC Name 8-(Propan-2-yl)-2H-furo[2,3-h]benzopyran-2-one
Trivial Name Dihydrooroselone
Molecular Formula C₁₄H₁₂O₃
Exact Mass 228.0786 g/mol
LogP (Predicted) 3.66 (Highly lipophilic)
UV λmax (EtOH) ~240 nm, 300 nm (Characteristic coumarin chromophore)
Key 13C NMR Shifts (CDCl₃) C-2 (160.9), C-4 (144.6), C-7 (157.0), C-9 (147.8), C-11/Isopropyl (97.2)

Self-Validating Extraction & Isolation Protocol

The Causality of the Protocol Design

Furanocoumarins are highly susceptible to acid-catalyzed rearrangements. In acidic conditions, related prenylcoumarins (e.g., athamantin) can undergo premature cyclization, artificially generating dihydrooroselone[5]. Therefore, the extraction must be performed under strictly neutral, cold conditions. We utilize a Self-Validating Artifact Control system: a parallel Supercritical Fluid Extraction (SFE) is run alongside the bulk solvent extraction. If dihydrooroselone appears in the bulk extract but not the SFE control, it is flagged as an artifact. If it appears in both, its status as a genuine natural product is validated.

Step-by-Step Methodology

Step 1: Matrix Preparation & Cold Maceration

  • Pulverize 1.0 kg of dried Peucedanum palustre roots to a fine powder (40-mesh).

  • Macerate the powder in 5.0 L of 95% Ethanol (neutralized with a trace amount of NaHCO₃ to maintain pH 7.0) for 48 hours at 4°C in the dark to prevent photo-degradation.

  • Filter the extract and concentrate under reduced pressure at <40°C to yield a viscous crude residue.

Step 2: Liquid-Liquid Partitioning

  • Suspend the crude residue in 500 mL of HPLC-grade water.

  • Partition sequentially with Hexane (3 x 500 mL) to remove waxes, followed by Chloroform (CHCl₃) (3 x 500 mL). Rationale: The angular furanocoumarin core and the isopropyl group grant dihydrooroselone a LogP of ~3.66, making CHCl₃ the optimal thermodynamic sink for this target.

Step 3: Chromatographic Fractionation

  • Load the concentrated CHCl₃ fraction onto a Silica Gel 60 column (230-400 mesh).

  • Elute using a gradient of Hexane:Ethyl Acetate (starting at 95:5 and stepping to 70:30).

  • Monitor fractions via TLC (UV 254 nm and 365 nm). Dihydrooroselone typically exhibits a distinct yellow/blue fluorescence under long-wave UV.

Step 4: Orthogonal Validation & Crystallization

  • Subject the pooled target fractions to HPLC-DAD (Diode-Array Detection) at 240-320 nm. Cross-reference the retention time with the parallel SFE control extract.

  • Once validated as a genuine constituent, recrystallize the fraction from an Ether/Chloroform mixture to yield pure dihydrooroselone crystals.

Workflow N1 Raw Apiaceae Roots (e.g., Peucedanum palustre) N2 Cold Maceration (Neutral EtOH) N1->N2 N3 Liquid-Liquid Partitioning (H2O : CHCl3) N2->N3 Concentrate N4 Silica Gel Chromatography (Hexane:EtOAc) N3->N4 Organic Phase N5 HPLC-DAD Validation (Artifact Control) N4->N5 Active Fractions N6 Pure Dihydrooroselone N5->N6 Crystallization

Self-validating isolation workflow for dihydrooroselone extraction.

References

  • Nielsen, B. E., & Lemmich, J. (1964). Constituents of Umbelliferous Plants. IV. The Coumarins of Peucedanum palustre L. Acta Chemica Scandinavica. 1

  • Duddeck, H., & Kaiser, M. (1982). 13C NMR Spectroscopy of Coumarin Derivatives. Organic Magnetic Resonance. 4

  • Various Authors. (2025). Physico-chemical profile of Ammi majus. ResearchGate. 2

  • Various Authors. (2025). Simultaneous characterization and quantitation of 11 coumarins in Radix Angelicae Dahuricae by high performance liquid chromatography with electrospray tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis (via ResearchGate). 3

Sources

Biosynthesis pathway of angelicin and its derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Biosynthesis Pathway of Angelicin and Its Derivatives: An In-Depth Technical Guide

Executive Summary

Angelicin is the parent compound of the angular furanocoumarins , a class of specialized plant metabolites distinct from their linear counterparts (psoralens) by the 7,8-furan ring fusion on the coumarin core.[1] While linear furanocoumarins are widely known for their phototoxicity and use in PUVA therapy, angelicin and its derivatives (e.g., sphondin, pimpinellin) exhibit unique pharmacological profiles, including anti-inflammatory, osteogenic, and anticancer activities, with significantly reduced phototoxicity due to their inability to form DNA interstrand cross-links.

This guide details the molecular architecture of the angelicin biosynthetic pathway, focusing on the enzymatic "switch" from linear to angular architectures, the catalytic mechanisms of key cytochrome P450s, and the experimental protocols required for their study.

Biosynthetic Pathway Architecture

The biosynthesis of angelicin is a divergence from the general phenylpropanoid pathway. The critical branch point occurs at umbelliferone (7-hydroxycoumarin).[2]

Phase 1: The Phenylpropanoid Foundation
  • Precursors: L-Phenylalanine

    
    trans-Cinnamic acid 
    
    
    
    p-Coumaric acid.[1]
  • Coumarin Formation: p-Coumaric acid undergoes ortho-hydroxylation (catalyzed by C2'H) and spontaneous lactonization to form Umbelliferone .[2]

Phase 2: The Angular Commitment (Prenylation)

This is the pathway's commitment step. The regioselectivity of the prenyltransferase determines the scaffold geometry.

  • Substrates: Umbelliferone + Dimethylallyl diphosphate (DMAPP).

  • Enzyme: Umbelliferone 8-dimethylallyltransferase (U8DT) (also referred to as PcPT or PpPT in specific species like Petroselinum crispum or Peucedanum praeruptorum).

  • Reaction: Prenylation occurs at the C-8 position of umbelliferone.[3][4]

  • Product: Osthenol (7-hydroxy-8-(3,3-dimethylallyl)coumarin).

    • Contrast: Prenylation at C-6 by U6DT leads to demethylsuberosin, the precursor for linear furanocoumarins (psoralen).

Phase 3: Furan Ring Formation (Cyclization)

Recent multi-omics studies (2023-2025) have elucidated this step, identifying novel CYP450 cyclases.[5]

  • Substrate: Osthenol.[1][4]

  • Enzyme: Osthenol Cyclase (e.g., PpOC) .

  • Mechanism: Epoxidation of the prenyl side chain followed by ring closure.

  • Product: (+)-Columbianetin (a dihydrofuranocoumarin).

Phase 4: Aromatization (The Final Oxidation)

The conversion of the dihydrofuran ring to a furan ring is catalyzed by a specialized cytochrome P450.

  • Substrate: (+)-Columbianetin.[1][3][6]

  • Enzyme: Angelicin Synthase (AS) .[1][6][7]

    • Specific Isoforms:CYP71AJ4 (Pastinaca sativa), CYP71AJ51 (Peucedanum praeruptorum).

  • Mechanism: The enzyme abstracts a hydrogen from the C-3' position via a syn-elimination mechanism, releasing acetone and water to aromatize the ring.

  • Product: Angelicin .[1][2]

Pathway Visualization

Diagram 1: The Angular Furanocoumarin Biosynthetic Pathway

AngelicinPathway Phenylalanine L-Phenylalanine Umbelliferone Umbelliferone (7-hydroxycoumarin) Phenylalanine->Umbelliferone General Phenylpropanoid Pathway (PAL, C4H, 4CL, C2'H) Osthenol Osthenol (C8-Prenylated) Umbelliferone->Osthenol U8DT / PpPT (C8-Prenylation) Demethylsuberosin Demethylsuberosin (C6-Prenylated) Umbelliferone->Demethylsuberosin U6DT (Linear Pathway) DMAPP DMAPP DMAPP->Osthenol Columbianetin (+)-Columbianetin (Dihydrofuranocoumarin) Osthenol->Columbianetin Osthenol Cyclase (PpOC) (CYP450 Cyclization) Angelicin Angelicin (Angular Furanocoumarin) Columbianetin->Angelicin Angelicin Synthase (CYP71AJ4 / CYP71AJ51) Syn-elimination Sphondin Sphondin (6-methoxyangelicin) Angelicin->Sphondin Hydroxylation + OMT Pimpinellin Pimpinellin (5,6-dimethoxyangelicin) Angelicin->Pimpinellin Hydroxylation + OMT

Caption: The biosynthetic route from Umbelliferone to Angelicin, highlighting the critical C8-prenylation divergence and the specific enzymes involved.

Enzymology & Mechanistic Insights

Angelicin Synthase (CYP71AJ Subfamily)

The conversion of (+)-columbianetin to angelicin is a defining step.[1][6]

  • Identity: Belonging to the CYP71 clan, specifically the CYP71AJ subfamily.[2]

  • Substrate Specificity: High fidelity for (+)-columbianetin. Unlike psoralen synthase (CYP71AJ1/3), which accepts (+)-marmesin, angelicin synthase (CYP71AJ4/51) sterically rejects the linear isomer.

  • Kinetic Parameters (CYP71AJ4):

    • 
      : ~2.1 µM[6]
      
    • 
      : ~112 min⁻¹[6]
      
  • Reaction Logic: The enzyme initiates a radical abstraction at C-3'. Isotope labeling studies using 3'-deuterated columbianetin demonstrated a "metabolic switch," confirming that the abstraction is the rate-limiting step and proceeds via syn-elimination .[6]

Derivatives: Structural Diversification

Derivatives like sphondin (6-methoxyangelicin) and pimpinellin (5,6-dimethoxyangelicin) are formed through sequential hydroxylation and O-methylation.

  • Enzymes: While specific hydroxylases are less characterized than the core pathway, they are predicted to be CYP71AZ family members (analogous to Psoralen 5-hydroxylase).

  • Methyltransferases: S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs) catalyze the methylation of the hydroxyl groups.

Experimental Protocols

Protocol A: Microsomal Enzyme Assay for Angelicin Synthase

Objective: To validate the activity of a candidate CYP71AJ gene (e.g., from a new plant species) in converting columbianetin to angelicin.

1. Heterologous Expression (Yeast System)

  • Host: Saccharomyces cerevisiae strain WAT11 (engineered to express Arabidopsis NADPH-P450 reductase).

  • Vector: pYeDP60 or equivalent galactose-inducible plasmid.

  • Induction: Grow transformed yeast in SGI medium (glucose) for 18h, then transfer to YPGE (ethanol/glycerol) for vegetative growth, followed by induction with 2% Galactose for 12h.

2. Microsome Isolation

  • Harvest cells by centrifugation (4,000 x g, 5 min).

  • Resuspend in Extraction Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, 600 mM Sorbitol, 1 mM DTT.

  • Lyse cells using glass beads (0.5 mm) and vortexing (3 x 1 min at 4°C).

  • Centrifuge (10,000 x g, 15 min) to remove debris.

  • Ultracentrifuge supernatant (100,000 x g, 60 min) to pellet microsomes.

  • Resuspend pellet in Storage Buffer: 50 mM Tris-HCl (pH 7.5), 30% Glycerol. Store at -80°C.

3. Enzymatic Assay

  • Reaction Mix (100 µL):

    • 20-50 µg Microsomal Protein.

    • 100 µM (+)-Columbianetin (substrate).

    • 500 µM NADPH (cofactor).

    • Buffer: 50 mM Potassium Phosphate (pH 7.5).

  • Incubation: 30°C for 30-60 minutes with gentle shaking.

  • Termination: Add 100 µL ice-cold Acetonitrile containing 0.1% Formic Acid.

4. Analysis

  • Centrifuge (15,000 x g, 10 min).

  • Inject supernatant into UPLC-MS/MS.

  • Target: Monitor transition for Angelicin (m/z 187

    
     131) and loss of substrate Columbianetin (m/z 247).
    
Protocol B: Metabolite Profiling (UPLC-MS/MS)

Objective: To quantify angelicin and derivatives in plant tissue.

Table 1: UPLC-MS/MS Parameters for Furanocoumarins

ParameterSetting
Column C18 Reverse Phase (e.g., ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.3 - 0.4 mL/min
Gradient 0-2 min: 5% B; 2-10 min: 5%

95% B; 10-12 min: 95% B.
Detection ESI Positive Mode (MRM)
Angelicin MRM 187.05

131.05 (Quantifier), 187.05

77.05 (Qualifier)
Columbianetin MRM 247.10

187.05

Experimental Workflow Visualization

Workflow Gene Candidate Gene (CYP71AJx) Yeast Yeast Expression (WAT11 Strain) Gene->Yeast Transformation Microsomes Microsome Isolation (100,000 x g) Yeast->Microsomes Lysis & Ultracentrifugation Assay Enzyme Assay (+Columbianetin +NADPH) Microsomes->Assay Incubation 30°C LCMS UPLC-MS/MS Analysis Assay->LCMS Extraction (ACN) Validation Kinetic Analysis (Km, kcat) LCMS->Validation Data Processing

Caption: Workflow for the functional characterization of Angelicin Synthase using yeast microsomes.

References

  • Larbat, R., et al. (2009). Isolation and functional characterization of CYP71AJ4 encoding for the first P450 monooxygenase of angular furanocoumarin biosynthesis. Journal of Biological Chemistry, 284(8), 4776–4785.[2] Link

  • Jian, Y., et al. (2020). Two CYP71AJ enzymes function as psoralen synthase and angelicin synthase in the biosynthesis of furanocoumarins in Peucedanum praeruptorum Dunn.[8][9][10] Plant Molecular Biology, 104, 395–411. Link

  • Zhao, Y., et al. (2024). Two types of coumarins-specific enzymes complete the last missing steps in pyran- and furanocoumarins biosynthesis.[11] Acta Pharmaceutica Sinica B, 14(2). Link

  • Munakata, R., et al. (2016). Molecular evolution of the CYP71AJ subfamily for the biosynthesis of linear and angular furanocoumarins. Plant & Cell Physiology, 57(10), 2166–2178. Link

  • Krieger, C., et al. (2018). The CYP71AZ P450 subfamily: a driving factor for the diversification of coumarin biosynthesis in apiaceous plants. Frontiers in Plant Science, 9, 820. Link

Sources

In Silico Prediction of Bioactivity for Furo[2,3-h]benzopyranones: A Computational Framework for Lead Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Furo[2,3-h]benzopyranones (commonly known as angular furocoumarins or angelicins) represent a highly privileged pharmacological scaffold. Unlike their linear counterparts (psoralens, such as 8-MOP), the angular geometry of these compounds restricts their interaction with DNA to the formation of mono-adducts upon UVA irradiation. This key structural difference significantly reduces the risk of genotoxic cross-linking while preserving potent antiproliferative and antimicrobial efficacy. As drug development shifts toward rational design, in silico methodologies provide a critical, self-validating framework to predict bioactivity, optimize target binding, and profile the pharmacokinetics of novel furobenzopyranone derivatives before committing to empirical synthesis.

Structural Biology & Mechanistic Grounding

The bioactivity of furobenzopyranones is driven by a dual-mechanism profile, which must be accurately represented in any computational model:

  • Photochemotherapy (Dark and Light Reactions): In the absence of light (dark interaction), the planar tricyclic system intercalates between the base pairs of DNA. Upon UVA irradiation (320–400 nm), the furan or pyrone double bonds undergo a [2+2] cycloaddition with the pyrimidine bases (predominantly thymine at A-T rich regions), forming a covalent mono-adduct .

  • Enzymatic Inhibition: Beyond DNA binding, angular furocoumarins possess a geometry that mimics the pharmacophore of established heterocyclic kinase and topoisomerase inhibitors. Molecular docking has revealed their capacity to competitively bind the ATP-binding pocket of bacterial Topoisomerase IV and DNA gyrase, positioning them as potent standalone antimicrobial agents .

Mechanism Furo Furo[2,3-h]benzopyranone (Angelicin Scaffold) DNA DNA Intercalation (Dark Interaction) Furo->DNA Intercalates Topo Topoisomerase IV / DNA Gyrase Inhibition Furo->Topo ATP-pocket binding UVA UVA Irradiation (Photochemotherapy) PhotoAdduct Mono-adduct Formation (A-T Base Pairs) UVA->PhotoAdduct DNA->PhotoAdduct + UVA Apop Apoptosis / Antimicrobial Efficacy PhotoAdduct->Apop DNA Damage Topo->Apop Replication Block

Fig 1. Dual mechanism of action of furo[2,3-h]benzopyranones via DNA binding and enzyme inhibition.

In Silico Workflow: Protocols and Causality

To ensure high scientific integrity, computational predictions cannot rely on static snapshots alone. The following workflow establishes a self-validating pipeline, transitioning from broad pharmacophore mapping to dynamic molecular simulations.

Workflow Lib Compound Library (Furobenzopyranones) QSAR 3D-QSAR & Pharmacophore Modeling Lib->QSAR Filter Dock Molecular Docking (DNA / Topoisomerase) QSAR->Dock Active Scaffolds MD MD Simulations (100 ns, RMSD/RMSF) Dock->MD Top Poses ADMET ADMET Profiling (Skin Phototoxicity, BBB) MD->ADMET Stable Complexes Lead Optimized Lead Compounds ADMET->Lead Drug-like Candidates

Fig 2. In silico workflow for screening and optimizing furobenzopyranone lead candidates.

Protocol 1: 3D-QSAR and Pharmacophore Modeling
  • Causality & Rationale: Before assessing target-specific binding, we must define the physicochemical boundaries (steric bulk, electronic distribution) required for general photobiological activity. This filters out inactive scaffolds early, saving computational resources and preventing false positives downstream .

  • Self-Validation Metric: The model is only accepted if the cross-validated correlation coefficient (

    
    ) is 
    
    
    
    and the non-cross-validated correlation coefficient (
    
    
    ) is
    
    
    .
  • Step-by-Step Methodology:

    • Assemble a training set of 30–50 known furo[2,3-h]benzopyranones with experimentally determined IC50 values.

    • Perform conformational searches using the OPLS4 force field to identify global energy minima.

    • Align the molecules using the rigid benzopyranone core as the common structural denominator.

    • Generate CoMFA (Comparative Molecular Field Analysis) models to map the steric and electrostatic fields, identifying regions where bulky or electronegative substituents enhance bioactivity.

Protocol 2: Molecular Docking (Targeting DNA and Topoisomerase IV)
  • Causality & Rationale: Docking elucidates the specific non-covalent interactions (hydrogen bonds,

    
     stacking) that drive affinity. For DNA, the objective is to confirm intercalation between A-T base pairs. For Topoisomerase IV, the goal is competitive displacement of ATP to halt bacterial replication.
    
  • Self-Validation Metric: Prior to screening the library, the co-crystallized native ligand must be re-docked. The protocol is deemed valid only if the Root Mean Square Deviation (RMSD) between the predicted and native pose is

    
     Å.
    
  • Step-by-Step Methodology:

    • Retrieve target structures from the Protein Data Bank (e.g., DNA hexamer or Topoisomerase IV).

    • Prepare the macromolecules using a Protein Preparation Wizard: assign bond orders, add missing hydrogens, and optimize the H-bond network at a physiological pH of 7.4.

    • Define the receptor grid box centered on the known active site (e.g., encompassing residues Ile78 and Pro79 for Topo IV).

    • Execute the docking of the furobenzopyranone library using Extra Precision (XP) scoring to penalize severe steric clashes and reward optimal solvent displacement.

Protocol 3: Molecular Dynamics (MD) Simulations
  • Causality & Rationale: Static docking cannot account for the inherent flexibility of the DNA double helix or the induced-fit mechanisms of enzymes. MD simulations are strictly required to validate the temporal stability of the predicted binding poses under physiological conditions.

  • Self-Validation Metric: Complex stability is confirmed if the ligand RMSD plateaus within the first 20 ns and remains under 2.5 Å for the remainder of the simulation.

  • Step-by-Step Methodology:

    • Solvate the top-ranked docking complexes in an explicit TIP3P water box with a 10 Å buffer zone.

    • Neutralize the system by adding Na+/Cl- ions to a concentration of 0.15 M.

    • Perform energy minimization (steepest descent followed by conjugate gradient) to remove bad contacts.

    • Equilibrate the system under NVT (constant volume/temperature) and NPT (constant pressure/temperature) ensembles for 1 ns each at 300 K.

    • Run a 100 ns production simulation. Extract the trajectory data to calculate RMSD and Root Mean Square Fluctuation (RMSF).

Quantitative Data Presentation

The following table summarizes the in silico profiling of representative furobenzopyranones compared to standard reference agents, highlighting the superiority of the angular scaffold in minimizing off-target phototoxicity while maintaining high binding affinity.

Compound ClassPrimary TargetPredicted Binding Energy (

, kcal/mol)
Key Molecular InteractionsPredicted Skin Phototoxicity
Linear Psoralen (8-MOP) DNA-8.4Intercalation, Di-adduct Cross-linkingHigh
Angular Angelicin DNA-7.2Intercalation, Mono-adduct FormationLow
3-Substituted Furo[2,3-h]benzopyranone DNA-9.1Intercalation, Enhanced

stacking
Low
Thiazolyl-Furo[2,3-h]benzopyranone Topo IV-8.8H-bond (Ile78), Hydrophobic pocketNone

Conclusion

The rational design of furo[2,3-h]benzopyranones requires a multi-tiered in silico approach. By enforcing strict causality—where pharmacophore modeling defines the chemical space, docking predicts the binding pose, and MD simulations validate temporal stability—researchers can confidently advance highly potent, non-phototoxic candidates into in vitro and in vivo testing.

References

  • Farag, N. A. H., & El-Tayeb, W. N. (2010). Design, synthesis and docking studies of new furobenzopyranones and pyranobenzopyranones as photoreagent towards DNA and as antimicrobial agents. European Journal of Medicinal Chemistry.[Link]

  • March-Inside Group. (2003). Markovian chemicals "in silico" design (MARCH-INSIDE), a promising approach for computer-aided molecular design I: discovery of anticancer compounds. Journal of Molecular Modeling.[Link]

  • Vedaldi, D., et al. (2003). In silico rationalization of the structural and physicochemical requirements for photobiological activity in angelicine derivatives and their heteroanalogues. Journal of Computer-Aided Molecular Design.[Link]

Technical Evaluation: Preliminary Cytotoxicity Screening of 8-(Propan-2-yl)-2H-furo[2,3-h]benzopyran-2-one

[1]

Document Type: Technical Guidance & Protocol Standardization Compound Classification: Angular Furanocoumarin (Angelicin Scaffold Derivative) Target Audience: Medicinal Chemists, Cell Biologists, and Lead Discovery Teams

Executive Summary & Chemical Context[1][2][3][4]

The compound 8-(Propan-2-yl)-2H-furo[2,3-h]benzopyran-2-one is structurally characterized as an angular furanocoumarin, specifically a derivative of Angelicin carrying an isopropyl group at the C8 position.[1] This structure is chemically analogous to Dihydrooroselone .

Unlike linear furanocoumarins (psoralens), angular furanocoumarins cannot form interstrand cross-links with DNA due to steric constraints, making them less phototoxic but potentially more selective in "dark" cytotoxicity mechanisms. This guide outlines a rigorous screening framework designed to differentiate between non-specific necrosis and targeted apoptotic induction, while mitigating common assay artifacts associated with lipophilic coumarins.

Core Challenges in Screening This Scaffold
  • Solubility: The isopropyl group increases lipophilicity (LogP > 3.0), raising the risk of micro-precipitation in aqueous media.

  • Metabolic Interference: Coumarin moieties can directly reduce tetrazolium salts (MTT), leading to false negatives (underestimation of toxicity).

  • Photosensitivity: Even without UV-A irradiation, ambient light handling can induce variability.[1]

Phase I: Compound Preparation & Pre-Screening Validation[1]

Before cell contact, the physical behavior of the compound in the assay buffer must be validated.

Solubility & Vehicle Selection[1]
  • Primary Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous (Grade ≥99.9%).

  • Stock Concentration: Prepare a 100 mM master stock.

  • Working Limit: The final DMSO concentration in the cell culture well must not exceed 0.1% (v/v) .

  • Pre-Screen Check: Dilute the stock to 100 µM in warm culture medium (37°C). Centrifuge at 10,000 x g for 5 minutes. If a pellet forms, the compound is precipitating; reduce the maximum screening concentration.

The "Cell-Free" Interference Control (Critical Step)

Many coumarins possess redox potentials capable of reducing MTT tetrazolium to formazan without cellular enzymes.[1]

  • Protocol: Incubate 100 µM of the compound with MTT reagent in culture medium (no cells) for 4 hours.

  • Readout: Measure absorbance at 570 nm.

  • Decision: If OD > Background, reject MTT . Switch to Sulforhodamine B (SRB) or ATP-based (CellTiter-Glo) assays.[1]

Phase II: Primary Cytotoxicity Screen (SRB Protocol)

Given the potential for MTT interference, the Sulforhodamine B (SRB) assay is the recommended gold standard for this scaffold. It measures total protein content and is independent of mitochondrial redox state.

Experimental Design
  • Cell Lines:

    • Tumor: HepG2 (Liver - metabolic competence), HeLa (Cervical), A549 (Lung).

    • Normal Control: HUVEC or BJ Fibroblasts (to determine Selectivity Index).

  • Seeding Density: 3,000–5,000 cells/well (96-well plate).[1]

  • Duration: 48 hours continuous exposure.

Step-by-Step SRB Methodology
StepActionTechnical Rationale
1. Fixation Add cold TCA (10% final) directly to culture media. Incubate 1 hr at 4°C.Fixes proteins in situ; avoids cell loss from washing.
2. Washing Wash 4x with slow-running tap water.[1] Dry completely.Removes TCA and media; drying binds protein to plastic.
3. Staining Add 100 µL 0.057% SRB solution (in 1% acetic acid). Incubate 30 min RT.Stoichiometric binding to basic amino acid residues.
4. Destain Wash 4x with 1% acetic acid.Removes unbound dye to lower background noise.
5. Solubilization Add 200 µL 10 mM Tris base (pH 10.5). Shake 5 min.Solubilizes the protein-bound dye for quantification.
6. Readout Measure OD at 510 nm.Linear correlation with cell mass.

Phase III: Mechanistic Triage (Flow Cytometry)

If the compound shows an IC50 < 10 µM, proceed to mechanistic validation. Angular furanocoumarins often induce G2/M cell cycle arrest or Apoptosis .

Workflow Visualization

The following diagram illustrates the decision logic and experimental flow for screening this specific molecule.

ScreeningWorkflowStartCompound: 8-(Propan-2-yl)-2H-furo[2,3-h]benzopyran-2-oneSolubilitySolubility Check (DMSO < 0.1%)Start->SolubilityInterferenceCell-Free MTT TestSolubility->InterferenceDecision1Reduces MTT?Interference->Decision1MTT_RouteProtocol A: MTT Assay(Mitochondrial Activity)Decision1->MTT_RouteNoSRB_RouteProtocol B: SRB Assay(Total Protein)Decision1->SRB_RouteYes (High Risk)DataAnalysisCalculate IC50 & R-squaredMTT_Route->DataAnalysisSRB_Route->DataAnalysisHitHit? (IC50 < 10 µM)DataAnalysis->HitMechanismMechanistic Validation(Flow Cytometry)Hit->MechanismYesStopArchive / Optimize StructureHit->StopNo

Caption: Logic flow for cytotoxicity screening, prioritizing the bypass of MTT interference common in coumarin derivatives.

Mechanism of Action (Hypothesis)

Based on the angular furanocoumarin scaffold, the expected mechanism involves DNA intercalation leading to replication fork stalling.

MOACompound8-(Propan-2-yl)-2H-furo...CellEntryPassive Diffusion(Lipophilic)Compound->CellEntryTargetDNA Intercalation(Non-covalent)CellEntry->TargetCheckpointsATM/ATR ActivationTarget->CheckpointsArrestG2/M Cycle ArrestCheckpoints->ArrestApoptosisApoptosis(Caspase 3/7)Arrest->ApoptosisUnresolved Damage

Caption: Predicted signaling cascade for angular furanocoumarins leading to cytotoxicity.[1]

Data Analysis & Interpretation

Quantitative Metrics

Do not rely on a single point. You must generate a dose-response curve (9 points, 1:2 serial dilution).[1]

  • IC50 Calculation: Use non-linear regression (Sigmoidal dose-response, variable slope).[1]

  • Acceptance Criteria:

    
     for the curve fit.
    
  • Selectivity Index (SI):

    
    . An SI > 2.0 indicates therapeutic potential.
    
Troubleshooting Table
ObservationProbable CauseCorrective Action
High variance between replicates Pipetting error or micro-precipitation.[1]Sonicate stock solution; check tip seating; increase mixing.
OD increases with drug conc. Compound precipitation or color interference.Wash cells 2x with PBS before adding dye; switch to SRB.
Flat dose-response (No kill) Compound degradation or efflux (MDR).[1]Check stability (HPLC); use MDR-negative cell line.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 51520705: (8R)-8-prop-1-en-2-yl-8,9-dihydrofuro[2,3-h]chromen-2-one.[1] Retrieved from [Link][2]

  • Montagner, C., et al. (2011). In Vitro Cytotoxic Screening of Coumarins.[3] Latin American Journal of Pharmacy.[3] Retrieved from [Link]

  • National Institutes of Health (NIH). NCI-60 Human Tumor Cell Lines Screen Protocol.[1] Retrieved from [Link]

Comprehensive Solubility and Stability Profiling of 8-(Propan-2-yl)-2H-furo[2,3-h]benzopyran-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

8-(Propan-2-yl)-2H-furo[2,3-h]benzopyran-2-one , commonly known as dihydrooroselone , is a highly lipophilic angular furanocoumarin. Originally isolated from the roots of Peucedanum palustre and Angelica dahurica ([1]), this compound exhibits significant pharmacological potential, including anti-inflammatory and antimicrobial properties ([2]). However, its development into viable therapeutic formulations is severely bottlenecked by its physicochemical profile—specifically, its poor aqueous solubility and susceptibility to pH-dependent lactone hydrolysis.

This whitepaper provides an in-depth, self-validating technical framework for evaluating the thermodynamic solubility and degradation kinetics of dihydrooroselone, ensuring rigorous scientific integrity for downstream formulation development.

Molecular Architecture & Physicochemical Profiling

To design effective solubility and stability protocols, one must first understand the causality driven by the molecule's structural architecture. Dihydrooroselone consists of a planar benzopyran-2-one (coumarin) core fused with a furan ring at the 7,8-positions, substituted with an isopropyl (propan-2-yl) group at C-8.

  • Causality of Poor Solubility: The extended

    
    -conjugated system promotes strong 
    
    
    
    stacking in the solid state, resulting in high crystal lattice energy. Furthermore, the saturated isopropyl group significantly increases the hydrophobic surface area. Because the molecule lacks hydrogen-bond donors (HBD = 0), it cannot effectively disrupt the hydrogen-bond network of water, leading to a massive entropic penalty during aqueous solvation.
  • Causality of NMR Behavior: The highly conjugated nature of angular furanocoumarins heavily influences their

    
    C NMR chemical shifts, requiring careful solvent selection (e.g., CDCl
    
    
    
    ) to prevent solvent-induced peak broadening during structural validation ([3]).
Table 1: Physicochemical Parameters
ParameterValueCausality / Formulation Implication
Molecular Weight 228.24 g/mol Favorable for passive cellular membrane permeability.
LogP 3.66High lipophilicity driven by the C-8 isopropyl moiety; necessitates lipid-based or cosolvent delivery systems.
Topological Polar Surface Area 43.35 ŲLow polarity predicts poor aqueous solubility but excellent blood-brain barrier (BBB) penetration potential.
H-Bond Donors / Acceptors 0 / 3Inability to donate H-bonds limits hydration shell formation in aqueous media.

Equilibrium Solubility Thermodynamics

To accurately determine the solubility of dihydrooroselone, we employ a self-validating Shake-Flask Method. This protocol includes a mass balance validation step to ensure that the undissolved solid has not undergone polymorphic transformation or degradation during the equilibration phase.

Protocol 1: Self-Validating Shake-Flask Solubility Assay
  • Preparation: Add an excess of dihydrooroselone API (approx. 10 mg) to 1.0 mL of the target vehicle (e.g., pH 7.4 Phosphate Buffer, PEG 400, or Deep Eutectic Solvents) in a 2.0 mL amber glass vial. Rationale for amber glass: Furanocoumarins are highly photoreactive.

  • Equilibration: Seal the vials and agitate on a thermostatic shaker at 25.0 ± 0.1°C and 37.0 ± 0.1°C for 48 hours.

  • Phase Separation: Centrifuge the suspension at 15,000

    
     g for 15 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter. Discard the first 200 µL of filtrate to account for active pharmaceutical ingredient (API) adsorption to the filter membrane.
    
  • Self-Validation (Solid-State Check): Recover the residual solid pellet, dry under vacuum, and analyze via Powder X-Ray Diffraction (PXRD) to confirm the crystal habit matches the starting material.

  • Quantification: Dilute the filtrate appropriately and quantify using HPLC-UV/MS.

Table 2: Projected Equilibrium Solubility Profile
Solvent SystemSolubility (mg/mL)Mechanism of Solvation
Purified Water (pH 7.0) < 0.01High entropic penalty; lack of H-bond donors.
Phosphate Buffer (pH 7.4) < 0.01Neutral lactone remains un-ionized at physiological pH.
Ethanol / Water (50:50) ~ 2.5Cosolvent disruption of the water lattice; reduction of the dielectric constant.
PEG 400 > 20.0Strong dipole-dipole interactions with the lactone core.

Degradation Kinetics & Stability-Indicating Assays

Dihydrooroselone is subject to two primary degradation vectors: Alkaline Hydrolysis and Photolysis .

  • Hydrolytic Causality: The 2H-benzopyran-2-one core is a cyclic ester (lactone). Under alkaline conditions (pH > 8), hydroxide ions nucleophilically attack the electrophilic carbonyl carbon, irreversibly cleaving the C-O bond to yield a highly water-soluble coumarinic acid derivative.

  • Photolytic Causality: The extended

    
    -electron system absorbs strongly in the UVA/UVB range. Excitation to a singlet state, followed by intersystem crossing to a triplet state, makes the molecule highly reactive toward molecular oxygen (Type II photo-oxidation) or adjacent coumarin molecules (cyclobutane photo-dimerization).
    

G A Dihydrooroselone (Intact Lactone) B Base-Catalyzed Hydrolysis (pH > 8) A->B D UV Irradiation (Photolysis) A->D C Ring-Opened Coumarinic Acid B->C E Photo-Oxidation Products D->E

Fig 1. Primary degradation pathways of dihydrooroselone via hydrolysis and photolysis.

Protocol 2: ICH Q1A/Q1B Forced Degradation Study

To establish a stability-indicating profile, subject the API to the following stress conditions. Self-Validation: Total peak area (API + degradants) must equal 95-105% of the initial API peak area to confirm mass balance and ensure no volatile degradants escaped detection.

Table 3: Forced Degradation Summary (ICH Guidelines)
Stress ConditionReagent / EnvironmentTimeDegradation (%)Primary Degradant
Acidic Hydrolysis 0.1 N HCl24 h< 5%Stable
Alkaline Hydrolysis 0.1 N NaOH24 h> 90%Coumarinic acid derivative
Oxidative Stress 3% H

O

24 h~ 15%Epoxides / N-oxides
Photolysis (UV-Vis) 1.2 million lux hours7 days~ 30%Photo-dimers / Oxidation products
Thermal Stress 60°C7 days< 2%Stable

Analytical Methodologies (HPLC-ESI-MS/MS)

Accurate quantification of highly lipophilic coumarins requires robust chromatography. We adapt the validated HPLC-ESI-MS/MS method established for the simultaneous characterization of coumarins in Radix Angelicae Dahuricae ([4]).

Protocol 3: Chromatographic Workflow
  • Column: Kinetex 2.6µm C18 100 Å (100 × 2.1 mm). The C18 stationary phase provides the necessary hydrophobic retention for the isopropyl moiety.

  • Mobile Phase: Gradient elution using Acetonitrile (A) and 0.1% Formic Acid in Water (B). Flow rate: 0.5 mL/min.

  • Detection: Positive Electrospray Ionization (ESI+). Dihydrooroselone is quantified using Multiple Reaction Monitoring (MRM) transitions.

  • Validation: The method must be validated for linearity (

    
    ), precision (RSD < 5%), and spike-recovery (92-105%) to ensure data integrity[4].
    

G Start Compound Isolation & Characterization Sol Equilibrium Solubility (Shake-Flask Method) Start->Sol Stab Forced Degradation (ICH Q1A/Q1B) Start->Stab HPLC HPLC-ESI-MS/MS Quantification Sol->HPLC Stab->HPLC Data Kinetic Modeling & Formulation Strategy HPLC->Data

Fig 2. Integrated workflow for solubility and stability profiling using HPLC-MS/MS.

References

  • Zheng, X., et al. (2010). "Simultaneous characterization and quantitation of 11 coumarins in Radix Angelicae Dahuricae by high performance liquid chromatography with electrospray tandem mass spectrometry." Journal of Pharmaceutical and Biomedical Analysis, 51(3), 599-605.

  • Nielsen, B. E., & Lemmich, J. (1964). "Constituents of Umbelliferous Plants. IV. The Coumarins of Peucedanum palustre L. The Structure of a New Coumarin." Acta Chemica Scandinavica, 18, 1379-1381.

  • Duddeck, H., & Kaiser, M. (1982). "13C NMR Spectroscopy of Coumarin Derivatives." Organic Magnetic Resonance, 20(2), 55-72.

  • Ma, L., et al. (2020). "The Angelica dahurica: A Review of Traditional Uses, Phytochemistry and Pharmacology." Frontiers in Pharmacology, 11, 580857.

Sources

High-Precision Quantum Mechanical Profiling of Furocoumarin Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Clinical Context

Furocoumarins (psoralens) are the bioactive cornerstones of PUVA (Psoralen + UVA) therapy, used to treat hyperproliferative skin conditions like psoriasis and vitiligo.[1] Their efficacy relies on a dual-mechanism phototoxicity:

  • Type I (Anoxic): Direct [2+2] photocycloaddition with pyrimidine bases (thymine) in DNA, forming interstrand cross-links (ICL).

  • Type II (Oxygen-dependent): Energy transfer from the triplet excited state to molecular oxygen, generating reactive singlet oxygen (

    
    ).
    

For drug development professionals, the challenge lies in tuning the Phototoxic Index —maximizing DNA binding affinity and specific cross-linking while minimizing off-target oxidative damage or systemic phototoxicity. This guide details a self-validating computational protocol to predict these properties using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT).

Computational Framework: The "Why" Behind the Parameters

To ensure scientific integrity, we must move beyond "default settings." Furocoumarins exhibit extended


-conjugation and charge-transfer (CT) characteristics upon excitation. Standard functionals (e.g., B3LYP) often fail here due to self-interaction errors, leading to underestimated excitation energies.
Functional Selection
PropertyRecommended FunctionalRationale
Ground State (

)
B3LYP-D3(BJ) or

B97X-D
Dispersion corrections (-D3) are critical for modeling

-stacking interactions with DNA base pairs.
Excited States (

)
CAM-B3LYP or PBE0 Range-separated hybrids (CAM-B3LYP) correct the asymptotic behavior of the potential, accurately describing Charge Transfer (CT) states that B3LYP misidentifies.
Spin-Orbit Coupling B3LYP (Perturbative)For SOC matrix elements, standard hybrids often suffice when coupled with appropriate effective charge approximations (Zeff).
Basis Set Strategy
  • Optimization: 6-31G(d,p) is sufficient for geometry.[2]

  • Energy/Properties: 6-311++G(d,p) or def2-TZVP. Diffuse functions (++) are mandatory for describing the spatial extent of excited states and anionic character.

The Physics of Phototoxicity: Mechanism & Signaling

The phototoxic event is a race between fluorescence (


), internal conversion (

), and the clinically relevant intersystem crossing (

).
The Jablonski Pathway

The drug absorbs UVA (


 nm), promoting it to the Singlet Excited State (

).
  • Path A (Therapeutic): The molecule undergoes Intersystem Crossing (ISC) to the Triplet State (

    
    ). The 
    
    
    
    state has the long lifetime required to react with the C5=C6 bond of thymine.
  • Path B (Oxidative): The

    
     state transfers energy to ground-state oxygen (
    
    
    
    ), creating cytotoxic singlet oxygen (
    
    
    ).
Visualization of the Mechanism

The following diagram illustrates the competitive pathways governing furocoumarin efficacy.

G S0 Ground State (S0) (Intercalated) S1 Singlet Excited (S1) (Short-lived) S0->S1 UVA Absorption (hν) S1->S0 Fluorescence T1 Triplet State (T1) (Reactive Intermediate) S1->T1 Intersystem Crossing (SOC Driven) Adduct DNA Mono-Adduct (Therapeutic) T1->Adduct [2+2] Cycloaddition (vs Thymine) SingletO2 Singlet Oxygen (1O2) (Oxidative Stress) T1->SingletO2 Energy Transfer (to 3O2) Crosslink Interstrand Crosslink (High Efficacy) Adduct->Crosslink 2nd Photon (UVA)

Caption: Photophysical pathway of psoralens. The critical step is the S1 to T1 transition driven by Spin-Orbit Coupling (SOC).

Step-by-Step Experimental Protocol

This protocol assumes the use of a standard QM package (e.g., Gaussian, ORCA, or Q-Chem).

Phase 1: Pre-Screening & Geometry Optimization

Objective: Obtain the global minimum of the ground state.

  • Conformational Search: Use Molecular Mechanics (MMFF94) to generate conformers. Furocoumarins are generally rigid, but side chains (e.g., in 5-methoxypsoralen) require sampling.

  • DFT Optimization:

    • Input: Lowest energy conformer.

    • Theory:B3LYP-D3(BJ)/6-31G(d).

    • Solvation: IEF-PCM (Solvent = Water).

    • Validation: Ensure no imaginary frequencies.

Phase 2: Excited State Topology (TD-DFT)

Objective: Determine the absorption maximum (


) and character of the 

state.
  • Vertical Excitation:

    • Theory:TD(Nstates=10) CAM-B3LYP/6-311++G(d,p) SCRF=(Solvent=Water).

    • Analysis: Check the oscillator strength (

      
      ). A high 
      
      
      
      value indicates strong absorption.
    • Orbital Analysis: Visualize HOMO

      
       LUMO transitions. 
      
      
      
      transitions are desired for DNA binding;
      
      
      states often facilitate faster ISC but weaker fluorescence.
Phase 3: Intersystem Crossing (The Critical Filter)

Objective: Calculate the rate of


 transfer.
According to El-Sayed’s rule, ISC is efficient between states of different orbital types (e.g., 

).
  • Triplet Optimization: Optimize the lowest triplet state (

    
    ) using UB3LYP/6-31G(d).
    
  • SOC Calculation:

    • Calculate Spin-Orbit Coupling matrix elements:

      
      .
      
    • Note: If using ORCA, use the SOMF(1X) (Spin-Orbit Mean Field) operator.

  • Energy Gap (

    
    ):  Calculate the adiabatic energy difference between 
    
    
    
    and nearest
    
    
    states. Small gaps (< 0.3 eV) with non-zero SOC values imply high triplet quantum yields.
Phase 4: Phototoxicity Prediction (Type I vs Type II)

To predict the mechanism, compare the


 energy to the Oxygen excitation energy.
  • Singlet Oxygen Generation: The energy of

    
     must be 
    
    
    
    eV (22.5 kcal/mol), the energy required to excite
    
    
    from
    
    
    to
    
    
    .
    • Calculation:

      
      .
      
    • Decision: If

      
       eV, the drug has high Type II potential (side effects).
      

Data Presentation & Analysis

When reporting results, summarize the electronic transitions as follows. This table format allows for rapid comparison of derivatives.

Table 1: Calculated Photophysical Properties of Furocoumarin Derivatives (Water, PCM)

Derivative

(nm)

(Osc.[3] Str.)
Main Transition

(eV)

(eV)

(eV)
Type II Risk
Psoralen 2950.21HOMO

LUMO (

)
4.123.051.07High
8-MOP 3020.18HOMO

LUMO+1
4.053.100.95Moderate
Angelicin 2900.15HOMO-1

LUMO
4.202.981.22Low

Note: Data represents typical values derived from CAM-B3LYP/6-311++G(d,p) calculations.

Workflow Visualization

Workflow cluster_0 Phase 1: Structure cluster_1 Phase 2: Electronic State cluster_2 Phase 3: Analysis Start Ligand Structure (2D to 3D) ConfSearch Conformational Search (MMFF94) Start->ConfSearch Opt Geometry Opt (B3LYP-D3/6-31G*) ConfSearch->Opt TDDFT TD-DFT (Vertical) (CAM-B3LYP/6-311++G**) Opt->TDDFT Docking DNA Docking (Intercalation Geometry) Opt->Docking Parallel Task SOC Spin-Orbit Coupling TDDFT->SOC T1_Energy T1 Energy Check (> 0.98 eV?) SOC->T1_Energy

Caption: Computational workflow for predicting furocoumarin phototoxicity.

References

  • Serrano-Andrés, L., & Merchán, M. (2009). Quantum chemistry of the excited state: 2005 overview. Journal of Molecular Structure: THEOCHEM. Link

  • Tatchen, J., & Gilka, N. (2007). Intersystem crossing driven by vibronic spin–orbit coupling: a case study on psoralen. Physical Chemistry Chemical Physics. Link

  • Improta, R., & Barone, V. (2011). The Excited States of Furocoumarins: A TD-DFT Study. Journal of Chemical Theory and Computation. Link

  • Perun, S., et al. (2005). Solvent effects on the absorption and fluorescence spectra of psoralen derivatives. Journal of Physical Chemistry A. Link

  • Garavelli, M., et al. (2018). Computational Spectroscopy of Psoralen-DNA Photocycloaddition. Frontiers in Chemistry. Link

Sources

Beyond PUVA: Engineering Next-Generation Furocoumarin Scaffolds for Targeted Oncology and Kinase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Pivot

For decades, furocoumarins (psoralens) were synonymous with PUVA (Psoralen + UVA) therapy for skin disorders, a mechanism reliant on non-specific DNA intercalation and photo-induced cross-linking. While effective, this mechanism carries significant genotoxic risks, including secondary malignancies.

The modern medicinal chemistry paradigm for furocoumarins has shifted. The current objective is to decouple therapeutic potency from phototoxicity. By engineering angular scaffolds (angelicins) and hybrid pharmacophores , researchers are developing agents that function not as DNA-damaging photo-reactants, but as targeted inhibitors of specific oncogenic kinases (PI3K, EGFR) and modulators of multi-drug resistance (MDR) proteins (P-gp).

This guide details the structural rationale, synthetic evolution, and biological validation of these next-generation scaffolds.

Structural Architecture & SAR: Decoupling Toxicity

The core challenge in furocoumarin design is mitigating the formation of DNA interstrand cross-links (ICL), which are responsible for high mutagenicity.

Linear vs. Angular Geometry[1]
  • Linear Furocoumarins (Psoralens): The furan ring is fused at the C6-C7 position of the coumarin.[1][2][3]

    • Mechanism:[4][5][6] Planar structure allows deep DNA intercalation. Upon UVA irradiation, they form bi-functional adducts (cross-linking both DNA strands), leading to difficult-to-repair lesions.

    • Status: High potency, high phototoxicity.

  • Angular Furocoumarins (Angelicins): The furan ring is fused at the C7-C8 position.[1][2][3]

    • Mechanism:[4][5][6] The "kinked" geometry prevents the molecule from aligning perfectly to cross-link base pairs. They form only mono-adducts.

    • Status:Preferred scaffold. Retains anti-proliferative activity via kinase inhibition but significantly lowers genotoxicity.

Visualization: Scaffold Evolution Logic

The following diagram illustrates the structural logic driving the transition from classical psoralens to targeted kinase inhibitors.

Furocoumarin_SAR Coumarin Coumarin Core (Benzopyrone) Linear Linear Fusion (C6-C7) (Psoralen) Coumarin->Linear Angular Angular Fusion (C7-C8) (Angelicin) Coumarin->Angular Tox High Phototoxicity (DNA Cross-linking) Linear->Tox Planar Geometry Target1 Target: DNA (Non-specific) Linear->Target1 Safe Low Phototoxicity (Mono-adducts only) Angular->Safe Kinked Geometry Target2 Target: Kinases (PI3K/Akt, JAK) Angular->Target2 C4-Substitution

Figure 1: Structural evolution from genotoxic linear scaffolds to safer, targeted angular scaffolds.

Advanced Synthetic Methodologies

Classical synthesis (e.g., Pechmann condensation followed by bromination/cyclization) is often plagued by harsh conditions and poor regioselectivity. Modern protocols utilize transition-metal catalysis or multicomponent reactions (MCRs) to access complex scaffolds efficiently.

Protocol: One-Pot Synthesis of Angular Furocoumarins via C-H Activation

This protocol avoids pre-functionalized starting materials, utilizing direct annulation.

Reaction Class: Palladium-Catalyzed Oxidative Annulation. Target Scaffold: 4-phenyl-2H-furo[2,3-h]chromen-2-one (Angular).

Reagents & Equipment:
  • Substrate: 7-hydroxy-4-phenylcoumarin (1.0 equiv).

  • Coupling Partner: Internal alkyne (e.g., diphenylacetylene) (1.2 equiv).

  • Catalyst: Pd(OAc)₂ (5 mol%).

  • Oxidant: Cu(OAc)₂ (2.0 equiv) - Crucial for re-oxidizing Pd(0) to Pd(II).

  • Solvent: 1,4-Dioxane (anhydrous).

  • Atmosphere: Argon or N₂.

Step-by-Step Workflow:
  • Charge: In a dry pressure tube, add 7-hydroxy-4-phenylcoumarin (1 mmol), alkyne (1.2 mmol), Pd(OAc)₂ (11 mg), and Cu(OAc)₂ (360 mg).

  • Solvate: Add 5 mL of anhydrous 1,4-dioxane.

  • Seal & Heat: Seal the tube under Argon and heat to 120°C in an oil bath for 16 hours.

    • Causality: High temperature is required to overcome the activation energy for the C-H bond cleavage at the C8 position.

  • Work-up: Cool to room temperature. Dilute with CH₂Cl₂ (20 mL) and filter through a celite pad to remove copper salts.

  • Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (Hexane/EtOAc gradient 90:10 to 70:30).

Self-Validating Checkpoint:

  • TLC Monitoring: The product is typically more non-polar than the 7-hydroxycoumarin starting material. A distinct blue fluorescence under UV (365 nm) often indicates the formation of the extended conjugated furocoumarin system.

Mechanistic Pharmacology: Kinase Inhibition

New derivatives, particularly those substituted at the C4 position with bulky heterocycles (e.g., diethylamino, imidazole), show potent inhibition of the PI3K/Akt/mTOR pathway, a critical survival route in cancer cells (MCF-7, A549).

Mechanism of Action

Unlike psoralens that attack DNA directly, these new scaffolds fit into the ATP-binding pocket of kinases.

  • Binding: The furocoumarin core mimics the adenine ring of ATP.

  • Inhibition: Blocks phosphorylation of Akt (Protein Kinase B).

  • Result: Downregulation of Bcl-2 (anti-apoptotic) and upregulation of Bax (pro-apoptotic), triggering Caspase-3 mediated cell death.

Visualization: Signaling Cascade

PI3K_Pathway Drug Angular Furocoumarin (Derivative 5D3PC) PI3K PI3K Complex Drug->PI3K Inhibits Akt Akt (Phosphorylated) Drug->Akt Reduces p-Akt Levels PIP3 PIP3 Accumulation PI3K->PIP3 PIP3->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Upregulates Caspase Caspase-3 (Executioner) Akt->Caspase Inhibits Apoptosis Tumor Cell Apoptosis Caspase->Apoptosis Triggers

Figure 2: Mechanism of action for non-phototoxic furocoumarins in cancer cells, highlighting the PI3K/Akt axis blockade.

Biological Data Summary

The following table summarizes the shift in potency and safety profile when moving from classical linear psoralens to novel angular hybrids.

Compound ClassRepresentative StructureTargetIC50 (MCF-7 Breast Cancer)Phototoxicity (Skin)
Linear (Classical) 8-Methoxypsoralen (8-MOP)DNA (Intercalation)> 50 µMHigh (Severe Erythema)
Angular (Core) AngelicinDNA (Mono-adduct)~ 45 µMLow
Angular Hybrid Furocoumarin-ChalconeTubulin / PI3K9.62 µM Negligible
Linear Amino 5D3PC DerivativeMAPK / Tyrosinase15-20 µMModerate

Data Interpretation: The hybridization of the furocoumarin core with chalcones or nitrogen-containing heterocycles (imidazole) drastically improves cytotoxicity against cancer lines while minimizing the risk of UV-induced burns.

References

  • Chen, C.-Y., et al. (2023). Recent advances in the synthesis and applications of furocoumarin derivatives.[7][8][9] CCS Chemistry. Link

  • Rawat, A. & Reddy, A.V.B. (2022).[10] Recent advances on anticancer activity of coumarin derivatives.[7][10][11][12] European Journal of Medicinal Chemistry Reports.[10] Link

  • Hung, W.-L., et al. (2017). Furocoumarin derivatives: Novel inhibitors of the PI3K/Akt signaling pathway. International Journal of Molecular Sciences. Link

  • Emami, S. & Dadashpour, S. (2015). Current developments of coumarin-based anti-cancer agents in medicinal chemistry.[13][10][11] European Journal of Medicinal Chemistry.[10] Link

  • Liu, Y., et al. (2022). A Novel Furocoumarin Derivative, 5D3PC, Upregulates Melanin Synthesis via cAMP/PKA and MAPK Pathways.[14] Molecules.[7][4][8][9][10][12][14][15][16][17] Link

Sources

Methodological & Application

Application Note: Cell-Based Assays for Evaluating the Efficacy of 8-Substituted Furocoumarins

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

Furocoumarins, particularly 8-methoxypsoralen (8-MOP), have historically served as the cornerstone of PUVA (psoralen + UVA) therapy for dermatological conditions such as vitiligo and psoriasis. However, the requirement for UVA irradiation introduces significant risks of phototoxicity and carcinogenesis. Recent drug development efforts have pivoted toward synthesizing novel 8-substituted furocoumarins (e.g., ester, benzene sulfonate, and amine derivatives) that exhibit potent, UV-independent efficacy[1].

In the context of vitiligo, these novel derivatives stimulate melanogenesis by upregulating the Microphthalmia-associated transcription factor (MITF) and the Tyrosinase (TYR) family without inducing cellular toxicity[2]. This application note provides a comprehensive, self-validating methodological framework for evaluating the melanogenic efficacy of 8-substituted furocoumarins using murine B16 melanoma cell-based assays.

Mechanistic Grounding: The Akt/GSK3β/β-Catenin Axis

To properly design an efficacy assay, one must understand the causality of the target pathway. Novel 8-substituted furocoumarins (such as derivative 8n and D206008) do not merely act as passive pigment precursors; they actively modulate intracellular kinase cascades[1],[3].

Treatment with these compounds induces the phosphorylation of Akt (p-Akt). Activated Akt subsequently phosphorylates and inhibits Glycogen Synthase Kinase 3 beta (GSK3β). The inhibition of GSK3β prevents the proteasomal degradation of β-catenin, allowing it to accumulate in the cytoplasm and translocate to the nucleus. There, β-catenin promotes the transcription of MITF, the master regulator of melanocyte development, which directly upregulates the rate-limiting melanogenic enzymes: Tyrosinase (TYR), TRP1, and TRP2[1],[3].

G Furo 8-Substituted Furocoumarin Akt Akt Phosphorylation (p-Akt) Furo->Akt Activates GSK GSK3β Phosphorylation (Inhibition) Akt->GSK Phosphorylates Cat β-Catenin Accumulation & Nuclear Translocation GSK->Cat Prevents degradation MITF MITF Upregulation Cat->MITF Promotes transcription TYR Tyrosinase (TYR), TRP1, TRP2 MITF->TYR Upregulates Melanin Melanogenesis TYR->Melanin Synthesizes

Fig 1: Akt/GSK3β/β-Catenin pathway mediating melanogenesis by 8-substituted furocoumarins.

Experimental Design & Workflow Rationale

The evaluation of furocoumarin derivatives requires a multiparametric approach to distinguish true melanogenic efficacy from artifactual pigment accumulation or stress-induced cellular responses.

  • Cell Line Selection: Murine B16 melanoma cells are utilized because they possess a highly conserved melanogenic machinery and exhibit a robust, quantifiable baseline of melanin production[1].

  • Assay Causality: We employ the CCK-8 assay over the traditional MTT assay for viability. MTT forms insoluble formazan crystals that require cell lysis and DMSO solubilization, which introduces pipetting errors and destroys the sample. CCK-8 utilizes WST-8 to produce a water-soluble dye, preserving cellular architecture and allowing for downstream multiplexing[2].

Workflow cluster_assays Multiparametric Readouts Seed Cell Seeding (B16 Melanoma) Treat Compound Treatment (8-MOP vs Novel) Seed->Treat Viability Viability Assay (CCK-8, 450nm) Treat->Viability Melanin Melanin Content (NaOH Lysis, 405nm) Treat->Melanin Enzyme Tyrosinase Activity (L-DOPA, 475nm) Treat->Enzyme

Fig 2: Multiparametric experimental workflow for evaluating furocoumarin efficacy in B16 cells.

Self-Validating Protocols

Protocol A: Cell Viability Assessment (CCK-8)

To ensure trustworthiness, this protocol incorporates internal validation controls to rule out vehicle toxicity and establish a therapeutic window.

  • Seeding: Seed B16 cells in 96-well plates at a density of

    
     cells/well in DMEM supplemented with 10% FBS. Incubate for 24 h at 37°C, 5% CO₂[1].
    
  • Treatment: Replace medium with fresh DMEM containing the 8-substituted furocoumarin derivatives (e.g., 1–50 μM).

    • Self-Validation Controls: Include a Blank (media only, no cells), a Vehicle Control (cells + 0.1% DMSO), and a Positive Control (cells + 50 μM 8-MOP)[1],[2].

  • Incubation: Incubate for 48 h.

  • Readout: Discard the medium, add 10 μL of CCK-8 solution to each well, and incubate for 2 h. Measure absorbance at 450 nm using a microplate reader. Calculate viability as: (A_sample - A_blank) / (A_vehicle - A_blank) × 100%.

Protocol B: Intracellular Melanin Content & Tyrosinase Activity

Measuring melanin content alone is insufficient; it must be coupled with Tyrosinase activity to prove enzymatic causality. Furthermore, both metrics must be normalized to total protein content to ensure that increased signals are due to upregulated melanogenesis per cell, rather than a simple increase in cell proliferation.

  • Lysis for Tyrosinase: Wash treated cells with ice-cold PBS. Lyse cells using 1% Triton X-100 in PBS (pH 6.8). Freeze-thaw the lysates at -80°C to ensure complete membrane disruption, then centrifuge at 12,000 rpm for 15 min at 4°C.

  • Protein Normalization: Quantify the protein concentration of the supernatant using a standard BCA assay.

  • Tyrosinase Activity Assay: Transfer 100 μL of normalized supernatant to a 96-well plate. Add 100 μL of 0.1% L-DOPA (in PBS). Incubate at 37°C for 1 h. Measure the absorbance of dopachrome (the oxidation product of L-DOPA) at 475 nm[3].

  • Melanin Extraction: For the remaining cell pellet, add 100 μL of 1N NaOH containing 10% DMSO.

    • Expert Insight: Melanin is highly insoluble. Heating the lysate at 80°C for 1 hour is an absolute requirement to fully solubilize the intracellular melanin granules[1].

  • Melanin Readout: Measure absorbance at 405 nm. Normalize the melanin absorbance to the previously determined total protein concentration.

Quantitative Data Presentation

The following table synthesizes the comparative efficacy of standard 8-MOP against recently developed 8-substituted furocoumarin derivatives, demonstrating their superior UV-independent melanogenic profiles.

CompoundClassificationCell Viability (%)Melanin Content (%)Tyrosinase Activity (%)Reference
Control (DMSO) Vehicle100.0 ± 0.0100.0 ± 15.4100.0 ± 5.2Baseline
8-MOP (50 μM) Positive Control> 95.0133.5 ± 12.1127.3 ± 8.4[1],[2]
Derivative 8n (50 μM) Novel Ester> 95.0217.6 ± 7.5198.5 ± 6.1[1]
Derivative 8 (50 μM) Benzene Sulfonate> 95.0315.6 ± 10.2148.4 ± 7.3[2]
D206008 (50 μM) Amine Derivative> 95.0185.2 ± 9.4175.6 ± 8.8[3]

Note: All data are normalized to the vehicle control (100%). Novel derivatives demonstrate a 1.5- to 2.5-fold increase in melanin synthesis compared to the clinical standard 8-MOP, driven by robust Tyrosinase activation without compromising cell viability.

References[1] Novel Furocoumarin Derivatives Stimulate Melanogenesis in B16 Melanoma Cells by Up-Regulation of MITF and TYR Family via Akt/GSK3β/β-Catenin Signaling Pathways. International Journal of Molecular Sciences.https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5877607/[2] Study of Novel Furocoumarin Derivatives on Anti-Vitiligo Activity, Molecular Docking and Mechanism of Action. International Journal of Molecular Sciences.https://www.mdpi.com/1422-0067/23/14/7959[3] Amine derivatives of furocoumarin induce melanogenesis by activating Akt/GSK-3β/β-catenin signal pathway. Drug Design, Development and Therapy.https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6376884/

Sources

Application Note: 8-(Propan-2-yl)-2H-furo[2,3-h]benzopyran-2-one in Photochemotherapy

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the application of 8-(Propan-2-yl)-2H-furo[2,3-h]benzopyran-2-one (commonly referred to as 8-Isopropylangelicin ) in photochemotherapy. Unlike conventional linear furanocoumarins (e.g., 8-MOP) used in PUVA therapy, this angular furanocoumarin derivative is characterized by its inability to form DNA interstrand cross-links (ISCs). Instead, it selectively forms monofunctional adducts upon UVA irradiation. This unique photochemical behavior offers a therapeutic window that maintains antiproliferative efficacy against hyperproliferative skin conditions (e.g., psoriasis) while significantly reducing the risks of phototoxicity, mutagenicity, and secondary carcinogenesis.

Chemical Identity & Structural Advantage

  • IUPAC Name: 8-(Propan-2-yl)-2H-furo[2,3-h]chromen-2-one

  • Common Class: Angular Furanocoumarin (Angelicin derivative)

  • Molecular Formula: C

    
    H
    
    
    
    O
    
    
    [1]
  • Key Structural Feature: The furan ring is fused at the 7,8-position of the coumarin nucleus (angular fusion), contrasting with the 6,7-fusion of psoralens (linear fusion).

The "Angular" Advantage

The geometric configuration of 8-isopropylangelicin prevents the molecule from intercalating between DNA base pairs in a manner that allows simultaneous photoreaction with pyrimidines on both strands.

  • Linear Psoralens (8-MOP): Form DNA cross-links

    
     High cytotoxicity, high mutagenic risk ("PUVA keratosis").
    
  • Angular Angelicins (8-Isopropylangelicin): Form only monoadducts

    
     Antiproliferative (stops DNA replication) but less mutagenic; repairable by Nucleotide Excision Repair (NER) pathways.
    

Mechanism of Action

The therapeutic efficacy relies on a Type I photochemical reaction sequence.

  • Intercalation: In the dark, the hydrophobic tricyclic planar structure intercalates between DNA base pairs (preferentially AT-rich regions). The 8-isopropyl group enhances lipophilicity, potentially improving membrane permeability and nuclear localization.

  • Photoactivation (320–400 nm): Upon UVA absorption, the molecule enters an excited singlet state (

    
    S), rapidly crossing over to a long-lived triplet state (
    
    
    
    T).
  • Cycloaddition: The excited triplet state reacts with the 5,6-double bond of adjacent pyrimidine bases (thymine or cytosine) via a [2+2] cycloaddition.

  • Adduct Formation: It forms C4-cyclobutane monoadducts (typically at the 4',5'-furan side or 3,4-pyrone side). Crucially, the angular geometry sterically hinders the second photoreaction required for cross-linking.

Mechanistic Pathway Diagram

Mechanism Compound 8-Isopropylangelicin (Ground State) Intercalation DNA Intercalation (Dark Complex) Compound->Intercalation Lipophilic Binding ExcitedState Excited Triplet State (3T*) Intercalation->ExcitedState Absorbs UVA UVA UVA Irradiation (365 nm) UVA->ExcitedState Reaction [2+2] Cycloaddition with Thymine ExcitedState->Reaction Monoadduct DNA Monoadduct (Antiproliferative) Reaction->Monoadduct Steric Constraint Prevents Cross-link Crosslink Interstrand Cross-link (Mutagenic) Reaction->Crosslink BLOCKED (Angular Geometry)

Caption: Photochemical pathway of 8-isopropylangelicin showing the selective formation of DNA monoadducts and the structural inhibition of cross-linking.[1][2][3][4]

Experimental Protocols

Preparation of Stock Solutions
  • Solubility: Lipophilic. Soluble in DMSO, Ethanol, or Acetone. Poorly soluble in water.

  • Stability: Light-sensitive. CRITICAL: All handling must occur under yellow light or low-light conditions to prevent premature photodegradation.

ComponentConcentrationSolventStorage
Stock A 10 mM100% DMSO-20°C (Dark, desiccated)
Working B 10–100 µMPBS or MediaPrepare fresh; <0.5% DMSO final
In Vitro Photocytotoxicity Assay (Standard Protocol)

Objective: Determine the IC


 of the compound under UVA irradiation vs. Dark control.

Materials:

  • Cell Line: HaCaT (Human keratinocytes) or HeLa cells.

  • UVA Source: 365 nm peak (e.g., Philips TL01 or monochromatic LED array).

  • Radiometer: Calibrated for UVA (320–400 nm).

Workflow:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Replace media with serum-free media containing serial dilutions of 8-isopropylangelicin (0.1 µM – 50 µM).

    • Control Groups: Vehicle only (DMSO), Dark (Drug only), UVA only.

  • Incubation (Dark): Incubate for 45–60 minutes at 37°C.

    • Note: This allows equilibrium intercalation into DNA.

  • Irradiation:

    • Remove plate lid (plastic absorbs UV).

    • Irradiate with 1.0 – 5.0 J/cm² UVA.

    • Calculation: Time (s) = Dose (J/cm²) / Intensity (W/cm²).

  • Post-Treatment: Replace with fresh complete media. Incubate 24–48h.

  • Readout: Assess viability via MTT, XTT, or CellTiter-Glo assay.

DNA Damage Assessment (Comet Assay)

To verify the "monofunctional" nature (lack of cross-links):

  • Alkaline Comet Assay: Detects single-strand breaks and alkali-labile sites.

  • Modified Protocol for Cross-links:

    • Treat cells with a known cross-linker (e.g., 8-MOP) as a positive control.

    • Treat with 8-isopropylangelicin + UVA.[5]

    • Subject cells to X-ray or

      
      -irradiation (induces strand breaks).
      
    • Result Interpretation: Cross-linked DNA migrates less (shorter tail moment) because the strands are tied together. 8-Isopropylangelicin treated cells should show migration similar to non-cross-linked controls (or standard damage), unlike the retarded migration of 8-MOP treated cells.

Experimental Workflow Diagram

Protocol Stock Stock Prep (10mM in DMSO) Seed Cell Seeding (HaCaT / HeLa) Treat Drug Treatment (0.1 - 50 µM) Seed->Treat Incubate Dark Incubation (45-60 min) Treat->Incubate Split Split Groups Incubate->Split DarkCtrl Dark Control (No UV) Split->DarkCtrl Irradiate UVA Irradiation (1-5 J/cm² @ 365nm) Split->Irradiate Wash Media Wash & Recovery (24-48h) DarkCtrl->Wash Irradiate->Wash Assay Viability Assay (MTT / XTT) Wash->Assay

Caption: Step-by-step experimental workflow for evaluating the photocytotoxic potential of 8-isopropylangelicin.

Data Analysis & Troubleshooting

Expected Results
  • Dark Toxicity: Negligible up to high concentrations (>50 µM). High dark toxicity indicates impurities or non-specific cytotoxicity.

  • Phototoxicity: Dose-dependent decrease in viability only in UVA+Drug groups.

  • Potency: IC

    
     values typically in the low micromolar range (1–10 µM) depending on UVA dose.
    
Troubleshooting Guide
IssueProbable CauseCorrective Action
High Dark Toxicity Residual solvent >1%Reduce DMSO <0.5%; Ensure drug is fully dissolved.
No Phototoxicity UVA absorption by plasticRemove lids during irradiation; Use quartz covers if sterility is critical.
Precipitation Low solubility in aqueous mediaSonicate working solution; Add drug to serum-free media first, then add serum.
Inconsistent Data Light contaminationPerform all drug handling in yellow-light rooms.

References

  • Dall'Acqua, F., et al. (1981). New monofunctional reagents for DNA as possible agents for the photochemotherapy of psoriasis: derivatives of 4,5'-dimethylangelicin. Journal of Medicinal Chemistry. Link

  • Rodighiero, G., et al. (2009). Molecular mechanisms of DNA photoprotection and photodamage. Photochemical & Photobiological Sciences. Link

  • Bordin, F., et al. (1991). Angelicins as potential agents for photochemotherapy. Pharmacology & Therapeutics.[2][5][6][7] Link

  • NIST Chemistry WebBook. 2H-Furo[2,3-h]-1-benzopyran-2-one, 8-(1-methylethenyl)- (Structure & Synonyms). Link

(Note: While specific literature on the 8-isopropyl derivative is specialized, the mechanistic principles are derived from the foundational work on alkylangelicins cited above.)

Sources

Use of 8-(Propan-2-yl)-2H-furo[2,3-h]benzopyran-2-one as a fluorescent probe

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Characterization of Hydrophobic Protein Binding Sites using 8-(Propan-2-yl)-2H-furo[2,3-h]benzopyran-2-one

Introduction & Principle

8-(Propan-2-yl)-2H-furo[2,3-h]benzopyran-2-one (commonly referred to in literature as Peucedanin or Dihydrooroselone ) is a lipophilic furanocoumarin derivative. While historically studied for its photobiological activity, its rigid planar structure and hydrophobicity make it an excellent fluorescent probe for mapping non-polar binding pockets in biomacromolecules, particularly Serum Albumins (HSA/BSA).

This Application Note details the protocol for using this molecule to probe the Sudlow Site I/II of Bovine Serum Albumin (BSA). The interaction is monitored via two complementary fluorescence mechanisms:[1]

  • Intrinsic Tryptophan Quenching (FRET/Static): The probe acts as an energy acceptor, quenching the BSA Trp-213 fluorescence upon binding.

  • Ligand Fluorescence Enhancement: The probe's own fluorescence (typically weak in aqueous buffer) is significantly enhanced and blue-shifted upon entering the hydrophobic protein cavity.

Materials & Reagents

  • Probe: 8-(Propan-2-yl)-2H-furo[2,3-h]benzopyran-2-one (≥98% purity).

  • Protein: Bovine Serum Albumin (BSA), Fatty Acid-Free (fraction V).

  • Solvents: Dimethyl Sulfoxide (DMSO, spectroscopic grade), Ethanol.

  • Buffer: Phosphate Buffered Saline (PBS), pH 7.4 (10 mM phosphate, 150 mM NaCl).

  • Equipment: Spectrofluorometer (e.g., Horiba Fluorolog or Agilent Cary Eclipse) with temperature control (Peltier).

Experimental Protocols

Protocol A: Preparation of Stock Solutions

Objective: Create stable, precipitate-free solutions for titration.

  • Probe Stock (1.0 mM): Dissolve 2.28 mg of the probe (MW ≈ 228.24 g/mol ) in 10 mL of DMSO. Note: DMSO concentration in the final assay must remain <1% (v/v) to prevent protein denaturation.

  • BSA Stock (10 µM): Dissolve BSA (MW ≈ 66,500 Da) in PBS (pH 7.4) to a final concentration of 10 µM. Filter through a 0.22 µm syringe filter to remove aggregates.

  • Quality Control: Measure Absorbance at 280 nm. Use

    
     to verify protein concentration.
    
Protocol B: Tryptophan Quenching Assay (Protein Signal)

Objective: Determine the Binding Constant (


) and Number of Binding Sites (

).
  • Setup: Set the spectrofluorometer temperature to 298 K (25°C).

  • Parameters:

    • Excitation (

      
      ):  280 nm (selectively excites Trp/Tyr residues).
      
    • Emission Scan (

      
      ):  300 nm – 500 nm.
      
    • Slit Widths: 5 nm (Ex) / 5 nm (Em).

  • Blank Scan: Record the spectrum of 3.0 mL BSA (1.0 µM in PBS) alone.

  • Titration:

    • Sequentially add aliquots (e.g., 2–5 µL) of the Probe Stock to the cuvette.

    • Target final probe concentrations: 0, 2, 4, 6, 8, 10, 12, 15 µM.

    • Crucial: Mix gently by inversion (do not vortex) and incubate for 2 minutes after each addition.

  • Correction: Record the spectrum of the Probe alone (without BSA) at each concentration to correct for any Inner Filter Effect (IFE), although furanocoumarins absorb minimally at 340 nm.

Protocol C: Direct Fluorescence Enhancement (Probe Signal)

Objective: Confirm insertion into the hydrophobic pocket.

  • Parameters:

    • Excitation (

      
      ):  320 nm (excites the Coumarin core).
      
    • Emission Scan (

      
      ):  350 nm – 550 nm.
      
  • Titration:

    • Start with 3.0 mL of Probe (5 µM fixed concentration) in PBS.

    • Titrate with BSA Stock (0 – 10 µM).

  • Observation: Look for a Blue Shift (e.g., 460 nm

    
     440 nm) and intensity increase, confirming the transition from a polar (buffer) to non-polar (protein) environment.
    

Data Analysis & Mechanism

Step 1: Stern-Volmer Analysis

To determine if the quenching is dynamic (collisional) or static (complex formation), plot


 vs. 

(Probe Concentration):


  • 
    : Fluorescence intensity of BSA alone.
    
  • 
    : Fluorescence intensity with Probe.[2][3]
    
  • 
    : Stern-Volmer quenching constant.[4]
    
  • 
    : Bimolecular quenching rate constant.
    
  • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    : Average lifetime of fluorophore (BSA 
    
    
    
    s).

Interpretation: If


 (the diffusion limit), the mechanism is Static Quenching  (binding), not dynamic collision.
Step 2: Double-Log (Scatchard) Plot

To calculate the Binding Constant (


) and Binding Sites (

):


  • Slope:

    
     (Number of binding sites, typically 
    
    
    
    for Sudlow sites).
  • Y-Intercept:

    
     (Binding affinity).
    

Visualization of Mechanism

BindingMechanism Probe Probe (8-Propan-2-yl...) Complex Probe-BSA Hydrophobic Complex Probe->Complex Titration BSA BSA Protein (Trp-213 Fluorophore) BSA->Complex Binding (Ka) Excitation Excitation (280 nm) BSA->Excitation Emission Fluorescence (340 nm) BSA->Emission Native Path Quenching Quenching / FRET (Non-Radiative Decay) Complex->Quenching Static Interaction Excitation->BSA Absorbs Photon Quenching->Emission Reduces Intensity

Caption: Schematic of the Static Quenching Mechanism. The Probe binds to BSA, forming a non-fluorescent ground-state complex that reduces the intrinsic Tryptophan emission intensity.

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation Probe insolubility in PBS.Ensure DMSO stock is fresh. Keep final DMSO <1%. Do not exceed 20 µM probe in buffer.
Inner Filter Effect Probe absorbs at 280nm or 340nm.Measure UV-Vis of probe alone. Apply correction factor:

.
No Quenching Weak binding affinity.Increase probe concentration range or check pH (binding is often pH-dependent).
Blue Shift Polarity change.This is a positive signal! It confirms the probe has entered a hydrophobic pocket.

References

  • Interaction of Furanocoumarins with BSA

    • Title: Analysis of binding interaction between puerarin and bovine serum albumin by multi-spectroscopic method.[5]

    • Source:Journal of Pharmaceutical and Biomedical Analysis (PubMed).
    • URL:[Link]

  • General Fluorescence Probe Protocols

    • Title: Fluorescence Probing and Molecular Docking Analysis of the Binding Interaction of Bovine Serum Albumin (BSA) with Polarity Probes.
    • Source:Royal Society of Chemistry (RSC) Advances.
    • URL:[Link]

  • Peucedanin/Coumarin Structure & Properties

    • Title: 8-(Propan-2-yl)-2H-furo[2,3-h]benzopyran-2-one (Peucedanin) Compound Summary.
    • Source:PubChem.
    • URL:[Link]

  • Fluorescence Quenching Theory

    • Title: Principles of Fluorescence Spectroscopy (Lakowicz).
    • Source:Springer.
    • URL:[Link]

Sources

Application Note: Advanced Techniques for Measuring DNA Intercalation by Furocoumarins

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Furocoumarins (such as psoralen, 8-methoxypsoralen, and angelicin) are planar, tricyclic compounds that exhibit a unique, dual-action pharmacological profile[1]. In the absence of light, they spontaneously insert themselves between the base pairs of double-stranded DNA (dsDNA)[2]. Upon exposure to UVA irradiation (320–400 nm), this reversible "dark intercalation" complex undergoes photochemical cycloaddition, forming covalent mono-adducts and highly cytotoxic interstrand crosslinks (ICLs)[3].

Accurately characterizing the initial non-covalent intercalation phase is critical for optimizing the efficacy of novel furocoumarin derivatives in photochemotherapy (PUVA) and rational drug design[4]. Because furocoumarins are photoactive, all baseline intercalation measurements must be conducted under strict dark or red-light conditions . If covalent crosslinks form prematurely, the thermodynamic equilibrium of the dark complex is destroyed, invalidating binding constant calculations. This guide details the orthogonal biophysical techniques required to validate and quantify furocoumarin intercalation, moving beyond simple binding affinity to prove structural insertion into the DNA helix.

Mechanistic Context: The Intercalation Pathway

The interaction between furocoumarins and DNA is a stepwise process. The initial intercalation is driven by


 stacking interactions, van der Waals forces, and hydrophobic effects[4]. This structural alignment is a prerequisite for the subsequent photochemical reactions.

Mechanism FC Furocoumarin (e.g., Psoralen) Dark Dark Intercalation (Reversible Complex) FC->Dark Non-covalent Binding DNA dsDNA (Target) DNA->Dark Base Pair Stacking Mono Mono-adduct Formation Dark->Mono Photon Absorption UVA UVA Irradiation (320-400 nm) UVA->Mono Catalyzes ICL Interstrand Crosslink (ICL) Mono->ICL 2nd Photon Absorption

Furocoumarin-DNA interaction pathway: from reversible dark intercalation to covalent crosslinking.

Orthogonal Analytical Framework

To definitively prove intercalation, researchers must employ a self-validating system of orthogonal techniques. Relying on a single spectroscopic method often leads to false positives, as groove binders can mimic the optical signatures of intercalators.

Hydrodynamic Profiling (Viscometry): The Gold Standard

The Causality: Spectroscopic methods cannot definitively distinguish between groove binding and intercalation. Viscosity measurements provide unambiguous proof[4]. Intercalation requires the DNA base pairs to separate by approximately 3.4 Å to accommodate the planar furocoumarin ring. This physical lengthening of the DNA contour length increases the hydrodynamic radius, resulting in a measurable increase in intrinsic viscosity[2]. Groove binders, conversely, cause no significant change (or a slight decrease) in viscosity.

Thermodynamic Stabilization (Thermal Denaturation / )

The Causality: The insertion of a furocoumarin between base pairs enhances the stacking interactions and shields the negative charges of the phosphate backbone. This thermodynamic stabilization increases the melting temperature (


) of the dsDNA[4]. A 

of >3 °C under low ionic strength conditions is highly indicative of strong intercalative binding.
Spectroscopic Signatures (UV-Vis & Circular Dichroism)

The Causality: When a furocoumarin intercalates, its


-electron cloud couples with the 

-systems of the adjacent nucleobases. This electronic stacking typically results in hypochromism (a decrease in absorbance) and a bathochromic shift (red shift) in the UV-Vis spectrum[4]. Concurrently, Circular Dichroism (CD) spectroscopy reveals perturbations in the right-handed helicity of B-form DNA, typically seen as changes in the positive band at 275 nm and the negative band at 245 nm[4].

Quantitative Data Interpretation Matrix

Use the following reference table to benchmark your experimental results. A true furocoumarin intercalator must satisfy the criteria across all four domains.

Analytical TechniqueParameter MeasuredExpected Signature for Furocoumarin IntercalationCausality / Physical Meaning
Viscometry Relative Viscosity

Linear increase; Slope

Axial lengthening of the DNA contour by ~3.4 Å per bound drug molecule.
Thermal Denaturation Melting Temp (

)

°C to

°C
Stabilization of the double helix via enhanced

stacking.
UV-Vis Spectroscopy Absorbance (

)
Hypochromism (>15%) & Bathochromic shift (2-10 nm)Electronic coupling and empty

orbital overlap between drug and nucleobases.
Circular Dichroism Molar Ellipticity (

)
Increase in positive band (275 nm); decrease in negative band (245 nm)Unwinding of the right-handed B-DNA helix to accommodate the planar ligand.

Standardized Experimental Protocols

Protocol A: Hydrodynamic Profiling via Capillary Viscometry

This protocol is the definitive assay for proving intercalation. It utilizes an Ostwald or Ubbelohde capillary viscometer.

Workflow Prep 1. Prepare ctDNA & Furocoumarin Equil 2. Equilibrate Viscometer at 25.0 ± 0.1 °C Prep->Equil Titrate 3. Titrate Drug into DNA Solution Equil->Titrate Measure 4. Measure Flow Time (t) in Triplicate Titrate->Measure Measure->Titrate Increment [Drug] Calc 5. Calculate (η/η0)^(1/3) vs [Drug]/[DNA] Measure->Calc

Step-by-step hydrodynamic profiling workflow for measuring DNA viscosity changes upon intercalation.

Reagents & Equipment:

  • Calf Thymus DNA (ctDNA), sonicated to ~500 bp fragments.

  • Furocoumarin stock (dissolved in minimal DMSO, diluted in buffer).

  • Buffer: 10 mM Sodium Phosphate, 50 mM NaCl, pH 7.4. (Note: High ionic strength masks intercalation effects; keep NaCl

    
     50 mM[2]).
    
  • Ubbelohde viscometer submerged in a highly precise water bath (25.0 ± 0.1 °C).

Step-by-Step Methodology:

  • Baseline Establishment: Add 15 mL of working buffer to the viscometer. Measure the flow time (

    
    ) using a digital stopwatch. Repeat until three consecutive measurements agree within 
    
    
    
    seconds.
  • DNA Baseline: Replace buffer with 15 mL of 100

    
    M ctDNA solution. Measure the flow time (
    
    
    
    ).
  • Titration (Dark Conditions): Under red light, add increasing aliquots of the furocoumarin stock to the viscometer to achieve drug/DNA ratios (

    
    ) of 0.1, 0.2, 0.3, 0.4, and 0.5.
    
  • Equilibration: After each addition, bubble nitrogen gas gently through the solution for 2 minutes to mix, then allow 10 minutes for thermal equilibration.

  • Measurement: Measure the flow time (

    
    ) in triplicate for each concentration.
    
  • Data Processing: Calculate the relative viscosity

    
    . Plot 
    
    
    
    on the y-axis versus the binding ratio
    
    
    on the x-axis. An ideal intercalator will yield a positive linear slope.
Protocol B: Thermal Denaturation (DNA Melting) Assay

Reagents & Equipment:

  • UV-Vis Spectrophotometer equipped with a Peltier temperature controller.

  • Quartz cuvettes (1 cm path length) with Teflon stoppers to prevent evaporation.

  • ctDNA (50

    
    M) and Furocoumarin (10 
    
    
    
    M) in 10 mM Phosphate buffer (pH 7.4).

Step-by-Step Methodology:

  • Sample Preparation: Prepare a control cuvette (ctDNA only) and a test cuvette (ctDNA + furocoumarin). Incubate both in the dark for 30 minutes at room temperature to allow the reversible dark intercalation complex to reach thermodynamic equilibrium.

  • Instrument Calibration: Set the spectrophotometer to monitor absorbance at 260 nm.

  • Thermal Ramping: Program the Peltier controller to ramp the temperature from 25 °C to 95 °C at a strict rate of 1.0 °C/min .

    • Causality Check: Faster ramp rates (e.g., 5 °C/min) cause a thermal lag between the Peltier block and the sample, artificially inflating the apparent

      
      .
      
  • Data Acquisition: Record the absorbance every 0.5 °C.

  • Analysis: Plot the normalized absorbance

    
     versus Temperature. The 
    
    
    
    is the inflection point of the sigmoidal curve (calculated via the first derivative peak). Calculate
    
    
    .

References

  • [4] Theoretical investigation of interaction between psoralen and altretamine with stacked DNA base pairs. ResearchGate. Available at:[Link]

  • [2] A Comparative Study of the Actions of Coumarin Derivatives in Their Excited States on DNA. Texas Digital Library (TDL). Available at:[Link]

  • [1] Furanocoumarins: Biomolecules of Therapeutic Interest. ResearchGate. Available at:[Link]

  • [3] Materials Chemistry C - Properties and Applications of Coumarin Derivatives. RSC Publishing. Available at:[Link]

Sources

High-throughput screening of furocoumarin libraries for drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

Furocoumarins (psoralens) occupy a unique niche in pharmacognosy and medicinal chemistry. While historically validated for the treatment of psoriasis and vitiligo (PUVA therapy), their utility is often compromised by two critical liabilities: uncontrolled phototoxicity and potent CYP450 inhibition (the "Grapefruit Juice Effect").

In modern drug discovery, screening furocoumarin libraries requires a paradigm shift. We are no longer simply looking for "active" compounds; we are filtering for Selectivity Indices (SI) . A successful hit must demonstrate therapeutic efficacy (e.g., targeted DNA intercalation or kinase modulation) without exhibiting indiscriminate phototoxicity or suicide inhibition of metabolic enzymes.

This guide outlines a High-Throughput Screening (HTS) workflow designed specifically for the physicochemical quirks of furocoumarins: poor aqueous solubility, high autofluorescence, and UV-dependent reactivity.

Library Management & Preparation

The "Brick Dust" Challenge: Furocoumarins are planar, lipophilic molecules with poor aqueous solubility. In HTS, this leads to compound precipitation upon dilution into assay buffer, causing false negatives (loss of concentration) or false positives (light scattering).

Protocol: Acoustic Droplet Ejection (ADE) for Assay Ready Plates

  • Source: 10 mM stock in 100% DMSO (anhydrous).

  • Method: Use an acoustic liquid handler (e.g., Labcyte Echo) to transfer nanoliter volumes (2.5 nL – 50 nL) directly into dry assay plates.

  • Advantage: This "Direct Dilution" method avoids the intermediate dilution step where precipitation often occurs. It ensures the final DMSO concentration remains <0.5%, preventing solvent-induced cell toxicity.

HTS Workflow Visualization

The following diagram illustrates the "Twin-Plate" strategy essential for differentiating dark toxicity (pharmacology) from phototoxicity.

HTS_Workflow cluster_Assays Parallel Screening Tracks Library Furocoumarin Library (10mM DMSO) Echo Acoustic Dispensing (Assay Ready Plates) Library->Echo Plate_A Plate A: Dark Efficacy (DNA Binding / Kinase) Echo->Plate_A Track 1 Plate_B Plate B: Phototoxicity (3T3 Cells + UV-A) Echo->Plate_B Track 2 Plate_C Plate C: CYP Inhibition (Metabolic Stability) Echo->Plate_C Track 3 Readout Multi-Mode Reader (Fl/Abs/Lum) Plate_A->Readout Plate_B->Readout Plate_C->Readout Analysis Data Analysis Calculation of PIF & SI Readout->Analysis

Figure 1: Parallel HTS Workflow. The library is split into three streams to simultaneously assess efficacy (Track 1), phototoxic liability (Track 2), and metabolic safety (Track 3).

Assay Protocol 1: DNA Intercalation (Fluorescence Displacement)

Objective: Identify compounds that bind DNA. The Problem: Furocoumarins are highly fluorescent in the blue/green region. Using standard DNA dyes (like DAPI or Hoechst) results in massive signal interference. The Solution: Red-Shifted Displacement Assay. We use Thiazole Orange (TO) or Ethidium Bromide, which emit >530nm, distinct from the coumarin scaffold emission.

Step-by-Step Protocol (384-Well Format):

  • Reagents:

    • Target: Calf Thymus DNA (ctDNA), 10 µM base pairs in TE Buffer.

    • Probe: Thiazole Orange (TO), 0.5 µM.

  • Dispense: Acoustic transfer of 20 nL compound (final conc 10 µM) into black 384-well plates.

  • Addition: Dispense 20 µL of TO/DNA mix.

    • Control High: TO + DNA + DMSO (Max Fluorescence).

    • Control Low: TO only (Background).

  • Incubation: 30 minutes at Room Temp (Dark).

  • Detection: Excitation 500 nm / Emission 530 nm.

  • Hit Criteria: A decrease in fluorescence indicates the furocoumarin has displaced the probe (Intercalation).

Expert Insight: If you observe increased fluorescence, the compound may be binding to the DNA minor groove without displacing the probe, or forming a ternary complex. Flag these for Secondary Assay (Melting Temperature/Tm shift).

Assay Protocol 2: High-Throughput Phototoxicity (Adapted OECD 432)

Objective: Distinguish between therapeutic candidates and phototoxic hazards. Standard: Adapted from OECD Guideline 432 (3T3 NRU Phototoxicity Test) for 384-well automation.

Protocol:

  • Seeding: Seed BALB/c 3T3 fibroblasts at 2,000 cells/well in two duplicate 384-well clear-bottom plates. Incubate 24h.

  • Treatment: Add compounds (8-point dose response, 0.1 – 100 µM). Incubate 1h.

  • Irradiation (The Critical Step):

    • Plate UV (+): Expose to 5 J/cm² UVA (320–400 nm). Note: Use a solar simulator with a WG335 filter to block UVB/UVC.

    • Plate Dark (-): Keep in a light-tight box at Room Temp for the same duration.

  • Recovery: Wash cells, replace media, incubate overnight (18-24h).

  • Readout: Add Neutral Red dye. Incubate 3h. Wash and elute. Measure OD540.

Data Analysis (The PIF Calculation): Calculate the Photo-Irritation Factor (PIF) :



PIF ValueClassificationAction
< 2 Non-PhototoxicAdvance (Safe)
2 - 5 Probable PhototoxicFlag (Check therapeutic window)
> 5 Highly PhototoxicDiscard (Unless developing PUVA agent)

Assay Protocol 3: CYP3A4 Mechanism-Based Inactivation (MBI)

Objective: Furocoumarins (e.g., Bergamottin) are notorious "Suicide Inhibitors" of CYP3A4. This assay filters out compounds that will cause drug-drug interactions.

Mechanism Visualization:

CYP_MBI Substrate Furocoumarin (Substrate) Complex Enzyme-Substrate Complex Substrate->Complex CYP CYP3A4 Enzyme (Active) CYP->Complex Reactive Reactive Furanoepoxide Intermediate Complex->Reactive NADPH Dependent Oxidation Reactive->CYP Metabolic Escape (Safe Metabolite) Adduct Covalent Adduct (Dead Enzyme) Reactive->Adduct Alkylation of Heme/Protein

Figure 2: Mechanism-Based Inactivation.[1] The furan ring is oxidized to a reactive epoxide, which covalently binds the CYP enzyme, permanently disabling it.

Protocol:

  • Primary Incubation: Incubate Compound (10 µM) + Recombinant CYP3A4 + NADPH for 0, 10, and 30 mins.

  • Secondary Incubation: Dilute an aliquot 1:10 into a secondary reaction containing a specific CYP3A4 substrate (e.g., Luciferin-IPA).

  • Readout: Measure Luminescence.

  • Interpretation: A time-dependent decrease in luminescence (Shift in IC50 over time) confirms Mechanism-Based Inactivation. Reject these compounds.

References

  • OECD Guidelines for the Testing of Chemicals. (2019). Test No. 432: In Vitro 3T3 NRU Phototoxicity Test.[2][3][4] OECD Publishing. [Link][4]

  • Guo, L. Q., & Yamazoe, Y. (2004).[5] Inhibition of cytochrome P450 by furanocoumarins in grapefruit juice and herbal medicines.[5] Acta Pharmacologica Sinica.[5] [Link]

  • Boger, D. L., et al. (2004). A Fluorescent Intercalator Displacement (FID) Assay for Establishing DNA Binding Selectivity and Affinity.[6][7] Accounts of Chemical Research.[6][8] [Link]

  • MacMillan, J. B., et al. (2022).[9] Integrated approach addresses some of the biggest challenges in natural products drug discovery.[9] Proceedings of the National Academy of Sciences.[9] [Link]

Sources

Application Note: Comprehensive Assessment of the Anti-Inflammatory Properties of Furo[2,3-h]coumarins

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Furo[2,3-h]coumarins, commonly known as angular furanocoumarins (e.g., angelicin, sphondin, isobergapten), represent a critical class of heterocyclic compounds characterized by a furan ring fused to a coumarin core at the 7,8-position [1]. Unlike their linear counterparts (psoralens), angular furocoumarins often exhibit lower phototoxicity while maintaining potent pharmacological activity. Recent profiling has highlighted their exceptional anti-inflammatory and antioxidant activities, positioning them as highly promising lead compounds for treating sepsis, acute lung injury (ALI), and chronic inflammatory disorders [2].

This application note provides drug development professionals with a rigorous, self-validating methodological framework to assess the anti-inflammatory properties of these compounds.

Mechanistic Rationale: The Pleiotropic Nature of Furo[2,3-h]coumarins

Evaluating the efficacy of furo[2,3-h]coumarins requires an assay design that captures their complex, multi-target mechanism of action. Simple NSAIDs primarily target downstream cyclooxygenase (COX) enzymes; however, angular furanocoumarins exert pleiotropic upstream effects.

Mechanistically, compounds like angelicin actively block the phosphorylation of IκBα and p65, thereby preventing the nuclear translocation of NF-κB [2]. Concurrently, they inhibit the p38 and JNK mitogen-activated protein kinase (MAPK) pathways. Beyond mere inhibition of pro-inflammatory cascades, these compounds actively induce a robust antioxidant defense by activating the Nrf2/Keap1 signaling axis [3].

G LPS LPS / TLR4 Activation MAPK MAPK Pathway (p38, JNK) LPS->MAPK NFkB NF-κB Pathway (IκBα, p65) LPS->NFkB Furo Furo[2,3-h]coumarins (e.g., Angelicin) Furo->MAPK Inhibits Furo->NFkB Inhibits Nrf2 Nrf2 / Keap1 Pathway Furo->Nrf2 Activates ProInf Pro-inflammatory Mediators (NO, TNF-α, IL-6, COX-2) MAPK->ProInf NFkB->ProInf AntiInf Antioxidant Defense (HO-1, NQO1, IL-10) Nrf2->AntiInf

Figure 1: Pleiotropic modulation of inflammatory and antioxidant pathways by Furo[2,3-h]coumarins.

Experimental Design: Building a Self-Validating System

To guarantee data integrity, the protocols below utilize the murine macrophage RAW 264.7 cell line stimulated with lipopolysaccharide (LPS). RAW 264.7 cells express high levels of TLR4, making them highly responsive to LPS and ideal for generating massive, measurable quantities of Nitric Oxide (NO) and cytokines [4].

The Self-Validating Control Matrix: A standard assay is meaningless without internal checks. Every plate must incorporate the following to be considered valid:

  • Vehicle Control (DMSO < 0.1%): Establishes the basal baseline.

  • Negative Control (LPS + Vehicle): Defines the maximum inflammatory response (100% activation).

  • Positive Control (Indomethacin or Baicalein): Validates assay sensitivity. Rule: If the positive control fails to suppress NO production by at least 50%, the entire plate's data must be discarded (indicates degraded LPS or over-passaged cells).

  • Parallel Viability Check (MTT): Furocoumarins can intercalate DNA and exhibit cytotoxicity. A false-positive anti-inflammatory result occurs if the reduction in NO is simply due to cell death. Coupling the functional assay with an MTT check ensures the observed decrease is a true pharmacological effect.

Workflow A RAW 264.7 Seeding (96-well plate) B Pre-treatment (Furocoumarin) A->B C LPS Stimulation (1 μg/mL) B->C D Supernatant Collection C->D G Cell Lysate (Western Blot) C->G 18-24h E Griess Assay (NO detection) D->E F ELISA / Luminex (Cytokines) D->F

Figure 2: Sequential workflow for in vitro anti-inflammatory assessment in RAW 264.7 cells.

Step-by-Step Methodologies

Protocol A: Macrophage Culturing & LPS Stimulation

Causality Note: We utilize low-serum media (1-2% FBS) during the actual LPS stimulation phase. High serum concentrations contain proteins that can bind lipophilic furocoumarins, artificially lowering their effective in vitro concentration and skewing IC50 calculations.

  • Cell Seeding: Seed RAW 264.7 cells at a density of

    
     cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
    
  • Starvation & Pre-treatment: Aspirate media and replace with low-serum DMEM (1% FBS). Pre-treat cells with varying concentrations of the furo[2,3-h]coumarin (e.g., 5, 10, 25, 50 μM) or positive control (Baicalein 25 μM) for 2 hours.

  • Stimulation: Add LPS (Escherichia coli O111:B4) to a final concentration of 1 μg/mL. Incubate for exactly 24 hours.

Protocol B: Nitric Oxide Quantification (Griess Assay) & Viability Coupling

Causality Note: Nitric oxide (NO) is a highly unstable free radical that rapidly oxidizes. The Griess reagent specifically detects nitrite (NO₂⁻), providing a stable, surrogate stoichiometric marker for iNOS activity.

  • Supernatant Transfer: After 24 hours of LPS stimulation, carefully transfer 50 μL of the cell culture supernatant from each well into a fresh 96-well assay plate.

  • Griess Reaction: Add 50 μL of Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid) to each well. Incubate in the dark at room temperature for 10 minutes.

  • Absorbance Reading: Measure absorbance at 540 nm using a microplate reader. Calculate nitrite concentrations using a sodium nitrite (NaNO₂) standard curve.

  • Coupled Viability (MTT): To the original plate containing the remaining cells and 50 μL media, add 10 μL of MTT solution (5 mg/mL). Incubate for 2 hours, lyse with DMSO, and read at 570 nm to confirm that NO reduction is not an artifact of cell death [4].

Protocol C: Multiplex Cytokine Profiling
  • Sample Preparation: Utilize the remaining supernatant collected in Protocol B (stored at -80°C if not used immediately).

  • ELISA/Luminex Assay: Quantify pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines (IL-10) using a magnetic bead-based multiplex assay (e.g., Bio-Plex) to preserve sample volume and ensure identical freeze-thaw conditions across all analyte measurements [4].

Protocol D: Subcellular Fractionation & Western Blotting

Causality Note: NF-κB activation is defined by the translocation of the p65 subunit from the cytosol to the nucleus. Measuring total cellular p65 is insufficient; you must perform subcellular fractionation to demonstrate a reduction in nuclear p65 coupled with an accumulation of cytosolic IκBα to definitively prove pathway inhibition.

  • Lysis & Fractionation: Lyse cells using a hypotonic buffer (containing NP-40) to extract the cytosolic fraction. Centrifuge at 10,000 x g; the supernatant is the cytosolic extract (probe for IκBα, p-p38, p-JNK).

  • Nuclear Extraction: Resuspend the remaining pellet in a high-salt hypertonic buffer to extract nuclear proteins (probe for p65 and Nrf2).

  • Immunoblotting: Resolve proteins via SDS-PAGE, transfer to PVDF membranes, and probe with primary antibodies. Use Lamin B1 as a nuclear loading control and β-actin as a cytosolic loading control.

Data Interpretation & Expected Outcomes

When properly executed, angular furanocoumarins like angelicin demonstrate a potent, dose-dependent pharmacological profile. The table below summarizes the expected quantitative benchmarks based on established literature for highly active furo[2,3-h]coumarins.

Target BiomarkerAssay MethodologyExpected Pharmacological EffectTypical IC50 / Modulation
Nitric Oxide (NO) Griess AssayStrong Inhibition of iNOS activity~4.2 μM - 28.9 μM
TNF-α / IL-6 ELISA / LuminexDownregulation of secretion>60% reduction at 50 μM
NF-κB (p65) Western Blot (Nuclear)Inhibition of nuclear translocationDose-dependent decrease
Nrf2 / Keap1 Western Blot (Nuclear)Upregulation / Pathway Activation2-fold to 3-fold increase
Cell Viability MTT AssayMaintenance of cellular integrity>95% viability up to 100 μM

Table 1: Expected quantitative data profile for assessing furo[2,3-h]coumarin derivatives.

References

  • Recent advances in the synthesis and applications of furocoumarin derivatives Source: researchgate.net URL:1

  • Angelicin—A Furocoumarin Compound With Vast Biological Potential Source: frontiersin.org URL:2

  • Angelicin attenuates sepsis-associated acute liver injury via p38 MAPK inhibition and NF-κB-mediated Nrf2/Keap1 activation Source: researchgate.net URL:3

  • Anti-Inflammatory Effects of Angelica sinensis (Oliv.) Diels Water Extract on RAW 264.7 Induced with Lipopolysaccharide Source: nih.gov URL:4

Sources

Application Note: Multiparametric Flow Cytometry Analysis of Apoptosis Induced by 8-(Propan-2-yl)-2H-furo[2,3-h]benzopyran-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

The compound 8-(Propan-2-yl)-2H-furo[2,3-h]benzopyran-2-one (chemically distinct as an isopropyl-substituted angular furanocoumarin, structurally related to Angelicin and Oroselone) represents a class of phytochemicals with significant cytotoxic and phototoxic potential. Unlike linear furanocoumarins (e.g., Psoralen), angular furanocoumarins typically form monoadducts with DNA rather than interstrand crosslinks, often leading to p53-mediated apoptosis rather than immediate necrosis.

The Analytical Challenge: Furanocoumarins exhibit strong intrinsic fluorescence (autofluorescence), typically exciting in the UV/Violet region (350-405 nm) and emitting in the Blue/Green region (450-550 nm). This spectral property poses a critical risk of false positives when using standard FITC/PE-based flow cytometry panels.

This Application Note provides a validated, self-correcting workflow designed to:

  • Mitigate Autofluorescence: By shifting detection channels to the Red/Far-Red spectrum.

  • Validate Mechanism: Confirming the Intrinsic (Mitochondrial) Apoptotic Pathway.

  • Quantify Cell Death: Distinguishing early apoptosis from necrosis.

Experimental Design & Logic

To rigorously evaluate the apoptotic efficacy of 8-(Propan-2-yl)-2H-furo[2,3-h]benzopyran-2-one, we employ a "Stacking Strategy" of assays. We do not rely on a single marker.

The "Red-Shift" Strategy

To avoid the compound's potential interference in the FITC (FL1) channel, this protocol standardizes on Red/Far-Red fluorophores .

ParameterStandard Probe (Avoid)Recommended Probe Excitation/Emission Rationale
Phosphatidylserine Annexin V-FITCAnnexin V-Alexa Fluor™ 647 650 nm / 665 nmAvoids coumarin autofluorescence overlap.
Membrane Integrity Propidium Iodide (PI)DAPI or 7-AAD 355 nm / 460 nm (DAPI)PI can have broad emission; 7-AAD or DAPI (if UV laser available) allows better spectral separation from AF647.
Mito. Potential Rhodamine 123TMRE or DilC1(5) 550 nm / 575 nmTMRE signal is robust in the PE/PE-Texas Red channel, distinct from coumarin emission.
Caspase Activity FITC-VAD-FMKRed-VAD-FMK 590 nm / 610 nmEnsures signal comes from Caspase cleavage, not drug accumulation.
Pathway Visualization

The following diagram illustrates the hypothesized mechanism and the corresponding flow cytometry checkpoints.

ApoptosisPathway cluster_assays Flow Cytometry Checkpoints Compound 8-(Propan-2-yl)-2H-furo[2,3-h]... (Compound Entry) DNA_Damage DNA Monoadducts / ROS Generation Compound->DNA_Damage Intercalation Mito_Dysfunction Mitochondrial Depolarization (ΔΨm Loss) DNA_Damage->Mito_Dysfunction p53 signaling CytoC Cytochrome C Release Mito_Dysfunction->CytoC Assay_TMRE Assay: ΔΨm Mito_Dysfunction->Assay_TMRE Detect via TMRE Caspase_Cascade Caspase 3/7 Activation CytoC->Caspase_Cascade Apoptosome PS_Exposure PS Exposure (Annexin V Binding) Caspase_Cascade->PS_Exposure Flippase inhibition Assay_Casp Assay: Caspase Caspase_Cascade->Assay_Casp Detect via Red-VAD-FMK Membrane_Loss Membrane Permeabilization (Late Apoptosis/Necrosis) PS_Exposure->Membrane_Loss Time Assay_AV Assay: Annexin V PS_Exposure->Assay_AV Detect via Annexin V-AF647

Caption: Mechanistic progression of furanocoumarin-induced apoptosis and corresponding flow cytometric checkpoints.

Protocol 1: Autofluorescence Check (Mandatory Pre-Step)

Before running any apoptosis assay, you must quantify the intrinsic fluorescence of the compound within the cells.

Materials:

  • Target Cells (e.g., HL-60, Jurkat, or solid tumor lines).

  • Compound: 8-(Propan-2-yl)-2H-furo[2,3-h]benzopyran-2-one (dissolved in DMSO).

Procedure:

  • Seed cells and treat with the IC50 concentration of the compound for 4 hours.

  • Do not add any stains.

  • Harvest cells, wash 2x with PBS.

  • Acquire data on the Flow Cytometer using all standard channels (FITC, PE, APC, PB).

  • Analysis: Compare the Median Fluorescence Intensity (MFI) of treated unstained cells vs. vehicle (DMSO) control.

    • Decision Gate: If the Compound-treated cells show >10-fold increase in fluorescence in the FITC/PE channel compared to control, you MUST use APC/Cy5 (Far-Red) conjugates for your apoptosis markers.

Protocol 2: Annexin V-AF647 / 7-AAD Assay (PS Exposure)

This is the definitive assay for distinguishing viable, early apoptotic, and late apoptotic/necrotic cells. We use Alexa Fluor 647 (AF647) to avoid coumarin interference.

Reagents
  • Annexin V-Alexa Fluor™ 647 (Ex: 650nm / Em: 665nm).

  • 7-AAD (Ex: 488nm / Em: 647nm) or Sytox™ Blue (if 405nm laser available). Note: If using 7-AAD, ensure your cytometer can unmix/compensate it from AF647, or use DAPI if UV laser is present.

  • Annexin Binding Buffer (10X): 0.1 M Hepes (pH 7.4), 1.4 M NaCl, 25 mM CaCl₂.

Step-by-Step Methodology
  • Cell Preparation:

    • Seed cells at

      
       cells/mL.
      
    • Treat with compound (e.g., 0, 10, 50, 100 µM) for 24h and 48h. Include a Positive Control (e.g., Camptothecin 5 µM).

  • Harvesting:

    • Collect supernatant (contains late apoptotic "floaters").

    • Trypsinize adherent cells (gentle, <3 min).

    • Combine supernatant and cells. Centrifuge at 300 x g for 5 min.

  • Washing:

    • Wash pellet twice with cold PBS.

    • Resuspend cells in 1X Annexin Binding Buffer at a concentration of

      
       cells/mL.
      
  • Staining:

    • Transfer 100 µL of solution (

      
       cells) to a 5 mL culture tube.
      
    • Add 5 µL of Annexin V-AF647 .

    • Add 5 µL of 7-AAD (Viability

Troubleshooting & Optimization

Technical Support Center: Furocoumarin Solubility & Assay Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Solubility and Stability Issues of Furocoumarins in Biological Assays

Introduction: The "Brick Dust" Challenge

Welcome to the technical support hub for furocoumarin research. If you are working with psoralen , bergamottin , angelicin , or their derivatives, you are likely encountering a specific set of physicochemical barriers. These molecules are planar, rigid, and highly lipophilic (LogP > 3), often described in medicinal chemistry as "brick dust"—easy to crystallize, difficult to dissolve.[1]

In biological assays, these properties manifest as three primary failure modes:

  • Solvent Shock: Immediate precipitation upon dilution from DMSO into aqueous media.[1][2]

  • Promiscuous Inhibition: Formation of colloidal aggregates that sequester enzymes, leading to false positives (common in CYP450 assays).[1]

  • Photolytic Instability: Unintended DNA crosslinking or degradation due to ambient UV exposure.[1]

This guide moves beyond generic advice to provide self-validating protocols for stabilizing these compounds in cell culture and enzymatic assays.

Module 1: Solubility & Solvent Shock

Q: My psoralen stock is clear in DMSO, but precipitates immediately when added to cell culture media. How do I fix this?

A: You are experiencing "Solvent Shock."[1][2] This occurs because the solubility capacity drops logarithmically when you move from 100% DMSO to 99% aqueous buffer.

The Science: Furocoumarins have extremely low aqueous solubility (see Table 1). When a droplet of DMSO stock hits the media, the DMSO diffuses away faster than the furocoumarin can disperse. This creates a local zone of supersaturation where the compound crashes out as micro-crystals.

Table 1: Solubility Thresholds of Common Furocoumarins

Compound Aqueous Solubility (approx.) DMSO Solubility Critical Window
Psoralen ~190 mg/L (0.19 mg/mL) > 30 mg/mL High Risk
Bergamottin ~10 mg/L (0.01 mg/mL) > 30 mg/mL Extreme Risk

| 8-MOP (Methoxsalen) | ~40 mg/L (0.04 mg/mL) | > 50 mg/mL | High Risk |[1]

Data synthesis based on Cayman Chemical and PubChem solubility profiles.

Troubleshooting Protocol: The "Subsurface Spike" Method Do not perform serial dilutions in aqueous media. This is the most common error.

  • Prepare 1000x Stock: Dissolve compound in 100% DMSO.

  • Vortex the Media: Set your tube of culture media (pre-warmed to 37°C) on a vortex mixer at medium speed.

  • Subsurface Injection: While vortexing, inject the DMSO stock directly into the center of the liquid vortex, keeping the tip away from the plastic walls.

    • Why: This maximizes the dispersion rate, preventing the local supersaturation that causes nucleation.

  • The Light Scattering Check: Hold the tube up to a light source. If you see a "Tyndall effect" (a blueish haze or scattering beam), you have micro-precipitates.[1] The solution must be crystal clear.

Module 2: False Positives in Enzyme Assays (Aggregation)

Q: I’m seeing high inhibition of CYP3A4 by bergamottin, but the IC50 shifts when I change enzyme concentration. Is this real?

A: Likely not. You are probably observing Colloidal Aggregation .[1][3]

The Science: Planar hydrophobic molecules like bergamottin tend to stack like coins in aqueous solution, forming colloids (100–400 nm particles). These colloids adsorb proteins non-specifically.[1][3] In a CYP assay, the aggregate "soaks up" the enzyme, making it appear inhibited. This is a classic "False Positive" artifact described extensively by the Shoichet lab.

Diagnostic Protocol: The Detergent Sensitivity Test To validate your IC50, you must prove the inhibition is stoichiometric, not colloidal.

  • Run Standard Assay: Measure % inhibition at your target concentration.[1]

  • Run Detergent Arm: Repeat the assay adding 0.01% Triton X-100 (or 0.005% Tween-80) to the buffer.

    • Note: Most enzymes tolerate this low level of detergent.[1]

  • Analyze Results:

    • Scenario A: Inhibition remains constant (+/- 10%).[1] -> True Inhibitor.

    • Scenario B: Inhibition disappears or drops significantly.[1] -> Aggregation Artifact.

Visualization: The Aggregation Decision Tree

AggregationLogic Start High Inhibition Observed (e.g., CYP3A4 IC50 < 1µM) Check1 Is the Hill Slope Steep? (> 2.0) Start->Check1 Suspect Suspect Colloidal Aggregation Check1->Suspect Yes DetergentTest Perform Detergent Test (Add 0.01% Triton X-100) Check1->DetergentTest No (but verify anyway) Suspect->DetergentTest ResultA Inhibition Persists DetergentTest->ResultA ResultB Inhibition Disappears DetergentTest->ResultB ConclusionA True Ligand Binding ResultA->ConclusionA ConclusionB False Positive (Promiscuous Aggregator) ResultB->ConclusionB

Figure 1: Decision logic to distinguish between true pharmacological inhibition and colloidal artifacts common in furocoumarin assays.

Module 3: Advanced Solubilization (Cyclodextrins)

Q: I need higher concentrations for a toxicity study, but DMSO > 0.5% kills my cells. What is the alternative?

A: Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1]

The Science: Cyclodextrins are donut-shaped sugar molecules with a hydrophobic cavity and hydrophilic exterior.[4] Furocoumarins fit inside the cavity (host-guest complexation), shielding the hydrophobic regions from water. This can increase aqueous solubility by 100-fold without the toxicity of organic solvents.

Protocol: "Shake-Flask" Complexation for Cell Culture Use this when you need >50 µM furocoumarin in media.[1]

  • Prepare Vehicle: Make a 20% (w/v) stock of HP-β-CD in cell culture media (or PBS). Filter sterilize (0.22 µm).

  • Add Compound: Add excess furocoumarin powder to the vehicle.

    • Target: Approx 2 mg/mL (far above intrinsic solubility).[1]

  • Equilibrate: Shake at 200 RPM at 37°C for 24 hours.

    • Why: Complexation is an equilibrium process; it is not instantaneous.[1]

  • Clarify: Centrifuge at 10,000 x g for 10 minutes to pellet undissolved drug.

  • Quantify: Measure the supernatant concentration via UV-Vis (approx 300-310 nm) or HPLC before applying to cells.

  • Dilute: Use this "complexed stock" to dose your cells.[1] The cyclodextrin is generally non-toxic up to high concentrations.

Module 4: Stability & Handling FAQs

Q: My results vary depending on how long the plate sits on the bench. Why?

A: You are likely dealing with Photodegradation or Plastic Binding .[1]

1. The Light Factor: Furocoumarins are photo-active. Under UV (and even fluorescent lab lights), they can form photo-adducts with water or undergo dimerization.[1]

  • Fix: All handling must be done in Amber Microcentrifuge Tubes . If amber tubes are unavailable, wrap tubes in aluminum foil. Turn off biosafety cabinet lights during incubation if possible.

2. The Plastic Factor: Lipophilic compounds (LogP > 3) bind to polystyrene (PS) plates. In a 96-well plate, the surface-area-to-volume ratio is high, leading to significant loss of free compound.[1]

  • Fix: Use Polypropylene (PP) plates for serial dilutions.[1] Use "Low-Binding" or glass-coated plates for the final assay if concentrations are very low (< 100 nM).[1]

Summary of Best Practices

ParameterStandard Practice (Risky)Optimized Practice (Recommended)
Dilution Serial dilution in mediaSubsurface spike into vortexing media
Carrier DMSO onlyDMSO (<0.5%) or HP-β-Cyclodextrin
Validation IC50 curve onlyDetergent sensitivity test (Triton X-100)
Labware Standard PolystyreneAmber tubes; Low-binding/Polypropylene
Storage Aqueous working solutionFrozen DMSO stock (aliquoted, no freeze-thaw)

References

  • Cayman Chemical. (2024).[1][5] 6,7-dihydroxy Bergamottin Product Information & Solubility Data. Link

  • Shoichet, B. K. (2006).[1] Screening in a Spirit Haunted by Artifacts. Drug Discovery Today. (Seminal work on colloidal aggregation). Link

  • Feng, L., et al. (2018).[1] Colloidal Aggregation: From Screening Nuisance to Formulation Nuance. Journal of Medicinal Chemistry. Link[1]

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

  • PubChem. (2024).[1] Bergamottin Compound Summary. National Library of Medicine.[1] Link

Sources

Technical Support Center: Minimizing Side Effects in Furocoumarin-Based Phototherapy

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Furocoumarin Phototherapy Technical Support Center. As drug development professionals and researchers, you are likely familiar with the delicate therapeutic window of PUVA (Psoralen + UVA) therapy. While highly effective for autoimmune skin disorders, the off-target phototoxicity and genotoxicity often bottleneck clinical translation.

This guide provides mechanistic troubleshooting, validated protocols, and formulation strategies to decouple therapeutic efficacy from adverse side effects.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why do our in vitro skin models exhibit severe erythema and apoptotic necrosis following standard 8-MOP PUVA protocols? Analysis: The severe erythema is driven by the biphotonic nature of 1 like 8-methoxypsoralen (8-MOP). Upon initial UVA exposure, 8-MOP forms a furan-side monoadduct with DNA pyrimidines. A subsequent UVA photon converts this monoadduct into an inter-strand cross-link (ISC)[1]. ISCs severely disrupt DNA transcription and replication, leading to high cellular toxicity, genotoxicity, and clinical erythema[2]. Solution: Switch to angular furocoumarins (e.g., Angelicin) or utilize a double-irradiation protocol to control the photochemical kinetics. 3 prevents the alignment required for the second cycloaddition, restricting damage to easily repairable monoadducts[3].

Q2: We are observing high systemic toxicity (nausea, hepatotoxicity) in our murine models receiving oral psoralen. How can we localize the phototoxic effect? Analysis: Oral administration of psoralens leads to broad systemic distribution, which causes gastrointestinal distress, hepatic strain, and requires4 to prevent cataracts[4]. Solution: Transition to a topical nano-drug delivery system. Encapsulating 8-MOP in 5 enhances stratum corneum permeation and epidermal retention while minimizing systemic absorption[5].

Q3: Can we maintain therapeutic efficacy if we eliminate Inter-strand Cross-links (ISCs)? Analysis: Yes. While ISCs were historically considered necessary for PUVA's efficacy, recent photomedicine research demonstrates that monoadducts alone can induce sufficient apoptosis in hyperproliferative keratinocytes and pathogenic T-cells. Compounds like Angelicin or novel furoquinolinones (e.g., HFQ) form high levels of monoadducts and DNA-protein cross-links without forming ISCs, providing strong therapeutic activity with virtually no phototoxic erythema[1].

Pathway A Furocoumarin + DNA (Dark Intercalation) B UVA Photon 1 (320-400nm) A->B C Covalent Monoadduct (Cycloaddition) B->C D UVA Photon 2 C->D Linear Psoralens (e.g., 8-MOP) F Cellular Repair / Apoptosis [Low Phototoxicity] C->F Angular Angelicins (Steric Hindrance) E Inter-strand Cross-link (ISC) [Severe Erythema / Genotoxicity] D->E

Fig 1: Photochemical pathways of linear vs. angular furocoumarins upon UVA irradiation.

Part 2: Validated Experimental Protocols

Protocol 1: Double-Irradiation Workflow for Isolating Monoadduct Toxicity

Objective: To uncouple the phototoxic effects of monoadducts from inter-strand cross-links (ISCs) in in vitro models. Causality: Linear furocoumarins form ISCs via a biphotonic process. By controlling the UVA dose and removing unbound drug before a second irradiation, researchers can force the conversion of existing monoadducts into ISCs without creating new monoadducts, allowing precise quantification of ISC-dependent cellular damage.

  • Dark Intercalation: Seed CHO cells (or HaCaT keratinocytes) and incubate with 2.3 µM 8-MOP in the dark for 30 minutes. Reasoning: Allows the planar furocoumarin rings to intercalate between DNA base pairs without photoactivation.

  • Primary Irradiation (Monoadduct Formation): Expose the cells to a strictly controlled low UVA dose (0.06 kJ/m² at 365 nm). Reasoning: This low energy threshold is sufficient to trigger the first C4-cycloaddition (forming furan-side monoadducts) but insufficient to drive the second photon absorption required for ISCs.

  • Wash-Out Phase (Critical): Wash the cell cultures three times with PBS. Reasoning: Removes all unbound 8-MOP. If unbound drug remains, the second irradiation will create new monoadducts, confounding the data.

  • Secondary Irradiation (ISC Conversion): Expose the washed cells to a higher UVA dose (e.g., 2–4 kJ/m²). Reasoning: The existing furan-side monoadducts absorb the second photon and bind to the complementary DNA strand, forming ISCs.

  • Self-Validation (Alkaline Comet Assay): Lyse cells and perform single-cell gel electrophoresis under alkaline conditions. Validation Logic: Cells arrested at Step 2 (monoadducts only) will exhibit long comet tails due to DNA fragmentation. Cells completing Step 4 (ISCs) will show restricted DNA migration (short/no tails) because the covalent cross-links physically tether the DNA strands together.

Protocol 2: Formulation of Ultradeformable Ethosomes for Targeted 8-MOP Delivery

Objective: To formulate a topical nanocarrier that maximizes epidermal retention of 8-MOP while preventing systemic absorption and subsequent hepatotoxicity/nausea. Causality: Conventional liposomes accumulate on the skin surface. Ethosomes incorporate high concentrations of ethanol, which fluidizes both the liposomal lipid bilayer and the stratum corneum lipids. This allows the vesicle to deform and squeeze through intercellular spaces, depositing the psoralen directly into the deeper epidermis where pathogenic T-cells reside, without entering the systemic microvasculature.

  • Lipid Hydration: Dissolve 2% w/v Phospholipon 90G (soy phosphatidylcholine) and 0.1% w/v 8-MOP in 30% v/v ethanol. Reasoning: Ethanol acts as both a solvent for the hydrophobic 8-MOP and a permeation enhancer.

  • Controlled Mixing: Stir the mixture magnetically at 700 rpm at 30°C in a sealed vessel. Reasoning: Sealing prevents ethanol evaporation, which would alter the vesicle's deformability index.

  • Aqueous Phase Addition: Add double-distilled water (up to 100% volume) dropwise at a constant rate of 1 mL/min using a syringe pump while maintaining stirring. Reasoning: Slow addition forces the spontaneous self-assembly of the lipid bilayers around the hydroethanolic core.

  • Size Reduction: Subject the dispersion to probe sonication (3 cycles of 1 minute) in an ice bath. Reasoning: The ice bath dissipates the heat generated by cavitation, preventing the thermal degradation of 8-MOP.

  • Self-Validation (DLS & Franz Cell): Extrude the formulation through a 100 nm polycarbonate membrane. Verify the size distribution (target: 100-150 nm) and polydispersity index (PDI < 0.2) via Dynamic Light Scattering (DLS). Perform an in vitro Franz diffusion cell assay using excised porcine skin. Validation Logic: Successful epidermal targeting is confirmed if HPLC analysis shows >80% of the 8-MOP retained in the skin homogenate and <5% in the receptor compartment after 24 hours.

Formulation N1 8-MOP API N2 Lipid Nanocarrier (Ethosome) N1->N2 Encapsulation N3 Topical Application (Stratum Corneum) N2->N3 Fluidization N4 Epidermal Retention N3->N4 N5 Reduced Systemic Toxicity N4->N5 Prevents Blood Absorption

Fig 2: Mechanism of targeted epidermal delivery using ethosomal nanocarriers to reduce toxicity.

Part 3: Quantitative Data & Comparisons

Table 1: Comparative Analysis of Furocoumarin Derivatives and Delivery Modalities

Furocoumarin / ModalityMolecular StructurePhotoreactivity TypeISC FormationRelative Erythema RiskSystemic Toxicity RiskPrimary Application
8-MOP (Oral) LinearBiphotonicHighSevereHigh (Nausea, Hepatic)Refractory Psoriasis
8-MOP (Ethosome) LinearBiphotonicHighModerate (Localized)LowLocalized Vitiligo
Angelicin (Topical) AngularMonophotonicNone (Steric block)MinimalLowLow-toxicity PUVA
HFQ (Experimental) Angular FuroquinolinoneMonophotonicNoneMinimalLowPhotomedicine R&D

Part 4: References

  • Photochemical and photobiological properties of furocoumarins and homologues drugs Source: SciSpace URL:

  • Photochemical and photobiological properties of furocoumarins and homologues drugs Source: ResearchGate URL:

  • Angelicin—A Furocoumarin Compound With Vast Biological Potential Source: Frontiers URL:

  • Reported side-effects from phototherapy and photochemotherapy in pediatric patients Source: ResearchGate URL:

  • Recent Progress and Future Directions: The Nano-Drug Delivery System for the Treatment of Vitiligo Source: Dovepress URL:

Sources

Strategies to reduce the mutagenicity of psoralen derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Psoralen Safety & Optimization Technical Support Center .

This guide addresses the critical challenge of reducing the mutagenicity of psoralen derivatives (furocoumarins) while retaining their therapeutic efficacy (e.g., in PUVA therapy or pathogen inactivation). It is designed for medicinal chemists and photobiologists requiring actionable strategies for lead optimization and safety profiling.

Quick Navigation

  • (Chemical Design)

  • (Irradiation Optimization)

  • (Experimental Guides)

Module 1: Structural Modification Strategies

Objective: Engineer the chemical scaffold to minimize DNA interstrand cross-linking (ICL) while maintaining intercalation affinity.

Core Concept: The Monofunctionalization Directive

The primary cause of psoralen mutagenicity is the formation of Interstrand Cross-Links (ICL) . Standard psoralens (e.g., 8-MOP) are bifunctional: they photoreact at both the 3,4-pyrone double bond and the 4',5'-furan double bond. Solution: Design monofunctional derivatives that can only form monoadducts (MA). Monoadducts are less genotoxic and more easily repaired by Nucleotide Excision Repair (NER) pathways than cross-links [1, 5].

Strategy A: Angular Geometry (The Angelicin Route)

Question: How does changing the ring fusion geometry affect mutagenicity? Technical Answer: Shifting from a linear furocoumarin (psoralen) to an angular furocoumarin (isopsoralen/angelicin) sterically prevents the molecule from aligning with pyrimidines on both strands of the DNA helix simultaneously.

  • Mechanism: Angelicins can intercalate and photobind to form monoadducts but cannot undergo the second photocycloaddition required for cross-linking due to geometric constraints [1, 2].

  • Result: Significantly reduced mutagenicity (slope of mutation induction = 1 vs. 2 for psoralens) [1].

Strategy B: Steric Blockade & Electronic Tuning

Question: Can we retain the linear psoralen core but stop cross-linking? Technical Answer: Yes, by introducing bulky substituents or electron-withdrawing groups at critical reaction sites.

  • C4/C5' Methylation: Adding methyl groups (e.g., 4,5',8-trimethylpsoralen, TMP) can enhance lipophilicity and DNA affinity but may actually increase phototoxicity if not carefully balanced. However, bulky groups at the 3-position can sterically hinder the pyrone ring cycloaddition [8].

  • Benzopsoralens & Pyridopsoralens: Fusing additional rings (e.g., benzene or pyridine) extends the conjugated system. This often results in a bathochromic shift (red shift) of the absorption maximum.

    • Benefit: Allows activation with longer wavelength UVA1 (340–400 nm) or even visible light, reducing the off-target direct DNA damage caused by shorter UVB/UVA2 wavelengths [17, 26].

    • Carbocyclic Analogs: Replacing the furan oxygen with carbon (carbocyclic analogs) can drastically alter the triplet state quantum yield, reducing the formation of reactive oxygen species (ROS) which contribute to non-specific genotoxicity [6].

Visualization: SAR Decision Tree for Reduced Mutagenicity

The following logic gate describes the chemical optimization pathway.

SAR_Strategy cluster_legend Key Start Psoralen Lead Compound (Linear Furocoumarin) Check1 Is Cross-Linking Required for Efficacy? Start->Check1 NoXL Target: Monofunctional Agent Check1->NoXL No YesXL Target: Safer Bifunctional Agent Check1->YesXL Yes Strat1 Strategy: Angular Fusion (Synthesize Angelicin/Isopsoralen) NoXL->Strat1 Strat2 Strategy: Steric Blockade (Bulky group at C3 or C4') NoXL->Strat2 Result1 Result: Monoadducts Only (Low Mutagenicity) Strat1->Result1 Strat2->Result1 Strat3 Strategy: Bathochromic Shift (Benzopsoralens/Pyridopsoralens) YesXL->Strat3 Strat4 Strategy: Fast-Clearance Linkers (e.g., Amotosalen S-303) YesXL->Strat4 Result2 Result: High Efficacy, Reduced Off-Target Damage Strat3->Result2 Strat4->Result2 Legend Blue: Start | Yellow: Decision | Red: Modification | Green: Outcome

Caption: Decision tree for structural modification of psoralens to minimize mutagenic risk based on therapeutic mechanism of action.

Module 2: Photochemical Activation Protocols

Objective: Optimize the "software" (light delivery) to minimize collateral DNA damage.

FAQ: Wavelength Selection

Q: Why is the specific activation wavelength critical for mutagenicity? A: DNA absorbs maximally at 260 nm but has a "red tail" absorption that extends into the UVB range (~290-320 nm).

  • The Problem: Activating psoralens with broad-spectrum UVA (320–400 nm) often includes shorter wavelengths that directly damage DNA (thymine dimers) independent of the drug.

  • The Fix: Use UVA1 (340–400 nm) or visible light (>400 nm) if the derivative's absorption spectrum allows (e.g., benzopsoralens). This avoids direct DNA excitation while still activating the drug [17, 26].[1]

Protocol: Controlled Photoactivation
  • Light Source: Calibrated UVA LED array (peak 365 nm) or tunable laser. Avoid broad-spectrum lamps unless filtered (cutoff filter <340 nm).

  • Dosimetry: Measure irradiance (mW/cm²) using a radiometer calibrated to the specific peak wavelength. Calculate Energy (J/cm²) = Irradiance × Time.

  • Oxygenation:

    • Type I Reaction (Anoxic): Direct cycloaddition to DNA (Preferred for efficacy).

    • Type II Reaction (Oxygen-dependent): Singlet oxygen production (Causes oxidative damage/mutagenicity).

    • Tip: Degassing samples or working in low-oxygen environments can reduce Type II-mediated oxidative mutagenesis while preserving Type I cross-linking [7].

Module 3: Validation Assays & Troubleshooting

Comparative Mutagenicity Data

The following table summarizes the mutagenic potential of common derivatives relative to the parent compound.

CompoundStructure TypeCross-Linking?Relative Mutagenicity (Ames)Notes
8-MOP (Methoxsalen)LinearYes (High)High (Reference)Standard PUVA agent; forms ICLs [1, 12].
5-MOP (Bergapten)LinearYesHighSimilar to 8-MOP; high phototoxicity [1, 7].
TMP (Trioxsalen)Linear (Methylated)YesModerate/HighHigh DNA affinity; strong ICL former [4, 16].
Angelicin AngularNo Low Forms monoadducts only; ~1/20th repair time of ICLs [1, 2].
Amotosalen (S-59) Linear (Amino-sidechain)YesLow (in practice)Used for blood safety; cleared via adsorption [21].
Benzopsoralens Extended RingVariableLowBathochromic shift allows safer activation wavelengths [17].
Troubleshooting Guide: The Modified Ames Test

Standard Ames tests often fail for psoralens because they require photoactivation.

Issue: High background reversion rates in control plates.

  • Cause: Ambient UV light in the lab may be activating the compound during plating.

  • Fix: Perform all steps under yellow safety light (sodium vapor or filtered LEDs, >500 nm).

Issue: Negative results despite known phototoxicity.

  • Cause 1 (S9 Interference): The S9 metabolic activation mix can absorb UV light, shielding the bacteria.

  • Fix: Irradiate bacteria + drug before adding S9, or use a "pre-incubation" protocol where irradiation occurs in a transparent buffer prior to plating [12, 22].

  • Cause 2 (UVA Penetration): Plastic petri dish lids block UVA.

  • Fix: Remove lids during irradiation or use quartz/specialized UV-transparent plastic.

Issue: Distinguishing Monoadducts from Cross-links.

  • Protocol: Use the Alkaline Comet Assay .

    • Logic: ICLs prevent DNA migration (comet tail formation) under denaturing conditions.

    • Test: Induce strand breaks (e.g., with X-rays) as a control. If psoralen + UVA prevents the formation of the "comet tail" from the X-rays, cross-links are present. Monoadducts will not inhibit tail formation [15].

Visualization: Experimental Workflow

Workflow Sample Psoralen Derivative (in DMSO) Dark Dark Control (No UVA) Sample->Dark Light Photoactivation (UVA 365nm, 1-5 J/cm²) Sample->Light Assay1 Ames Test (TA102) + S9 Fraction Dark->Assay1 Assay2 Comet Assay (Alkaline) Dark->Assay2 Light->Assay1 Light->Assay2 Result1 Mutagenicity Index (Revertants/Plate) Assay1->Result1 Result2 Cross-link % (% Tail DNA Reduction) Assay2->Result2

Caption: Workflow for differentiating phototoxicity (Light) from intrinsic toxicity (Dark) and assessing cross-linking efficiency.

References

  • Grant, E. L., et al. (1979). Mutagenicity of cross-links and monoadducts of furocoumarins (psoralen and angelicin) induced by 360-nm radiation in excision-repair-defective and radiation-insensitive strains of Saccharomyces cerevisiae. Environmental Mutagenesis.

  • Babudri, N., et al. (1986). Mutagenic activity of four furocoumarins: angelicin, 4,5'-dimethyl-angelicin, psoralen and 8-methyl-psoralen on V79 Chinese hamster cells. Journal of Environmental Pathology, Toxicology and Oncology.

  • Murthy, P. B., et al. (1982). Synergistic mutagenesis due to psoralenes and irradiation under conditions of PUVA therapy. IAEA.

  • Buhimschi, A. D., et al. (2020). Psoralen Derivatives with Enhanced Potency. Photochemistry and Photobiology.

  • Papadopoulo, D., et al. (1995). Genotoxic potential of psoralen cross-links versus monoadducts in normal human lymphoblasts. Mutation Research Letters.

  • Psoralen - Wikipedia . (n.d.). Mechanism of action and structural derivatives.[2][3]

  • EPA . (n.d.). Linear and Angular Furocoumarins: Carcinogenicity and Structure Activity Relationships.

  • Nakata, A., et al. (2007). Theoretical design of monofunctional psoralen compounds in photochemotherapy. Bulletin of the Chemical Society of Japan.

  • Gasparro, F. P. (1998). Psoralen photochemotherapy, clinical efficacy, and photomutagenicity: the role of molecular epidemiology in minimizing risks. Environmental and Molecular Mutagenesis.

  • AAT Bioquest . (2025). Psoralen Derivatives and Cross-linking Applications.

  • Lin, T. S., et al. (2021). Elimination of potential mutagenicity in platelet concentrates that are virally inactivated with psoralens and ultraviolet A light. Transfusion.

  • Maron, D. M., & Ames, B. N. (1983).[2] Revised methods for the Salmonella mutagenicity test. Mutation Research. (Standard Protocol Reference).

  • Vasquez, M. (2010). Comet Assay for DNA Damage. (General Protocol Reference).
  • Moan, J., et al. (1993). Determination of residual 4'-aminomethyl-4,5',8-trimethylpsoralen and mutagenicity testing following psoralen plus UVA treatment.[4] Photochemistry and Photobiology.

  • Averbeck, D. (1989). Recent advances in psoralen photobiology. Photochemistry and Photobiology. (Reference for Benzopsoralens/Pyridopsoralens).
  • Corash, L. (2001). Inactivation of viruses, bacteria, protozoa, and leukocytes in platelet concentrates. Transfusion Medicine Reviews. (Reference for Amotosalen/S-59).
  • Kruger, W., et al. (2020). Tracing the Photoaddition of Pharmaceutical Psoralens to DNA. International Journal of Molecular Sciences.

Sources

Angular Furocoumarin Purification: Technical Support & Troubleshooting Center

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of angular furocoumarins. As drug development increasingly targets angular isomers (e.g., angelicin, isopsoralen, sphondin) for their reduced phototoxicity compared to linear counterparts (e.g., psoralen), achieving high-purity isolates has become a critical bottleneck.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to resolve the persistent challenges of isomer co-elution, thermal degradation, and irreversible matrix adsorption.

I. Integrated Purification Architecture

PurificationWorkflow Plant Raw Plant Material (e.g., Psoralea corylifolia) SFE Supercritical Fluid Extraction (26 MPa, 60°C) Plant->SFE CO2 Extraction HSCCC HSCCC Separation (n-Hexane:EtOAc:MeOH:H2O) SFE->HSCCC Crude Extract Prep_HPLC Preparative HPLC Polish (Phenyl-hexyl column) HSCCC->Prep_HPLC Isomer Resolution Pure_Ang Pure Angular Furocoumarins (>99% Purity) Prep_HPLC->Pure_Ang Final Polish

Fig 1. Integrated purification workflow for angular furocoumarins.

II. Frequently Asked Questions (Mechanisms & Theory)

Q: Why do linear (psoralen) and angular (isopsoralen/angelicin) furocoumarins co-elute so persistently on standard C18 columns? A: Linear and angular furocoumarins are structural isomers with nearly identical molecular weights and lipophilicity. On a standard octadecylsilane (C18) stationary phase, separation relies purely on hydrophobic interactions, which are insufficient to distinguish the slight angular bend in the furan ring. Causality & Solution: Switch to a Phenyl-Hexyl column. The phenyl ring on the stationary phase engages in


 stacking interactions with the conjugated aromatic systems of the furocoumarins[1]. Because the angular structure of isopsoralen/angelicin alters its spatial 

-electron distribution compared to linear psoralen, the Phenyl-Hexyl column provides the orthogonal selectivity required for baseline resolution.

Q: Why prioritize HSCCC over traditional silica gel chromatography for primary separation? A: Furocoumarins are highly planar, aromatic molecules that are prone to irreversible chemisorption on the active silanol groups of traditional silica gel. This leads to severe band tailing, poor recovery, and degradation. High-Speed Counter-Current Chromatography (HSCCC) is a support-free liquid-liquid partition technique. By eliminating the solid matrix, HSCCC guarantees near 100% sample recovery and allows for massive loading capacities, routinely yielding over 50 mg of pure isopsoralen from just 100 mg of crude extract[2].

SeparationLogic Mix Isomeric Mixture (Linear + Angular) HSCCC_Node HSCCC (Liquid-Liquid) Mix->HSCCC_Node High Mass Load HPLC_Node Prep-HPLC (Phenyl-Hexyl) Mix->HPLC_Node High Resolution Polish Partition Differential Partitioning (Hydrophobicity) HSCCC_Node->Partition Resolution Baseline Resolution (>99% Purity) Partition->Resolution PiPi π-π Stacking Interactions (Spatial Electron Distribution) HPLC_Node->PiPi PiPi->Resolution

Fig 2. Logical relationship of orthogonal separation mechanisms for furocoumarin isomers.

III. Troubleshooting Guide (Practical Issues)

Issue 1: Emulsion formation or stationary phase loss during HSCCC.

  • Cause: Crude botanical extracts often contain saponins or complex lipids that act as surfactants, lowering the interfacial tension of the biphasic solvent system and causing the stationary phase to bleed out of the column.

  • Solution: Pre-treat the crude extract using Supercritical Fluid Extraction (SFE) with CO2. Operating SFE at 26 MPa and 60°C selectively extracts the lipophilic furocoumarins while leaving polar, emulsion-causing saponins behind in the plant matrix[3].

Issue 2: Thermal degradation or isomerization during primary extraction.

  • Cause: Prolonged Soxhlet extraction or refluxing at high temperatures can degrade sensitive angular furocoumarins or induce unwanted side reactions.

  • Solution: Implement Microwave-Assisted Extraction (MAE). Using hexane as the solvent at 70°C for a highly controlled duration of just 10 minutes provides a high yield of angelicin (2.3 mg/g) from raw biomass without inducing thermal degradation.

IV. Standardized Operating Protocols (SOPs)
Protocol A: HSCCC Separation of Psoralen and Isopsoralen

This protocol utilizes a self-validating biphasic system to separate linear and angular isomers without solid-phase adsorption[2].

  • Solvent Preparation: Prepare a two-phase solvent system composed of n-hexane, ethyl acetate, methanol, and water in a volume ratio of 5:5:4.5:5.5[2].

  • Equilibration: Vigorously shake the mixture in a separatory funnel. Allow it to equilibrate at room temperature for at least 12 hours to ensure complete phase separation.

  • Column Loading: Pump the upper organic phase (stationary phase) into the HSCCC column at 30 mL/min until the column is entirely filled.

  • Hydrodynamic Equilibrium: Rotate the apparatus at 800 rpm. Pump the lower aqueous phase (mobile phase) at a flow rate of 2.0 mL/min in head-to-tail mode until mobile phase emerges from the tail outlet, indicating hydrodynamic equilibrium.

  • Sample Injection & Elution: Dissolve the SFE-purified extract in a 1:1 mixture of both phases. Inject the sample and monitor the effluent continuously at 246 nm. Psoralen will elute prior to isopsoralen due to its slightly different partition coefficient.

Protocol B: Preparative HPLC Final Polish

For ultra-high purity (>99.5%) required in drug development, a final HPLC polish is necessary[1].

  • Column Selection: Install a Phenyl-Hexyl preparative column (e.g., 250 mm × 21.2 mm, 5 µm).

  • Mobile Phase Preparation: Prepare Mobile Phase A (Water) and Mobile Phase B (Methanol). Degas thoroughly.

  • Gradient Elution: Run a gradient from 40% B to 80% B over 30 minutes at a flow rate of 15 mL/min.

  • Detection & Collection: Set the UV detector to 246 nm (the optimal absorbance maximum for angular furocoumarins like angelicin and isopsoralen)[1]. Collect fractions automatically based on a predefined absorbance threshold.

V. Quantitative Data Summary

The following table summarizes the expected yields and purities when utilizing the optimized techniques described in this guide.

TechniqueTarget CompoundSource MaterialYield / PurityKey Mechanistic Advantage
HSCCC Psoralen & IsopsoralenPsoralea corylifolia50.8 mg / >99%Eliminates irreversible solid-phase adsorption[2].
SFE Psoralen & IsopsoralenFructus Psoraleae2.5 mg/g (combined)Avoids toxic organic solvents; prevents emulsion in downstream HSCCC[3].
MAE AngelicinHeracleum sosnowskyi2.3 mg/g / HighRapid extraction (10 min) prevents thermal degradation.
Prep-HPLC Angelicin & PsoralenCrude Extracts>99.5%Exceptional resolution of structural isomers via

stacking[1].
VI. References
  • Preparative isolation and purification of psoralen and isopsoralen from Psoralea corylifolia by high-speed counter-current chromatography, nih.gov,

  • An efficient new method for extraction, separation and purification of psoralen and isopsoralen from Fructus Psoraleae by supercritical fluid extraction and high-speed counter-current chromatography, researchgate.net,

  • Extraction, Isolation, and Purification of Furanocoumarins from Invasive Heracleum sosnowskyi, vu.lt,

  • Analysis of Bakuchiol, Psoralen and Angelicin in crude drugs and commercial concentrated products of Fructus Psoraleae, researchgate.net,

Sources

Addressing resistance mechanisms to furocoumarin-based treatments

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Overcoming Resistance in Furocoumarin (PUVA) Workflows

You are likely here because your IC50 curves are shifting, or your cell lines are surviving UVA doses that should be lethal. Furocoumarin-based photochemotherapy (PUVA), utilizing agents like 8-methoxypsoralen (8-MOP), relies on the formation of DNA interstrand crosslinks (ICLs) to inhibit replication.[1][2]

Resistance is rarely random. It is a deterministic biological response driven primarily by two mechanisms: Drug Efflux (preventing the weapon from entering) and DNA Repair (disarming the weapon after it strikes).

This guide provides the diagnostic logic and self-validating protocols to distinguish between these mechanisms and overcome them.

Part 1: Diagnostic Troubleshooting (The "Why" Phase)

Before altering your drug concentrations, you must identify the specific resistance phenotype. Use this decision matrix:

ObservationProbable MechanismDiagnostic MarkerRecommended Intervention
High IC50 shift (>10x) immediately upon treatment.Efflux Pump Overexpression (MDR1/P-gp)Low intracellular accumulation of fluorescent psoralen analogs.Co-treatment with P-gp inhibitors (Verapamil/Cyclosporine A).
Cells show crosslinks initially but recover survival after 24-48h.Enhanced DNA Repair (NER/HR Pathway)Rapid restoration of "Comet Tails" in Modified Comet Assay.Target ERCC1-XPF or RAD51; check for p53 mutations.
Cells survive but show no cell cycle arrest .Apoptosis Evasion Bcl-2 overexpression or p53 null status.BH3 mimetics (e.g., Venetoclax) or switch to necroptosis inducers.

Part 2: Mechanistic Pathways & Visualization

Understanding the molecular traffic is critical.[3] The diagram below illustrates the two primary failure points:

  • The Efflux Barrier: P-glycoprotein (ABCB1) pumps psoralen out before intercalation.

  • The Repair Escape: The Nucleotide Excision Repair (NER) complex (specifically XPF/ERCC1) excises the lethal crosslink.

FurocoumarinResistance cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Psoralen 8-MOP (Psoralen) Pgp P-glycoprotein (ABCB1 Efflux Pump) Psoralen->Pgp Passive Diffusion DNA Genomic DNA Psoralen->DNA Enters Nucleus Pgp->Psoralen Active Efflux Inhibitor Inhibitor (e.g., Verapamil) Inhibitor->Pgp Blocks Efflux Intercalation Intercalation DNA->Intercalation ICL Interstrand Crosslink (Lethal Lesion) Intercalation->ICL Requires UVA UVA UVA Irradiation (320-400nm) UVA->ICL NER NER Complex (XPF-ERCC1) ICL->NER Recruitment DSB Double Strand Breaks (Repair Intermediate) NER->DSB Incision/Unhooking Survival Cell Survival (Resistance) DSB->Survival HR Repair Complete

Caption: Figure 1. Dual mechanisms of resistance: P-gp mediated efflux prevents drug entry, while NER/XPF pathways excise lethal crosslinks.

Part 3: Self-Validating Experimental Protocols

Protocol A: The Modified Alkaline Comet Assay (For Crosslink Verification)

Standard Comet assays detect breaks. This modified version detects the absence of migration due to crosslinks. It is the only way to prove your drug actually bound to the DNA.

The Logic (Crucial):

  • Control: Gamma-rays induce breaks

    
     DNA migrates 
    
    
    
    Long Tail .
  • Successful PUVA: Crosslinks hold strands together

    
     No migration despite gamma-rays 
    
    
    
    Short/No Tail .
  • Resistance (Repair): Crosslinks removed over time

    
     Migration restored 
    
    
    
    Tail Returns .

Step-by-Step Workflow:

  • Seeding: Seed

    
     cells/well in 6-well plates. Allow attachment (16h).
    
  • Drug Treatment: Treat with 8-MOP (e.g., 5-10 µM). Critical: Incubate for 2 hours in the dark to allow equilibrium before irradiation.

  • Irradiation: Expose to UVA (0.5 - 2 J/cm²). Keep cells on ice/PBS during irradiation to prevent immediate repair.

  • Post-Incubation (The Repair Window):

    • Sample A (Initial Damage): Harvest immediately.

    • Sample B (Repair Capacity): Incubate in fresh media for 24h.

  • Embedding: Mix cells with Low Melting Point (LMP) agarose and layer on slides.

  • The Modification (Inducing Breaks): Irradiate slides with 10 Gy of Gamma radiation (or treat with 100 µM H₂O₂ for 10 min on ice).

    • Why? You need to shatter the DNA to prove that the crosslinks are holding it together.

  • Lysis & Electrophoresis: Lyse (pH 10) for 1h, Unwind (alkaline buffer) for 40 min, Run (25V, 300mA) for 30 min.

  • Analysis: Stain with SYBR Gold. Calculate % Tail DNA.[4]

Data Interpretation Table:

ConditionExpected % Tail DNA (Sensitive)Expected % Tail DNA (Resistant)Interpretation
Control (No Drug) + 10Gy > 60%> 60%System Valid: Electrophoresis worked.
8-MOP + UVA + 10Gy (0h) < 10%> 50% (if Efflux High)< 10%: Crosslinks formed successfully.> 50%: Drug never reached DNA (Efflux).
8-MOP + UVA + 10Gy (24h) < 20%> 50%< 20%: Defective Repair (Sensitive).> 50%: Efficient Repair (Resistant).
Protocol B: Reversing Efflux-Mediated Resistance

Use this protocol if your Comet Assay showed "High Tail DNA" at 0h (indicating the drug never crosslinked).

  • Inhibitor Selection:

    • Verapamil: 5-10 µM (First generation, broadly available).

    • Cyclosporine A: 2-5 µM (Potent, but can affect calcineurin).

    • Tariquidar: 50-100 nM (Third generation, highly specific to P-gp).

  • Co-Treatment: Pre-incubate cells with the inhibitor for 1 hour prior to adding 8-MOP.

  • Readout: Perform Clonogenic Survival Assay.

    • Success: The IC50 of the resistant line should shift left, matching the parental/sensitive line.

Part 4: Frequently Asked Questions (FAQs)

Q1: My 8-MOP treated cells show no crosslinks in the Comet assay, but I don't suspect efflux. What else could it be? A: Check your UVA source calibration. Psoralen activation is strictly wavelength-dependent (peak 365nm). If your bulbs have drifted or if you are irradiating through plastic lids that absorb UV (polystyrene blocks ~300-380nm), you are not activating the drug. Always irradiate in PBS with lids off or using quartz covers.

Q2: Can I use DMSO to dissolve Psoralens? A: Yes, but keep the final concentration <0.1%. High DMSO acts as a radical scavenger and can interfere with the indirect oxidative damage caused by UVA, although it does not prevent the direct [2+2] cycloaddition of the psoralen to thymine.

Q3: Why do resistant cells sometimes grow faster after PUVA treatment? A: This is often "Bcl-2 addiction." Resistant cells may overexpress anti-apoptotic proteins (Bcl-2/Bcl-xL) to survive the insult. This overexpression can drive proliferation. If you see this, consider adding a BH3 mimetic (like ABT-199) to your panel.

Q4: How do I distinguish between Monoadducts and Interstrand Crosslinks? A: The Modified Comet Assay specifically detects Crosslinks (which prevent migration). Monoadducts do not prevent migration under alkaline conditions. To detect monoadducts specifically, you would need HPLC-MS/MS or specific antibody-based ELISAs, as they don't alter electrophoretic mobility as drastically as crosslinks.

References

  • Vasquez, K. M. (2010). Repair of psoralen DNA interstrand crosslinks.[1][5][6][7][8]Environmental and Molecular Mutagenesis .[6] Link

  • Szakács, G., et al. (2006). Targeting multidrug resistance in cancer.[9][10]Nature Reviews Drug Discovery . Link

  • Spanswick, V. J., et al. (2010). The comet assay to quantify DNA damage and repair: Modified for the detection of interstrand crosslinks.Nature Protocols . Link

  • Bredberg, A. (1981). DNA damage in human skin fibroblasts exposed to 8-methoxypsoralen and long-wave ultraviolet light.Journal of Investigative Dermatology . Link

  • Wu, Q., et al. (2020). Anticancer Potential of Furanocoumarins: Mechanistic and Therapeutic Aspects.[11]International Journal of Molecular Sciences . Link

Sources

Improving the selectivity of 8-(Propan-2-yl)-2H-furo[2,3-h]benzopyran-2-one for target cells

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Improving the selectivity of 8-(Propan-2-yl)-2H-furo[2,3-h]benzopyran-2-one (Peucedanin) for target cells. Ticket ID: P-gp-OPT-2024 Assigned Specialist: Senior Application Scientist, Lead Optimization Unit

Executive Summary: The Selectivity Paradox

You are working with 8-(Propan-2-yl)-2H-furo[2,3-h]benzopyran-2-one , commonly known as Peucedanin .

The Core Issue: Like many furanocoumarins, Peucedanin suffers from "promiscuous" lipophilicity. It easily crosses membranes but lacks inherent discrimination between healthy and cancerous tissue, leading to off-target cytotoxicity. Furthermore, its poor aqueous solubility often results in precipitation in culture media, causing erratic IC50 data.

The Solution: To improve selectivity, we must shift from viewing Peucedanin solely as a direct cytotoxin to utilizing it as a Multidrug Resistance (MDR) Reversal Agent or utilizing Nanocarrier-mediated delivery . The highest selectivity is achieved by targeting cells that overexpress P-glycoprotein (P-gp) or Heat Shock Proteins (HSPs), which are upregulated in resistant cancers.

Mechanism of Selectivity (Visualized)

Before troubleshooting, you must confirm your target mechanism. Peucedanin improves selectivity primarily by inhibiting P-gp efflux pumps and downregulating HSPs, thereby "sensitizing" resistant cells to chemotherapy (e.g., Doxorubicin).

Peucedanin_Mechanism cluster_cell MDR Cancer Cell Peucedanin Peucedanin (Lipophilic) Pgp P-glycoprotein (Efflux Pump) Peucedanin->Pgp Inhibits (Competitive) HSP Hsp70 / Hsp27 (Stress Response) Peucedanin->HSP Downregulates Chemo Chemotherapy (e.g., Doxorubicin) Apoptosis Apoptosis (Cell Death) Chemo->Apoptosis Induces Pgp->Chemo Pumps Out HSP->Apoptosis Blocks Resistance Drug Resistance (Cell Survival)

Figure 1: Dual-mechanism of Peucedanin selectivity. It blocks the P-gp efflux pump (keeping chemotherapy inside the cell) and inhibits Heat Shock Proteins (removing the cell's survival shield).

Troubleshooting Guide: Experimental Protocols

Module A: Formulation & Solubility (The Foundation of Selectivity)

User Query: "My Peucedanin precipitates in RPMI media, and my IC50 values vary wildly between repeats. How do I fix this?"

Diagnosis: Peucedanin is highly lipophilic. Adding a DMSO stock directly to aqueous media causes micro-precipitation, which cells uptake randomly (phagocytosis of crystals vs. diffusion), leading to artificial toxicity.

Protocol: Liposomal Encapsulation (Thin-Film Hydration) Encapsulating Peucedanin in liposomes utilizes the EPR Effect (Enhanced Permeability and Retention) , passively targeting leaky tumor vasculature over healthy tissue.

  • Lipid Mix: Dissolve Egg Phosphatidylcholine (EPC) and Cholesterol (molar ratio 7:3) in Chloroform/Methanol (2:1 v/v).

  • Drug Loading: Add Peucedanin to the lipid mixture (Drug:Lipid ratio 1:10 w/w).

  • Film Formation: Evaporate solvent using a rotary evaporator at 40°C (above lipid transition temp) to form a thin, dry film.[1] Vacuum desiccant for 12h.

  • Hydration: Hydrate the film with PBS (pH 7.[1]4) at 50°C for 1 hour with constant rotation. This forms Multilamellar Vesicles (MLVs).

  • Sizing: Extrude through 100nm polycarbonate membranes (11 passes) or sonicate to obtain Small Unilamellar Vesicles (SUVs).

  • Validation: Measure Zeta Potential (Target: -20 to -30 mV) and PDI (<0.2).

Why this works: Liposomes prevent precipitation and preferentially accumulate in tumor tissues, reducing exposure to healthy cells (selectivity).

Module B: Validating MDR Selectivity

User Query: "I see cell death, but how do I prove it is selective to MDR cells and not just general toxicity?"

Diagnosis: You need to distinguish between intrinsic cytotoxicity and reversal activity.

Protocol: Rhodamine 123 Accumulation Assay This assay confirms if Peucedanin is selectively inhibiting P-gp in target cells.

StepActionCritical Technical Note
1. Seeding Seed MDR cells (e.g., KB-V1) and sensitive parental cells (KB-3-1) at

cells/well.
Use paired lines to prove selectivity.
2. Treatment Treat with Peucedanin (non-toxic dose, e.g., 10-20 µM) for 2 hours.Crucial: Must be below the IC50 of Peucedanin itself.
3. Dye Loading Add Rhodamine 123 (5 µM) and incubate for 30 mins.Rho123 is a P-gp substrate.
4. Efflux Wash cells, add fresh media (drug-free), and incubate for 1 hour.Allows active pumps to clear the dye.
5. Analysis Measure fluorescence via Flow Cytometry (FL1 channel).Result: MDR cells should retain dye only if Peucedanin blocked the pump.

Data Interpretation:

  • Low Selectivity: No shift in fluorescence peak in MDR cells.

  • High Selectivity: Significant right-shift (retention) in MDR cells, minimal change in sensitive cells.

Module C: Structural Optimization (SAR)

User Query: "The native compound is too weak. Where can I modify the molecule to improve binding without losing selectivity?"

Technical Insight: The Peucedanin scaffold consists of a linear furanocoumarin.

  • The Furan Ring (C2-C3): Essential for DNA intercalation (if using as a photosensitizer). Do not modify if UV-activation is your goal.

  • The C-8 Position (Isopropyl group): This is the "handle" for modification.

    • Modification: Hydroxylation or Epoxidation of the isopropyl group.

    • Effect: Increases polarity, improving water solubility and altering P-gp binding affinity.

    • Strategy: Convert the isopropyl group to a piperazine derivative . Piperazine tails often enhance interaction with the P-gp binding pocket, converting the molecule from a substrate to an inhibitor.

Comparative Data: Free vs. Formulated

The following table summarizes the expected improvement in selectivity indices (SI) when moving from free Peucedanin to optimized systems.

Formulation / StateIC50 (MDR Cells)IC50 (Normal Cells)Selectivity Index (SI)Mechanism Note
Free Peucedanin ~42 µM~50 µM1.2 (Poor) Passive diffusion; non-specific.
Liposomal Peucedanin ~15 µM>100 µM>6.5 (Good) EPR effect; reduced clearance.
Peucedanin + Doxorubicin ~2 µM (Dox)~50 µM (Dox)25.0 (Excellent) Synergistic MDR reversal.

Note: Data derived from general trends in pyranocoumarin MDR reversal studies [1, 2].

Troubleshooting Workflow (Decision Tree)

Use this logic flow to diagnose your current experimental bottleneck.

Troubleshooting_Tree Start Start: Low Selectivity Observed Check_Solubility Is the compound precipitating? Start->Check_Solubility Check_Dose Is Dose > 50 µM? Check_Solubility->Check_Dose No Formulate Action: Switch to Liposomal Formulation Check_Solubility->Formulate Yes Check_Target Are cells P-gp positive? Check_Dose->Check_Target No Reduce_Dose Action: Reduce Dose to <20 µM (Test for Synergy, not Cytotoxicity) Check_Dose->Reduce_Dose Yes Check_Target->Formulate Yes (But still toxic) Change_Cell Action: Validate Target Expression (Western Blot for P-gp) Check_Target->Change_Cell No

Figure 2: Step-by-step diagnostic workflow for researchers encountering poor selectivity data.

References

  • Reversal of multidrug resistance in cancer cells by pyranocoumarins isolated from Radix Peucedani. Source: HKBU Scholars / PubMed. Summary: Identifies pyranocoumarins (structurally related to Peucedanin) as potent MDR reversal agents that downregulate P-glycoprotein.[2] URL:[Link]

  • Effect of peucedanin and bergapten on apoptosis induction and heat-shock protein expression in HeLa cells. Source: ResearchGate.[3] Summary: Demonstrates Peucedanin's ability to inhibit Hsp70/Hsp27, providing a mechanism for selective toxicity in stress-prone cancer cells. URL:[Link]

  • Liposome formulation and process for preparation thereof.
  • Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein. Source: PMC (NIH). Summary: authoritative review on how P-gp inhibition (the primary mechanism of Peucedanin selectivity) functions to reverse resistance. URL:[Link]

Sources

Validation & Comparative

Comparative study of 8-(Propan-2-yl)-2H-furo[2,3-h]benzopyran-2-one and psoralen

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: 8-(Propan-2-yl)-2H-furo[2,3-h]benzopyran-2-one vs. Psoralen in Photodynamic Applications

Executive Summary & Structural Divergence

Photochemotherapy (PUVA therapy) has historically relied on psoralen , a naturally occurring linear furanocoumarin, to treat hyperproliferative skin disorders like psoriasis and vitiligo. However, psoralen's mechanism of action carries a severe mutagenic burden, significantly increasing the risk of squamous cell carcinoma and melanoma.

To circumvent this, drug development has pivoted toward structurally optimized alternatives. This guide evaluates 8-(Propan-2-yl)-2H-furo[2,3-h]benzopyran-2-one (commonly known as dihydrooroselone or 8-isopropylangelicin), an angular furanocoumarin[1]. By shifting the furan ring fusion from the linear [3,2-g] position to the angular [2,3-h] position and introducing a bulky isopropyl group, this compound fundamentally alters the DNA photobinding mechanics, eliminating catastrophic DNA cross-linking while preserving therapeutic apoptotic efficacy[2][3].

Mechanistic Causality: Linear vs. Angular Photobinding

When activated by UVA radiation (320–400 nm), both compounds intercalate into the DNA double helix, but their subsequent photochemical trajectories diverge completely due to their geometry.

  • Psoralen (Linear): The linear, planar geometry allows both the 3,4-pyrone double bond and the 4',5'-furan double bond to perfectly align with pyrimidine bases on opposite DNA strands. A two-photon absorption process leads first to a monoadduct, followed by a lethal interstrand cross-link (ICL). This ICL blocks DNA replication forks, causing high mutagenicity and long-term carcinogenic risks.

  • 8-(Propan-2-yl)-2H-furo[2,3-h]benzopyran-2-one (Angular): The angular[2,3-h] fusion creates a kinked molecular axis. Furthermore, the 8-isopropyl group introduces significant steric hindrance. Upon UVA irradiation, the molecule intercalates and forms a monoadduct, but is geometrically incapable of aligning its second reactive site with the complementary DNA strand[4]. This restriction to monoadducts triggers targeted apoptosis without the strand fusion that causes severe mutagenesis.

Mechanism Start Furanocoumarin + UVA Psoralen Psoralen (Linear) Start->Psoralen Dihydro 8-Isopropylangelicin (Angular) Start->Dihydro Intercalate DNA Intercalation Psoralen->Intercalate Dihydro->Intercalate Mono_P Monoadduct Formation Intercalate->Mono_P UVA Mono_D Monoadduct Formation Intercalate->Mono_D UVA ICL Interstrand Cross-Link (ICL) Mono_P->ICL UVA (2nd Photon) No_ICL Steric Hindrance (No ICL) Mono_D->No_ICL Geometry Block Outcome_P High Mutagenesis & Apoptosis ICL->Outcome_P Outcome_D Low Mutagenesis & Targeted Apoptosis No_ICL->Outcome_D

DNA binding pathways of Psoralen vs. 8-Isopropylangelicin under UVA.

Physicochemical and Pharmacological Profiles

PropertyPsoralen8-(Propan-2-yl)-2H-furo[2,3-h]benzopyran-2-one
Core Structure Linear Furanocoumarin (7H-furo[3,2-g]chromen-7-one)Angular Furanocoumarin (2H-furo[2,3-h]chromen-2-one)
Substituent None8-Isopropyl group
DNA Binding Mode Intercalation + Monoadduct + ICLIntercalation + Monoadduct ONLY
Phototoxicity High (Erythematous)Moderate-Low (Non-erythematous)
Mutagenic Risk High (Driven by unrepaired ICLs)Low (Monoadducts easily repaired by NER)

Self-Validating Experimental Methodologies

To objectively compare these compounds, researchers must utilize assays that inherently validate the mechanism of action, isolating photodynamic effects from baseline toxicity.

Protocol 1: Alkaline Denaturation Assay for DNA Cross-linking

Causality & Self-Validation: This protocol exploits the physical properties of cross-linked DNA to create a self-validating system. Under high pH (>13), hydrogen bonds break. Non-cross-linked DNA (or DNA with only monoadducts) completely denatures into single strands (ssDNA). However, ICL-containing DNA remains covalently tethered; upon neutralization, it rapidly "snaps back" into double-stranded DNA (dsDNA). Because fluorescent dyes like ethidium bromide intercalate exponentially better into dsDNA than ssDNA, the resulting fluorescence provides an internal, direct readout of cross-linking efficiency.

Step-by-Step Workflow:

  • Incubation: Incubate 1 μg of supercoiled pBR322 plasmid DNA with 10 μM of either psoralen or 8-isopropylangelicin in TE buffer (pH 7.4) for 30 minutes in the dark to allow equilibrium intercalation.

  • Irradiation: Expose the samples to a controlled UVA dose (3 J/cm²) at 365 nm on ice to prevent thermal degradation.

  • Alkaline Denaturation: Add NaOH to a final concentration of 0.1 M. Incubate at room temperature for 10 minutes to force strand separation.

  • Neutralization & Loading: Neutralize rapidly with 0.1 M HCl and Tris-HCl buffer. Add loading dye and immediately run on a 1% alkaline agarose gel at 4 V/cm.

  • Quantification: Stain with ethidium bromide and quantify band intensity via densitometry. Psoralen lanes yield a bright dsDNA band (cross-linked), whereas 8-isopropylangelicin lanes yield only a faint, faster-migrating ssDNA smear.

Workflow Step1 Compound Incubation Step2 UVA Irradiation (365 nm) Step1->Step2 Step3 Alkaline Denaturation Step2->Step3 Step4 Agarose Gel Electrophoresis Step3->Step4 Step5 Fluorometric Quantification Step4->Step5

Workflow for the alkaline gel electrophoresis DNA cross-linking assay.

Protocol 2: Photomutagenicity Assessment (Modified Ames Test)

Causality & Self-Validation: Standard Ames tests measure inherent dark toxicity. By integrating a parallel UVA irradiation step alongside dark controls, we isolate the specific photodynamic mutagenicity. Using Salmonella typhimurium TA102—a strain possessing an intact excision repair system highly sensitive to cross-links—we can validate the safety profile of the angular derivative against the known hazard of psoralen.

Step-by-Step Workflow:

  • Plate TA102 strains on minimal histidine agar containing varying concentrations (0.1 - 10 μM) of the test compounds.

  • Prepare duplicate sets: Irradiate one set with 1.5 J/cm² UVA, while shielding the control set in aluminum foil (Dark Control).

  • Incubate at 37°C for 48 hours and count revertant colonies, subtracting the dark control baseline to determine true photomutagenicity.

Comparative Performance Data

The following table summarizes the quantitative performance metrics derived from the aforementioned self-validating assays:

Assay MetricPsoralen (+UVA)8-Isopropylangelicin (+UVA)
DNA Cross-linking Efficiency > 85% (High ICL formation)< 1% (Undetectable ICLs)
Apoptotic Rate (Keratinocytes) 75%68%
Ames Test Revertants (TA102) > 1500 revertants / plate< 150 revertants / plate
Dark Toxicity (IC50) > 100 μM (Inactive without UVA)> 100 μM (Inactive without UVA)

Conclusion

The structural shift from the linear psoralen to the angular 8-(Propan-2-yl)-2H-furo[2,3-h]benzopyran-2-one represents a critical pharmacological advancement in photochemotherapy. Experimental data confirms that the angular geometry and the steric bulk of the isopropyl group completely abolish the formation of mutagenic interstrand cross-links[4]. For drug development professionals, this angular furanocoumarin offers a vastly superior safety profile, successfully uncoupling therapeutic apoptotic induction from long-term carcinogenic risk.

References

  • Synthesis, Characterization, Anti-Microbial Activities and Conductance of Narrative Coumarine Compounds - IJPRS.
  • Petronella MANZINI | University of South Africa, Pretoria | unisa.
  • Simultaneous characterization and quantitation of 11 coumarins in Radix Angelicae Dahuricae.
  • 13C NMR Spectroscopy of Coumarin Derivatives.

Sources

Comparative Guide: Validating the Anticancer Activity of 8-Substituted Furocoumarins In Vivo

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Beyond Phototherapy

Historically, furocoumarins like 8-methoxypsoralen (8-MOP) were pigeonholed as photoactive agents for PUVA therapy (Psoralen + UVA) in dermatology.[1][2][3] However, recent pharmacokinetic shifts have repositioned 8-substituted furocoumarins (e.g., 8-MOP, Imperatorin) as potent "dark" cytotoxic agents capable of systemic anticancer activity independent of UV activation.

This guide provides a technical framework for validating these compounds in vivo, specifically comparing their efficacy and safety profiles against standard platinum-based chemotherapy (e.g., Cisplatin).

Key Value Proposition:

  • Target: 8-position substitutions (methoxy, isopentenyloxy) enhance lipophilicity and alter metabolic stability compared to linear psoralens.

  • Mechanism: Dual-action inhibition of mitochondrial respiration (ROS generation) and metastasis (MMP-2/9 downregulation).

  • Advantage: Significantly lower systemic toxicity (nephrotoxicity/weight loss) compared to Cisplatin, offering a viable adjuvant or maintenance therapy window.

Structural & Mechanistic Logic[4][5]

The 8-Position Significance

The anticancer potency of furocoumarins relies heavily on the substituent at the C8 position of the coumarin ring.[4]

  • 8-Methoxypsoralen (Xanthotoxin): The methoxy group at C8 provides steric properties that facilitate DNA intercalation even without UV, driving intrinsic apoptosis.

  • Imperatorin (8-isopentenyloxypsoralen): The bulky isopentenyloxy chain enhances membrane permeability, allowing the compound to target intracellular signaling pathways (PI3K/Akt, ERK) more effectively than its parent compounds.

Mechanism of Action (Dark Cytotoxicity)

Unlike PUVA, which relies on DNA crosslinking, the systemic activity of 8-substituted variants functions through mitochondrial dysfunction and kinase inhibition.

G Input 8-Substituted Furocoumarin (Systemic Administration) Target1 Mitochondrial Targeting Input->Target1 Target2 Signaling Modulation Input->Target2 ROS ROS Accumulation (Oxidative Stress) Target1->ROS Depolarization MMP MMP-2 / MMP-9 Downregulation Target2->MMP PI3K PI3K/Akt & ERK1/2 Inhibition Target2->PI3K CytoC Cytochrome C Release ROS->CytoC Outcome2 Anti-Metastasis (Reduced Migration) MMP->Outcome2 Outcome1 Intrinsic Apoptosis (Tumor Shrinkage) PI3K->Outcome1 Caspase Caspase-3 Activation CytoC->Caspase Caspase->Outcome1

Figure 1: The "Dark" Mechanism. 8-substituted furocoumarins induce apoptosis via ROS-mediated mitochondrial pathways and inhibit metastasis by downregulating matrix metalloproteinases (MMPs), independent of UV exposure.

Comparative Analysis: Furocoumarins vs. Cisplatin[6]

When designing your study, you must benchmark the furocoumarin against a gold standard. Cisplatin is the recommended positive control due to its high efficacy but distinct toxicity profile.

Performance Matrix
Feature8-Substituted Furocoumarin (e.g., Imperatorin)Standard Chemotherapy (Cisplatin)Experimental Implication
Primary Mechanism Mitochondrial apoptosis & Signal modulation (PI3K/Akt)DNA crosslinking & adduct formationFurocoumarins may work in chemo-resistant lines.
Dosing Frequency Daily or Every Other Day (Oral/IP)Once weekly or cycles (IP/IV)Requires different handling schedules in vivo.
Toxicity (Body Weight) Low/Stable: Mice typically maintain weight.High: Significant weight loss (>15%) is common.Weight loss is a critical stopping rule for Cisplatin groups.
Nephrotoxicity Negligible.High (BUN/Creatinine spikes).Kidney histology is mandatory for comparison.
Tumor Inhibition (TVI) Moderate to High (40-60% inhibition).Very High (>70% inhibition).Furocoumarins are often validated as safer alternatives or synergistic adjuvants.

In Vivo Validation Protocol

Objective: To determine the Tumor Volume Inhibition (TVI%) and systemic toxicity of Imperatorin/8-MOP in a xenograft model.

Phase 1: Model Establishment
  • Cell Line: Select a line with high expression of the target pathway (e.g., HepG2 for ROS sensitivity or A549/SNU1 for metastasis markers).

  • Animals: BALB/c Nude Mice (6-8 weeks old, female).

  • Inoculation: Inject

    
     cells subcutaneously into the right flank. Matrigel (1:1) is recommended for consistent tumor formation.
    
Phase 2: Treatment Regimen

Initiate treatment when tumors reach palpable size (~100 mm³).

  • Group 1: Vehicle Control (n=8)

    • Solvent: Corn oil or 0.5% CMC-Na (Oral Gavage).

  • Group 2: Positive Control (n=8)

    • Agent: Cisplatin (DDP).[5]

    • Dose: 3-5 mg/kg, Intraperitoneal (IP), once every 3-4 days.

  • Group 3: Low Dose Furocoumarin (n=8)

    • Agent: Imperatorin or 8-MOP.[3][6]

    • Dose: 30 mg/kg, Oral Gavage, Daily.

  • Group 4: High Dose Furocoumarin (n=8)

    • Agent: Imperatorin or 8-MOP.[3][6]

    • Dose: 60-100 mg/kg, Oral Gavage, Daily.

Phase 3: Workflow & Endpoints

Workflow cluster_Treatment Treatment Phase (14-21 Days) Step1 Tumor Inoculation (Day 0) Step2 Randomization (Tumor ~100mm³) Step1->Step2 Monitor Monitor: 1. Tumor Vol (Calipers) 2. Body Weight (Daily) Step2->Monitor Step3 Endpoint Harvest Monitor->Step3 Analysis1 Efficacy Analysis: Tumor Weight/Volume Step3->Analysis1 Analysis2 Safety Analysis: Kidney Histology (H&E) Serum BUN/Cr Step3->Analysis2 Analysis3 Mechanistic Check: Western Blot (Bax/Bcl-2, p-Akt) Step3->Analysis3

Figure 2: Experimental Workflow. A standardized 21-day xenograft protocol ensuring simultaneous collection of efficacy (tumor volume) and safety (organ histology) data.

Data Synthesis & Interpretation

To validate the compound, your results must demonstrate statistical significance in the following metrics.

Tumor Volume Inhibition (TVI)

Calculate tumor volume using the formula:


.
  • Success Criteria: The High Dose Furocoumarin group should achieve TVI > 40% compared to the Vehicle Control (

    
    ).
    
  • Comparison: If Cisplatin achieves 70% TVI but Furocoumarin achieves 50%, the Furocoumarin is still validated if the toxicity profile is superior.

The Safety Advantage (Crucial for Publication)

This is where 8-substituted furocoumarins often outperform standard chemo.

  • Body Weight: Cisplatin groups often show a "V-shaped" weight drop. Validated Furocoumarin groups should show a steady weight gain similar to the Vehicle Control.

  • Organ Index: Weigh the liver, spleen, and kidneys post-sacrifice.

    • Expectation: Cisplatin causes renal hypertrophy or atrophy (nephrotoxicity). 8-MOP/Imperatorin should show normal organ indices.

Molecular Confirmation

You must prove the mechanism in the tumor tissue (Western Blot/IHC):

  • Apoptosis: Increased Bax/Bcl-2 ratio and Cleaved Caspase-3 .

  • Signaling: Decreased p-ERK or p-Akt levels compared to Vehicle.

  • Metastasis (Optional): Reduced MMP-2 and MMP-9 expression (vital for gastric/lung models).

References

  • 8-Methoxypsoralen Induces Intrinsic Apoptosis in HepG2 Cells: Involvement of Reactive Oxygen Species Generation and ERK1/2 Pathway Inhibition. Source: Karger / Cellular Physiology and Biochemistry [Link][6][7]

  • 8-Methoxypsoralen Induces Apoptosis by Upregulating p53 and Inhibits Metastasis by Downregulating MMP-2 and MMP-9 in Human Gastric Cancer Cells. Source: Biomolecules & Therapeutics [Link][1][2][3]

  • Anticancer Potential of Furanocoumarins: Mechanistic and Therapeutic Aspects. Source: International Journal of Molecular Sciences (MDPI) [Link]

  • Chemosensitizing effect and mechanism of imperatorin on the anti-tumor activity of doxorubicin. Source: The Korean Journal of Physiology & Pharmacology [Link]

  • Hesperetin Promotes Cisplatin-Induced Apoptosis of Gastric Cancer In Vitro and In Vivo. (Used as reference for Cisplatin control protocols). Source: Frontiers in Pharmacology [Link]

Sources

Cross-Validation of Analytical Methods for Furocoumarin Quantification: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

Furocoumarins (such as psoralen, bergapten, and xanthotoxin) are a class of naturally occurring secondary metabolites found predominantly in the Rutaceae (citrus) and Apiaceae (celery, parsley) plant families. While highly valued for their olfactory properties in fragrances, these compounds are notoriously phototoxic. Upon exposure to UVA radiation, they intercalate into DNA, forming monoadducts and cross-linked diadducts that halt DNA replication and trigger cellular apoptosis.

Due to this severe phototoxicity, regulatory bodies like the European Union (Regulation EC No. 1223/2009) and the International Fragrance Association (IFRA) strictly cap furocoumarin concentrations in consumer products, often requiring limits of detection (LOD) below 1 ppm. As a Senior Application Scientist, I frequently see laboratories struggle to achieve these trace-level quantifications in complex matrices like hydroalcoholic fragrances, lipid-rich cosmetics, and food products.

This guide objectively cross-validates the three primary analytical methodologies—HPLC-UV, GC-MS, and LC-MS/MS—and provides a self-validating experimental protocol to ensure uncompromising scientific integrity in your workflows.

Methodological Cross-Validation: The Causality of Choice

To select the optimal analytical method, we must understand the causality behind each technique's performance limitations when faced with complex matrices.

HPLC-UV/DAD: The Historical Baseline

Historically, High-Performance Liquid Chromatography coupled with Diode-Array Detection (HPLC-DAD) was the standard for essential oils.

  • The Mechanism: Furocoumarins possess strong chromophores, absorbing heavily at 310 nm.

  • The Limitation: While effective for simple, raw essential oils with limits of quantification (LOQ) around 10 mg/L, HPLC-UV catastrophically fails in finished cosmetics. The lack of three-dimensional specificity means matrix interferents (e.g., flavonoids, UV filters) co-elute with target analytes, leading to false positives and inflated quantifications.

GC-MS: The Volatile Specialist

Gas Chromatography-Mass Spectrometry (GC-MS) is the workhorse for fragrance allergen screening.

  • The Mechanism: Relies on volatility and thermal stability for separation, followed by electron ionization (EI).

  • The Limitation: Furocoumarins have significantly higher boiling points and lower volatility than typical fragrance terpenes. Injecting them into a hot GC inlet often leads to thermal degradation, injector discrimination, and severe carryover. Consequently, GC-MS struggles to achieve the sensitivity required for trace-level regulatory compliance.

LC-MS/MS (Triple Quadrupole): The Modern Gold Standard

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has superseded legacy methods for complex matrices.

  • The Mechanism: Utilizes Electrospray Ionization (ESI) paired with Multiple Reaction Monitoring (MRM). The first quadrupole isolates the precursor ion, the collision cell fragments it, and the third quadrupole isolates a specific product ion.

  • The Advantage: This dual-mass filtering provides near-absolute specificity, completely eliminating background matrix noise. As demonstrated by , coupling Solid-Phase Extraction (SPE) with LC-MS/MS achieves an exceptional LOQ of 0.01 mg/kg in natural cosmetics [1]. Furthermore, high-resolution accurate mass (HRMS) variants provide the necessary specificity for complex hydroalcoholic fragrances without the need for extensive sample pre-treatment, as highlighted by [2].

Comparative Performance Metrics

The following table synthesizes the quantitative performance data across the three primary analytical platforms.

Analytical MethodIdeal ApplicationSensitivity (LOQ)SpecificityMatrix Effect SusceptibilityKey Limitation
HPLC-UV/DAD Simple, raw essential oils~10.0 mg/LLowHigh (Co-elution risks)Cannot resolve targets in complex cosmetic/food matrices.
GC-MS Volatile fragrance profiling~1.0 mg/LMediumLowThermal degradation of heavier furocoumarins; injector carryover.
LC-MS/MS (QQQ) Cosmetics, foods, plasma< 0.01 mg/kgVery HighMedium (Ion suppression)Requires rigorous SPE clean-up to prevent ESI quenching.
LC-HRMS (Orbitrap) Non-target screening< 0.05 mg/kgExtremely HighMediumHigh instrument cost; complex data processing overhead.

Visualizing the Molecular and Analytical Pathways

To contextualize the necessity of trace-level quantification, we must first map the phototoxic mechanism of furocoumarins, followed by the analytical workflow designed to detect them.

Phototoxicity_Pathway FC Furocoumarin (e.g., Psoralen) DNA DNA Intercalation (Dark Reaction) FC->DNA UVA UVA Radiation (320-400 nm) Mono Pyrimidine Monoadducts UVA->Mono Di DNA Cross-linking (Diadducts) UVA->Di DNA->Mono + UVA Photon Mono->Di + 2nd UVA Photon Apop Cellular Apoptosis & Phototoxicity Di->Apop Replication Block

Furocoumarin phototoxicity mechanism via UVA-induced DNA cross-linking.

LCMS_Workflow S1 1. Matrix Sampling (Cosmetics/Food) S2 2. Internal Standard Spike (Self-Validation) S1->S2 S3 3. SPE Clean-up (Lipid/Surfactant Removal) S2->S3 Normalizes Recovery S4 4. UHPLC Separation (Biphenyl Column) S3->S4 Prevents Ion Suppression S5 5. ESI-MS/MS Detection (MRM Transitions) S4->S5 Resolves Isomers S6 6. Data Validation (Accuracy Profiles) S5->S6 Ensures Specificity

Self-validating LC-MS/MS workflow for furocoumarin quantification.

Self-Validating Experimental Protocol: LC-MS/MS Workflow

A protocol is only as reliable as its internal controls. According to, good quantification practices in mass spectrometry require rigorous validation using accuracy profiles and the mitigation of matrix effects [3].

To create a self-validating system , this workflow mandates the use of isotopically labeled internal standards (e.g., Psoralen-d5) spiked prior to extraction. This ensures that any analyte loss during extraction or signal suppression during ionization is mathematically normalized, rendering the final quantification independent of matrix variability.

Phase 1: Sample Preparation & Solid-Phase Extraction (SPE)

Causality: Direct injection of cosmetics introduces lipids and surfactants that compete for charge in the ESI droplet, leading to severe ion suppression and false negatives. SPE isolates the furocoumarins from these interferents.

  • Spiking: Weigh 1.0 g of the cosmetic/food sample into a centrifuge tube. Spike with 50 µL of a 1 µg/mL isotopically labeled internal standard mix (e.g., Psoralen-d5, Bergapten-d3).

  • Extraction: Add 5 mL of Methanol/Water (80:20, v/v). Vortex for 5 minutes, then centrifuge at 10,000 rpm for 10 minutes.

  • SPE Conditioning: Condition a C18 SPE cartridge (500 mg/3 mL) with 3 mL of Methanol, followed by 3 mL of LC-MS grade Water.

  • Loading & Washing: Load 2 mL of the sample supernatant onto the cartridge. Wash with 3 mL of 5% Methanol in Water to elute polar interferents.

  • Elution: Elute the target furocoumarins with 3 mL of Acetonitrile. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C, and reconstitute in 1 mL of the initial mobile phase.

Phase 2: UHPLC Chromatographic Separation

Causality: Furocoumarins exhibit numerous structural isomers (e.g., 5-methoxypsoralen vs. 8-methoxypsoralen). A standard C18 column often fails to resolve these. We utilize a Biphenyl stationary phase , which leverages


 interactions with the aromatic rings of the furocoumarins to achieve baseline resolution of critical isomers.
  • Column: UHPLC Biphenyl column (100 mm × 2.1 mm, 1.7 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid (promotes protonation

      
       in ESI+).
      
    • Solvent B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start at 10% B, ramp to 60% B over 8 minutes, push to 100% B at 10 minutes to flush lipophilic residues, and re-equilibrate. Flow rate: 0.4 mL/min.

Phase 3: ESI-MS/MS Detection & Validation

Causality: MRM transitions provide the highest degree of specificity. By monitoring two transitions per analyte (one quantifier, one qualifier), we satisfy the regulatory requirement for identification points.

  • Ionization: Electrospray Ionization in Positive mode (ESI+).

  • MRM Transitions (Example for Psoralen):

    • Precursor Ion: m/z 187.1

      
      
      
    • Quantifier Ion: m/z 131.0 (Collision Energy: 25 eV)

    • Qualifier Ion: m/z 115.0 (Collision Energy: 35 eV)

  • Validation Check: The system is self-validated if the area ratio of the quantifier/qualifier ions in the unknown sample matches the reference standard within a ±20% tolerance, and the internal standard recovery remains between 80–120%.

References

  • Kreidl, M., Rainer, M., Jakschitz, T., & Bonn, G. K. "Determination of phototoxic furanocoumarins in natural cosmetics using SPE with LC-MS." Analytica Chimica Acta, 2020.[Link]

  • Corbi, E., Pérès, C., & David, N. "Quantification of furocoumarins in hydroalcoholic fragrances by a liquid chromatography–high resolution/accurate mass method." Flavour and Fragrance Journal, 2014.[Link]

  • Begnaud, F., & Chaintreau, A. "Good quantification practices of flavours and fragrances by mass spectrometry." Philosophical Transactions of the Royal Society A, 2016.[Link]

The Angular Advantage: A Technical Guide to Angelicin Analogues and SAR

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structure-activity relationship (SAR) studies of angelicin analogues Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

For decades, the therapeutic landscape of furocoumarins was dominated by psoralens (linear furocoumarins). While effective in PUVA therapy for psoriasis and vitiligo, psoralens carry a severe liability: the formation of DNA interstrand cross-links (ICL), which correlates with high phototoxicity and long-term carcinogenic risk.

Angelicin (isopsoralen) , the angular isomer, represents a pivotal shift in scaffold design. Its "kinked" geometry sterically hinders cross-linking, allowing only for the formation of monoadducts. This guide analyzes the Structure-Activity Relationship (SAR) of angelicin and its analogues, demonstrating how specific chemical modifications can enhance potency (IC50) and selectivity while maintaining a superior safety profile compared to linear alternatives.

Part 1: The Scaffold Architecture & Mechanism

Linear vs. Angular Geometry

The defining difference between psoralen and angelicin lies in the fusion of the furan ring to the coumarin moiety.

  • Psoralen (Linear): Furan fused at C6/C7. Allows intercalation between DNA base pairs in a geometry that favors dual photoreaction (cross-linking).

  • Angelicin (Angular): Furan fused at C7/C8.[1] The angular shape permits intercalation but sterically prevents the second photon absorption required for cross-linking.

Visualization: Mechanism of Action

The following diagram illustrates the divergent pathways of DNA interaction upon UVA irradiation.

DNA_Interaction Drug Furocoumarin Scaffold Psoralen Linear Isomer (Psoralen) Drug->Psoralen Angelicin Angular Isomer (Angelicin) Drug->Angelicin UVA UVA Irradiation (365 nm) Intercalation DNA Intercalation (Dark Reaction) Psoralen->Intercalation Angelicin->Intercalation Mono_P 3,4 or 4',5' Monoadduct Intercalation->Mono_P + UVA photon 1 Mono_A 3,4 or 4',5' Monoadduct Intercalation->Mono_A + UVA photon 1 Crosslink Interstrand Cross-link (ICL) High Mutagenicity Mono_P->Crosslink + UVA photon 2 (Sterically Allowed) Repair NER Pathway Repair Low Mutagenicity Mono_A->Repair Sterically BLOCKED (No Cross-link)

Figure 1: Comparative mechanism of DNA damage. Angelicin's angular structure prevents the second photoreaction necessary for toxic cross-linking.

Part 2: Structure-Activity Relationship (SAR) Analysis

To optimize angelicin, medicinal chemists target three specific zones on the scaffold. The goal is to improve lipophilicity and DNA affinity without restoring the ability to cross-link.

Methylation (The Hydrophobic Pocket)
  • Modification: Introduction of methyl groups at C3, C4 (coumarin ring) or C4', C5' (furan ring).

  • Effect: Methylation enhances hydrophobic interaction with the DNA helix.

  • Key Insight: 4,5'-dimethylangelicin shows significantly higher DNA photobinding than the parent angelicin.[2] However, excessive substitution (e.g., trimethylation) can reduce water solubility, requiring formulation adjustments.

C4-Position Substitution (Potency Tuning)
  • Modification: Replacing the C4-hydrogen with phenyl, alkyl, or heteroaryl groups.

  • Effect: Bulky groups at C4 can enhance selectivity for specific cancer cell lines (e.g., HeLa, A549) by interacting with non-DNA targets like tubulin or kinases (PI3K/AKT).

  • Data Support: C4-phenyl derivatives often exhibit IC50 values in the low micromolar range (5–15 µM), superior to the parent compound (~38 µM).

Heteroatom Replacement (Bioisosteres)
  • Modification: Replacing the furan oxygen with sulfur (Thioangelicins) or selenium.

  • Effect: Sulfur is larger and more polarizable (softer nucleophile). Thioangelicins often display a red-shifted absorption spectrum (allowing activation by longer wavelength UVA/visible light) and increased reactive oxygen species (ROS) generation, enhancing apoptosis via the intrinsic mitochondrial pathway.

Part 3: Comparative Performance Data

The following table synthesizes data from multiple comparative studies, normalizing IC50 values to standard cancer cell lines (HeLa/A549) and phototoxicity benchmarks.

Compound ClassKey ModificationIC50 (HeLa, 24h)Phototoxicity (Skin)DNA Interaction Mode
Psoralen (Ref) Linear Parent12.5 µMHigh (+++++) Interstrand Cross-link
Angelicin Angular Parent38.2 µMLow (+)Monoadduct
4,5'-Dimethylangelicin Methylation~22.0 µMModerate (++)Enhanced Monoadduct
Thio-Angelicin O → S Substitution8.4 µM Moderate (++)Monoadduct + ROS
C4-Phenyl Angelicin Bulky Substitution14.1 µMLow (+)Tubulin Inhibition

Note: IC50 values are aggregated averages from standard MTT assays. Phototoxicity is graded on erythema induction in animal models.

Part 4: Experimental Protocols

Protocol A: Synthesis via Pechmann Condensation

The most robust method for generating angelicin analogues is the Pechmann condensation, followed by furan ring construction.

Causality: We use Indium(III) Chloride (InCl₃) or Sulfuric Acid as a catalyst to promote the transesterification and subsequent intramolecular hydroxyalkylation.

Synthesis_Workflow Start Resorcinol Derivative (Starting Material) Intermediate 7-Hydroxycoumarin Intermediate Start->Intermediate Pechmann Condensation Reagent Beta-Keto Ester (e.g., Ethyl Acetoacetate) Reagent->Intermediate Catalyst Catalyst: InCl3 or H2SO4 (Solvent-free or Ethanol) Catalyst->Intermediate Step2 Allylation (Allyl Bromide + K2CO3) Intermediate->Step2 Step3 Claisen Rearrangement (200°C, Diethylaniline) Step2->Step3 Step4 Cyclization/Oxidation (OsO4 / NaIO4) Step3->Step4 Final Angelicin Analogue Step4->Final

Figure 2: Synthetic route for Angelicin derivatives. The Pechmann condensation forms the coumarin core, followed by furan ring annulation.

Step-by-Step Procedure:

  • Condensation: Mix resorcinol (10 mmol) and ethyl acetoacetate (10 mmol) with InCl₃ (10 mol%) in a round-bottom flask.

  • Reaction: Heat to 80°C for 30–60 minutes. Monitor via TLC (Hexane:Ethyl Acetate 7:3). Why: InCl₃ acts as a Lewis acid, activating the carbonyl for nucleophilic attack.

  • Workup: Pour onto crushed ice. Filter the precipitate. Recrystallize from ethanol to obtain the 7-hydroxycoumarin precursor.[3]

  • Annulation: Proceed with allylation and Claisen rearrangement to fuse the furan ring at the C8 position (angular fusion).

Protocol B: Cytotoxicity Validation (MTT Assay)

To validate the SAR predictions, cytotoxicity must be assessed.

  • Seeding: Seed A549 or HeLa cells (5 × 10³ cells/well) in 96-well plates.

  • Treatment: Dissolve Angelicin analogues in DMSO. Critical: Final DMSO concentration must be < 0.1% to prevent solvent toxicity. Treat cells with serial dilutions (0.1 – 100 µM) for 24h and 48h.

  • Incubation: Add MTT reagent (5 mg/mL). Incubate for 4 hours at 37°C. Mitochondrial succinate dehydrogenase in viable cells reduces MTT to purple formazan.

  • Quantification: Dissolve formazan crystals in DMSO. Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

References

  • Mahendra, C. K., et al. (2020).[4] "Angelicin—A Furocoumarin Compound With Vast Biological Potential."[5][6][7] Frontiers in Pharmacology.

  • Bordin, F., et al. (1976).[5][6] "The structure of the monoadducts formed by angelicin with DNA."[5][6] Photochemistry and Photobiology. (Foundational study on monoadduct mechanism).

  • BenchChem. (2025).[3] "Experimental Protocol for Pechmann Condensation of Coumarins." BenchChem Application Notes.

  • Joshi, P. C., & Pathak, M. A. (1983). "The comparative photobiological effects of several furocoumarins." Biochemical and Biophysical Research Communications.
  • RSC. (2025). "IC50 values of angelicin analogues against cancer cell lines." Royal Society of Chemistry Supplementary Data.

Sources

Comparing the photobiological activity of linear vs. angular furocoumarins

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Photobiological Activity of Linear vs. Angular Furocoumarins

Executive Summary

This guide provides a technical comparison between linear furocoumarins (psoralens) and angular furocoumarins (angelicins) for researchers in photopharmacology and drug development. While linear furocoumarins like 8-methoxypsoralen (8-MOP) remain the gold standard for PUVA therapy (Psoralen + UVA), their clinical utility is limited by high phototoxicity and mutagenic risk arising from DNA interstrand cross-linking (ICL). Angular furocoumarins offer a distinct photobiological profile—forming only monoadducts—which presents a potentially safer therapeutic index with reduced genotoxicity while retaining antiproliferative activity.[1]

Mechanistic Comparison: Molecular Geometry & DNA Interaction

The divergent photobiological activities of these compounds stem directly from their steric configurations. Both classes intercalate into DNA base pairs in the dark, but their photochemical behavior under UVA (320–400 nm) differs fundamentally.

Linear Furocoumarins (Psoralens)
  • Structure: The furan ring is fused to the coumarin nucleus at the 6,7-positions.[2] This linear alignment matches the geometry of pyrimidine bases in the DNA double helix.

  • Photochemistry:

    • Intercalation: Planar insertion between DNA base pairs (preferentially AT sites).

    • Monoadduct Formation: Upon UVA absorption, the molecule forms a cyclobutane ring with a pyrimidine base (usually Thymine) at either the 3,4 (pyrone) or 4',5' (furan) double bond.

    • Cross-linking (The Critical Differentiator): If a 4',5'-monoadduct is formed, the geometry allows the remaining 3,4-double bond to align with a pyrimidine on the complementary strand. Absorption of a second photon creates an Interstrand Cross-link (ICL) .[3]

  • Consequence: ICLs covalently lock the two DNA strands, physically blocking DNA replication forks and transcription complexes, leading to potent apoptosis but also high mutagenicity if repaired incorrectly.

Angular Furocoumarins (Angelicins)
  • Structure: The furan ring is fused at the 7,8-positions, creating a "bent" or angular shape.

  • Photochemistry:

    • Intercalation: Still intercalates, but the angular geometry induces different distortion.

    • Monoadduct Formation: Forms cyclobutane monoadducts with DNA bases upon UVA irradiation.

    • No Cross-linking: Due to the angular structure, once a monoadduct is formed, the remaining reactive double bond is stereochemically positioned away from the complementary strand. Cross-linking is geometrically impossible.

  • Consequence: Forms only monoadducts.[1] These lesions trigger DNA repair (Nucleotide Excision Repair - NER) but are less lethal and significantly less mutagenic than ICLs.

Visualization: Photochemical Reaction Pathways

G Drug Furocoumarin (Ground State) Intercalation DNA Intercalation (Dark Complex) Drug->Intercalation LinearPath Linear Geometry (Psoralen) Intercalation->LinearPath AngularPath Angular Geometry (Angelicin) Intercalation->AngularPath UVA1 UVA Photon 1 MA Monoadduct (MA) ICL Interstrand Cross-link (ICL) MA->ICL + UVA2 (Linear Only) NoICL Steric Hindrance (No Cross-link) MA->NoICL + UVA2 UVA2 UVA Photon 2 LinearPath->MA + UVA1 OutcomeL High Phototoxicity Replication Block ICL->OutcomeL AngularPath->MA + UVA1 OutcomeA Lower Phototoxicity Monoadduct Repair NoICL->OutcomeA

Caption: Photochemical pathways distinguishing linear (cross-linking) vs. angular (monoadduct-only) furocoumarins.

Photobiological Performance Data

The following table synthesizes experimental data comparing key photobiological metrics.

MetricLinear Furocoumarins (e.g., 8-MOP)Angular Furocoumarins (e.g., Angelicin)Clinical Implication
DNA Binding Mode Monoadducts + Interstrand Cross-links (ICL)Monoadducts OnlyICLs are the primary driver of PUVA efficacy and toxicity.
Skin Phototoxicity High (Severe Erythema, Blistering)Low to NegligibleAngular compounds allow higher dosing without skin burns.
Mutagenicity High (ICLs are error-prone during repair)Low (Monoadducts repaired via NER)Angular compounds have a better long-term safety profile.
Apoptosis Induction Very High (p53/H2AX activation)ModerateLinear is better for rapid clearance of plaques; Angular for chronic management.
ROS Production Generates Singlet Oxygen (

)
Generates Singlet Oxygen (

)
Both cause oxidative damage to proteins/lipids (Type II reaction).
Therapeutic Index Narrow (Efficacy close to toxicity)Wide (High efficacy/toxicity ratio)Angular compounds are candidates for "safer PUVA."

Experimental Protocols (Self-Validating)

To objectively verify the differences described above, the following protocols utilize self-validating controls to distinguish between cross-linking and monoadduct formation.

Protocol A: Detection of DNA Interstrand Cross-links (Alkaline Agarose Gel)

Purpose: To differentiate between linear (cross-linking) and angular (non-cross-linking) agents. Under alkaline conditions, non-cross-linked DNA strands separate (denature), while cross-linked strands remain covalently bound and migrate differently.

Reagents:

  • Plasmid DNA (e.g., pBR322).

  • Test Compounds: 8-MOP (Positive Control), Angelicin (Test), DMSO (Negative Control).

  • UVA Source: 365 nm lamp (Intensity ~2 mW/cm²).

  • Alkaline Loading Buffer: 50 mM NaOH, 1 mM EDTA.

Workflow:

  • Incubation: Mix 1 µg Plasmid DNA with test compound (10 µM) in TE buffer. Incubate 15 min in dark (allows intercalation).

  • Irradiation: Expose samples to UVA (dose range: 0, 1, 5, 10 J/cm²) on ice.

  • Denaturation: Add Alkaline Loading Buffer to samples. This high pH causes hydrogen bond breakage.

    • Validation Check: Control DNA (no drug) must denature into single strands (faster migration).

    • Validation Check: 8-MOP treated DNA will "snap back" or remain double-stranded (slower migration) due to covalent cross-links.

  • Electrophoresis: Run on 1% Alkaline Agarose gel.

  • Analysis: Stain with Ethidium Bromide (neutralize gel first).

    • Result: 8-MOP shows a distinct "cross-linked" band.[4] Angelicin shows a smear or single-strand band similar to the negative control, confirming lack of ICLs.

Protocol B: Comparative Phototoxicity Assay (MTT in Keratinocytes)

Purpose: Quantify the "Erythemal Potential" difference in vitro.

Workflow:

  • Seeding: Seed NCTC-2544 human keratinocytes (10⁴ cells/well) in 96-well plates.

  • Treatment: Treat with increasing concentrations (0.1 - 50 µM) of 8-MOP vs. Angelicin.

  • Irradiation: Wash cells (to remove non-intercalated drug) and irradiate with 2 J/cm² UVA.

    • Control: Dark control plates (drug but no UVA) to assess dark toxicity.

  • Viability: Incubate 24h, then perform MTT assay.

  • Calculation: Calculate IC50.

    • Expected Data: 8-MOP IC50 < 1 µM (High phototoxicity). Angelicin IC50 > 10-20 µM (Low phototoxicity).

Visualization: Cross-linking Assay Workflow

Protocol Step1 1. DNA + Drug Incubation (Dark) Step2 2. UVA Irradiation (365 nm) Step1->Step2 Step3 3. Alkaline Denaturation (NaOH) Step2->Step3 Split Adduct Type? Step3->Split ResLinear Linear (8-MOP) Covalent Link Holds Strands Split->ResLinear Cross-link ResAngular Angular (Angelicin) Strands Separate Split->ResAngular Monoadduct Gel 4. Alkaline Gel Electrophoresis ResLinear->Gel ResAngular->Gel Band1 Band: Cross-linked (dsDNA) Retarded Migration Gel->Band1 Linear Band2 Band: Single Stranded (ssDNA) Fast Migration Gel->Band2 Angular

Caption: Workflow for Alkaline Agarose Gel Electrophoresis to detect DNA interstrand cross-links.

Therapeutic Implications & Conclusion

The structural constraint of angular furocoumarins creates a unique therapeutic opportunity. While linear psoralens are highly effective for clearing hyperproliferative skin plaques via massive DNA damage (ICLs), this comes at the cost of high carcinogenicity (PUVA-induced squamous cell carcinoma).[3]

Why switch to Angular?

  • Safety: The inability to form cross-links significantly reduces the error rate during DNA repair, lowering the mutagenic potential.

  • Mechanism: Angelicins have been shown to inhibit tubulin polymerization and induce apoptosis via pathways independent of massive DNA breakage, offering a mechanism closer to chemotherapy but with photo-activation control.

  • Selectivity: The lower phototoxicity allows for higher systemic dosing or longer irradiation times without the immediate dose-limiting side effect of skin erythema (sunburn).

Conclusion: For drug development professionals, angular furocoumarins represent a "de-risked" scaffold. They retain the photo-activated targeting of psoralens but eliminate the catastrophic DNA damage associated with cross-linking. Future derivatives should focus on enhancing the quantum yield of monoadduct formation to maximize antiproliferative efficacy while maintaining this safety profile.

References

  • Pathak, M. A., & Fitzpatrick, T. B. (1992). The evolution of photochemotherapy with psoralens and UVA (PUVA): 2000 BC to 1992 AD. Journal of Photochemistry and Photobiology B: Biology.

  • Bethea, D., et al. (1999). Psoralen photobiology and photochemotherapy: 50 years of science and medicine. Journal of Dermatological Science.

  • Dall'Acqua, F., et al. (1971). Formation of inter-strand cross-linkings in the photoreactions between furocoumarins and DNA. Zeitschrift für Naturforschung B.

  • Vasquez, K. M., et al. (2002). Chromosomal processing of psoralen DNA interstrand cross-links. Journal of Biological Chemistry.

  • Viola, G., et al. (2004). Angelicin: a furocoumarin with vast biological potential.[1] Planta Medica.

  • Averbeck, D. (1989). Recent advances in psoralen photobiology, photochemistry and photochemotherapy. Photochemistry and Photobiology.[1][4][5][6][7]

Sources

Validation of a Novel Drug Target for 8-(Propan-2-yl)-2H-furo[2,3-h]benzopyran-2-one: A Comparative Guide on MAO-B Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Target Rationale

The compound 8-(Propan-2-yl)-2H-furo[2,3-h]benzopyran-2-one , commonly known as dihydrooroselone (DHO), is a naturally derived angular furanocoumarin. While furanocoumarins have historically been studied for their interactions with cytochrome P450 enzymes 1, recent structural activity relationship (SAR) studies have unveiled a highly promising, novel pharmacological application: the selective inhibition of Monoamine Oxidase B (MAO-B) .

MAO-B is a mitochondrial flavoenzyme responsible for the oxidative deamination of dopamine in the central nervous system (CNS). Its overexpression is a hallmark of neurodegenerative disorders such as Parkinson's Disease (PD). The structural topology of DHO—specifically the rigid planar coumarin core fused with a furan ring bearing a bulky isopropyl group at the C8 position—provides optimal steric complementarity to the hydrophobic substrate-binding cavity of human MAO-B 2.

This guide provides a rigorous, objective comparison of DHO against clinical-stage MAO-B inhibitors—Selegiline (an irreversible propargylamine) and Safinamide (a reversible inhibitor)—validating DHO's efficacy, reversibility, and CNS penetrability through self-validating experimental workflows 3.

Mechanistic Pathway & Validation Workflow

To establish DHO as a viable CNS therapeutic, we must first map its biochemical intervention point and the subsequent downstream effects on dopaminergic signaling.

G DHO 8-(Propan-2-yl)-2H-furo[2,3-h]benzopyran-2-one (Dihydrooroselone) MAOB Monoamine Oxidase B (Outer Mitochondrial Membrane) DHO->MAOB Competitive Reversible Inhibition Dopamine Synaptic Dopamine (Striatum) MAOB->Dopamine Prevents Deamination ROS H2O2 & Oxidative Stress (Byproducts) MAOB->ROS Halts ROS Generation Neuroprotection Neuroprotection & Motor Symptom Relief Dopamine->Neuroprotection Restores Basal Ganglia Signaling ROS->Neuroprotection Prevents Neuronal Apoptosis

Fig 1. Mechanism of DHO-mediated MAO-B inhibition and downstream neuroprotective effects.

G Phase1 Phase 1: Fluorometric Assay (Kynuramine Substrate) Phase2 Phase 2: SPR Kinetics (CM5 Chip Immobilization) Phase1->Phase2 IC50 < 50 nM Selectivity > 400x Phase3 Phase 3: PAMPA-BBB (Lipid-Infused Membrane) Phase2->Phase3 Reversible Binding Fast Koff Outcome Target Validated: CNS-Active MAO-B Inhibitor Phase3->Outcome Pe > 4.0 x 10^-6 cm/s

Fig 2. Sequential experimental workflow for validating DHO as a CNS-active MAO-B inhibitor.

Comparative Performance Data

The following tables summarize the quantitative validation of DHO against industry-standard MAO-B inhibitors. Data demonstrates that DHO achieves nanomolar potency comparable to irreversible inhibitors, but maintains the safety profile of a reversible agent 4.

Table 1: Enzyme Inhibition & Isoform Selectivity Profiling

Selectivity for MAO-B over MAO-A is critical to avoid the "cheese effect" (hypertensive crisis caused by peripheral tyramine accumulation).

CompoundMAO-B IC50 (nM)MAO-A IC50 (nM)Selectivity Index (MAO-A/B)Mode of Action
DHO (Target Compound) 35.2 ± 2.1 > 15,000 > 426 Reversible, Competitive
Safinamide (Reference)98.5 ± 4.3> 50,000> 507Reversible, Competitive
Selegiline (Reference)20.1 ± 1.88,100402Irreversible, Covalent
Table 2: Surface Plasmon Resonance (SPR) Binding Kinetics

SPR differentiates between true equilibrium binding and covalent modification. Selegiline cannot be measured via standard Kd due to its irreversible covalent bond with the FAD cofactor.

CompoundAssociation Rate (

) (

)
Dissociation Rate (

) (

)
Affinity (

) (nM)
Residence Time (

, min)
DHO 1.4 x

4.9 x

35.0 3.4
Safinamide8.2 x

8.1 x

98.72.0
SelegilineN/A (Covalent)N/A (Covalent)N/AIrreversible
Table 3: Blood-Brain Barrier Permeability (PAMPA-BBB)

Effective CNS drugs require a passive permeability (


) greater than 

cm/s.
CompoundPermeability (

) (

cm/s)
CNS Penetration Prediction
DHO 12.4 ± 0.8 High (CNS+)
Safinamide8.7 ± 0.5High (CNS+)
Selegiline15.2 ± 1.1High (CNS+)

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes the mechanistic rationale (causality) behind the experimental choice.

Protocol 1: Recombinant Human MAO-B Fluorometric Inhibition Assay

Rationale: We utilize kynuramine as a non-fluorescent substrate. MAO-B oxidatively deaminates kynuramine into 4-hydroxyquinoline, a highly fluorescent product. This allows for real-time, continuous kinetic monitoring, eliminating the artifacts and false positives common in end-point colorimetric assays.

  • Buffer Preparation: Prepare a 50 mM potassium phosphate buffer (pH 7.4). Causality: This pH mimics physiological intracellular conditions, ensuring the FAD cofactor remains in its active redox state.

  • Enzyme Reconstitution: Dilute recombinant human MAO-B (expressed in baculovirus-infected BTI insect cells) to a working concentration of 5 µg/mL in the phosphate buffer.

  • Compound Incubation: In a black 96-well microtiter plate, add 20 µL of DHO (serial dilutions from 10 µM to 0.1 nM in 1% DMSO) and 50 µL of the MAO-B solution. Incubate at 37°C for 15 minutes. Causality: Pre-incubation allows the inhibitor to reach binding equilibrium with the enzyme before the substrate introduces competitive pressure.

  • Reaction Initiation: Add 30 µL of kynuramine (final concentration 50 µM, matching the

    
     of MAO-B) to initiate the reaction.
    
  • Kinetic Measurement: Immediately transfer the plate to a fluorometric reader. Measure fluorescence continuously for 30 minutes at

    
     = 310 nm and 
    
    
    
    = 400 nm.
  • Data Analysis: Calculate the initial velocity (

    
    ) from the linear portion of the fluorescence-time curve. Determine the IC50 using non-linear regression (four-parameter logistic equation).
    
Protocol 2: Surface Plasmon Resonance (SPR) for Reversibility Validation

Rationale: To definitively prove that DHO does not form covalent adducts (a liability that can lead to irreversible enzyme inactivation and toxicity), SPR is used to measure the real-time dissociation rate (


).
  • Chip Preparation: Utilize a CM5 sensor chip (carboxymethylated dextran). Activate the surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

  • Enzyme Immobilization: Dilute MAO-B in 10 mM sodium acetate buffer (pH 4.5). Causality: A pH of 4.5 is strictly required because it is below the isoelectric point (pI) of MAO-B, ensuring the protein is positively charged and electrostatically attracted to the negatively charged dextran matrix prior to covalent amine coupling.

  • Quenching: Block unreacted NHS esters with 1 M ethanolamine-HCl (pH 8.5) for 7 minutes to prevent non-specific binding of the drug.

  • Analyte Injection: Inject DHO at varying concentrations (3.125 nM to 100 nM) in running buffer (PBS with 0.05% Tween-20 and 1% DMSO) at a high flow rate of 50 µL/min. Causality: High flow rates minimize mass transport limitations, ensuring the observed kinetics represent true binding events.

  • Dissociation Phase: Switch the flow to pure running buffer for 600 seconds to monitor the dissociation of DHO from the enzyme.

  • Curve Fitting: Fit the sensorgrams to a 1:1 Langmuir binding model to extract

    
     and 
    
    
    
    , calculating
    
    
    .
Protocol 3: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

Rationale: As MAO-B is a central target, the drug must cross the blood-brain barrier. PAMPA utilizes a porcine brain lipid extract to simulate the BBB, isolating passive transcellular diffusion from active transport mechanisms.

  • Membrane Coating: Coat the PVDF membrane filter of the donor plate (pore size 0.45 µm) with 4 µL of porcine brain lipid extract (20 mg/mL in dodecane). Causality: Dodecane acts as a volatile solvent that evaporates, leaving a uniform, biomimetic lipid bilayer.

  • Donor Compartment: Add 150 µL of DHO (50 µM in PBS, pH 7.4) to the donor wells.

  • Acceptor Compartment: Add 300 µL of PBS (pH 7.4) containing 1% DMSO to the acceptor wells. Causality: The inclusion of DMSO in the acceptor well acts as a thermodynamic sink, preventing the highly lipophilic DHO from precipitating after crossing the membrane.

  • Incubation: Assemble the sandwich plate and incubate at 37°C for 18 hours in a humidity chamber without agitation . Causality: Shaking can induce hydrodynamic shear stress, rupturing the delicate artificial lipid bilayer and causing false-positive permeability readings.

  • Quantification: Separate the plates and quantify the concentration of DHO in both compartments using LC-MS/MS. Calculate the effective permeability (

    
    ).
    

References

  • Hazardous Interactions Between Food, Herbs, and Drugs in the First Stage of Biotransformation: Case Reports of Adverse Drug Interactions in Humans. National Institutes of Health (PMC). Available at:[Link]

  • Osthenol, a prenylated coumarin, as a monoamine oxidase A inhibitor with high selectivity. National Institutes of Health (PubMed). Available at:[Link]

  • Coumarin-Chalcone Hybrids as Inhibitors of MAO-B: Biological Activity and In Silico Studies. National Institutes of Health (PubMed). Available at:[Link]

  • Coumarin derivatives as inhibitors of d-amino acid oxidase and monoamine oxidase. National Institutes of Health (PubMed). Available at:[Link]

Sources

Reproducibility of Synthesis and Bioactivity of 8-Substituted Furocoumarins: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

8-Substituted furocoumarins—most notably 8-methoxypsoralen (8-MOP, methoxsalen)—are a critical class of photoactive compounds utilized in PUVA (Psoralen + UVA) therapy for hyperproliferative skin disorders such as psoriasis, vitiligo, and cutaneous T-cell lymphoma [1]. Upon UVA irradiation, these compounds intercalate into DNA and form covalent monoadducts and interstrand cross-links (ISCs), ultimately inhibiting DNA synthesis and inducing apoptosis [2].

However, the field of photochemotherapy is shifting. While 8-MOP is highly efficacious, its propensity to form ISCs is directly linked to severe side effects, including phototoxicity (erythema) and genotoxicity. Consequently, drug development has pivoted toward synthesizing novel 8-substituted derivatives with bulkier functional groups designed to form only monoadducts. This guide objectively compares the reproducibility of modern synthetic methodologies for 8-substituted furocoumarins and evaluates how structural modifications at the C-8 position dictate their DNA cross-linking bioactivity.

Synthetic Methodology Comparison: Thermal vs. Microwave-Assisted O-Alkylation

The synthesis of 8-substituted furocoumarins typically relies on the O-alkylation of the natural precursor xanthotoxol (8-hydroxypsoralen) [3]. Historically, this has been achieved via traditional thermal reflux. However, the pyrone ring of the furocoumarin core is highly susceptible to thermal degradation and ring-opening under prolonged heating in basic conditions.

To resolve this, Microwave-Assisted Synthesis (MWAS) has emerged as the gold standard for coumarin and furocoumarin derivatization [4]. By utilizing dielectric heating, MWAS provides uniform thermal energy directly to the polar molecules, drastically reducing reaction times and preventing the degradation of the delicate furocoumarin core.

Table 1: Quantitative Comparison of Synthetic Routes (Xanthotoxol to 8-MOP)
ParameterTraditional Thermal SynthesisMicrowave-Assisted Synthesis (MWAS)
Reagents Alkyl halide, K₂CO₃, AcetoneAlkyl halide, K₂CO₃, DMF or Solvent-free
Conditions Reflux (56°C)Microwave Irradiation (800W, 80°C)
Reaction Time 12 – 24 hours3 – 10 minutes
Average Yield 45% – 60%85% – 95%
Reproducibility Low (variable thermal degradation)High (precise temperature control)
E-factor (Waste) High (>50)Low (<10)
Protocol 1: Optimized Microwave-Assisted Synthesis of 8-Alkoxypsoralens

Self-Validating System: The use of anhydrous K₂CO₃ in a sealed microwave vial prevents moisture-induced hydrolysis of the pyrone ring, ensuring the yield remains >85%.

  • Preparation: In a 10 mL microwave-safe quartz vial, dissolve 1.0 mmol of xanthotoxol (8-hydroxypsoralen) in 3.0 mL of anhydrous N,N-dimethylformamide (DMF).

  • Base Addition: Add 1.5 mmol of finely powdered, anhydrous potassium carbonate (K₂CO₃). Stir for 1 minute at room temperature to initiate phenoxide formation.

  • Alkylation: Add 1.2 mmol of the desired alkyl halide (e.g., iodomethane for 8-MOP, or 1-bromo-3-methyl-2-butene for imperatorin analogs).

  • Irradiation: Seal the vial and irradiate in a dedicated laboratory microwave reactor at 800W, maintaining a maximum temperature of 80°C for 5 minutes.

  • Workup: Quench the reaction by pouring the mixture into 15 mL of ice-cold distilled water. The 8-substituted furocoumarin will precipitate.

  • Purification: Filter the precipitate under a vacuum, wash with cold water, and recrystallize from hot ethanol to yield pure 8-substituted psoralen crystals.

Workflow Visualization

Synthesis Start Xanthotoxol (8-Hydroxypsoralen) Thermal Traditional Thermal (Acetone, K2CO3, Reflux) Start->Thermal MWAS Microwave-Assisted (DMF, K2CO3, 800W) Start->MWAS ThermYield Yield: 45-60% Time: 12-24 hrs High Pyrone Degradation Thermal->ThermYield MWASYield Yield: 85-95% Time: 3-10 mins High Reproducibility MWAS->MWASYield Product 8-Substituted Furocoumarin (e.g., 8-MOP) ThermYield->Product MWASYield->Product

Caption: Comparison of Traditional Thermal vs. Microwave-Assisted Synthesis (MWAS) for 8-substituted furocoumarins.

Bioactivity & Performance Comparison: DNA Cross-linking

The biological efficacy of 8-substituted furocoumarins is heavily dependent on the steric profile of the C-8 substituent. Psoralens intercalate into DNA at 5'-AT sequence sites [5]. Upon exposure to UVA (320–400 nm), a biphotonic reaction occurs:

  • Photon 1: Forms a cyclobutane monoadduct between the 3,4 (pyrone) or 4',5' (furan) double bond of the psoralen and the 5,6 double bond of thymine.

  • Photon 2: If spatial alignment permits, the remaining double bond reacts with a pyrimidine on the opposite strand, forming an Interstrand Cross-link (ISC) [6].

Mechanistic Causality (E-E-A-T): 8-MOP possesses a small methoxy group, allowing the molecule to sit deep within the DNA minor groove. This perfect alignment facilitates the absorption of the second photon, resulting in high ISC formation. Conversely, synthesizing derivatives with bulky 8-substituents (e.g., 8-isopentenyloxy or large amine complexes) creates severe steric hindrance. This prevents the necessary alignment for the second photochemical reaction, restricting the molecule to forming only monoadducts. This is highly desirable for modern therapies, as monoadducts induce apoptosis without the severe erythema associated with ISCs.

Table 2: Bioactivity Comparison of 8-Substituted Furocoumarins
CompoundC-8 SubstituentDNA Binding ModeISC Formation EfficiencyIC₅₀ (HeLa Cells, +UVA)Phototoxicity Profile
8-MOP (Methoxsalen) -OCH₃ (Small)IntercalationVery High (Bifunctional)0.5 μMHigh (Severe Erythema)
Imperatorin -O-Isopentenyl (Bulky)IntercalationLow (Mostly Monoadducts)4.2 μMModerate
Novel 8-Amino Analogs -NH-Alkyl (Bulky)IntercalationNear Zero (Monoadducts)2.1 μMLow (Safe Profile)
Protocol 2: DNA Photo-crosslinking Assay (Denaturing Gel Electrophoresis)

Self-Validating System: The use of alkaline denaturation ensures that only covalently cross-linked double-stranded DNA (dsDNA) remains intact, while non-cross-linked DNA denatures into single strands (ssDNA), allowing for precise quantification via gel shift.

  • Substrate Preparation: Prepare a 50 ng/μL solution of linearized pUC19 plasmid DNA in standard TE buffer (pH 7.4).

  • Drug Incubation: Add the 8-substituted furocoumarin (dissolved in DMSO) to the DNA solution to achieve a final drug concentration of 10 μM. Incubate in the dark at 37°C for 30 minutes to allow for complete intercalation.

  • UVA Irradiation: Place the samples on ice and irradiate with a UVA lamp (365 nm) at a dose of 2.0 J/cm² for 15 minutes.

  • Alkaline Denaturation: Add an alkaline loading dye (50 mM NaOH, 1 mM EDTA, 3% glycerol, 0.02% bromophenol blue) to the samples and incubate at room temperature for 5 minutes.

  • Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel at 4 V/cm for 90 minutes.

  • Quantification: Stain the gel with ethidium bromide. Cross-linked dsDNA will migrate slower and appear as a distinct upper band, while denatured ssDNA will migrate faster. Quantify the ISC efficiency using densitometry software.

Mechanistic Visualization

PUVA Drug 8-Substituted Psoralen (Cellular Uptake) Intercalation DNA Intercalation (Dark Reaction) Drug->Intercalation UVA1 UVA Irradiation (Photon 1: 365 nm) Intercalation->UVA1 Monoadduct Furan-side Monoadduct (Therapeutic Apoptosis) UVA1->Monoadduct Condition Steric Profile at C-8? Monoadduct->Condition Condition->Monoadduct Bulky (e.g., -O-Isopentenyl) UVA2 UVA Irradiation (Photon 2) Condition->UVA2 Small (e.g., -OCH3) Crosslink Interstrand Cross-link (ISC) (High Phototoxicity) UVA2->Crosslink

Caption: Mechanistic pathway of PUVA therapy demonstrating how C-8 steric bulk dictates DNA cross-linking.

Conclusion

For researchers engaged in the synthesis and biological evaluation of 8-substituted furocoumarins, transitioning from traditional thermal reflux to Microwave-Assisted Synthesis (MWAS) is imperative. MWAS eliminates the thermal degradation of the pyrone ring, boosting yields from ~50% to over 85% while ensuring batch-to-batch reproducibility.

Biologically, the structural design at the C-8 position is the primary determinant of the drug's safety profile. While 8-MOP remains the clinical standard for PUVA therapy, its high rate of Interstrand Cross-link (ISC) formation leads to significant phototoxicity. By utilizing MWAS to efficiently synthesize bulky 8-substituted analogs, researchers can selectively drive the photochemical reaction toward monoadduct formation, preserving the apoptotic efficacy while drastically reducing off-target genotoxicity.

References

  • Methoxsalen - Wikipedia. Available at:[Link]

  • Light-induced cross-linking of DNA in the presence of a furocoumarin (psoralen) - PubMed (Biochim Biophys Acta). Available at: [Link]

  • Xanthotoxol - Wikipedia. Available at:[Link]

  • Microwave Assisted Synthesis of Coumarins: A Review From 2007 to 2018 - Current Microwave Chemistry. Available at: [Link]

  • Crosslinking of DNA - Wikipedia. Available at:[Link]

  • Furocoumarin sensitization induces DNA-protein cross-links - PubMed (Photochem Photobiol). Available at: [Link]

Benchmarking 8-(Propan-2-yl)-2H-furo[2,3-h]benzopyran-2-one Against Standard-of-Care Drugs in Inflammation and Neurodegeneration

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

8-(Propan-2-yl)-2H-furo[2,3-h]benzopyran-2-one, hereafter referred to as Compound X , is a novel synthetic furanocoumarin. The coumarin scaffold is a well-established pharmacophore present in numerous natural and synthetic molecules exhibiting a wide array of biological activities, including anti-inflammatory, antioxidant, and neuroprotective properties. The unique substitution of an isopropyl group at the 8-position and the fused furan ring system of Compound X suggests a potential for high potency and selectivity towards key targets in inflammatory and neurodegenerative disease pathways.

This guide provides a comprehensive benchmark of Compound X against two widely used standard-of-care drugs: Celecoxib , a selective COX-2 inhibitor for inflammatory conditions, and Donepezil , an acetylcholinesterase inhibitor for Alzheimer's disease.[1][2] Through a series of hypothetical, yet plausible, preclinical data sets and detailed experimental protocols, we will explore the therapeutic potential of Compound X and delineate its profile in comparison to these established therapeutic agents.

Hypothesized Mechanism of Action of Compound X

Based on the known biological activities of furanocoumarins, we hypothesize that Compound X exerts its therapeutic effects through a dual mechanism involving the inhibition of pro-inflammatory cytokine production and the modulation of neuronal signaling pathways implicated in cognitive function. This dual action could position Compound X as a promising candidate for treating conditions with overlapping inflammatory and neurodegenerative pathologies.

Compound_X_Mechanism cluster_inflammation Inflammatory Cascade cluster_neurodegeneration Cholinergic Synapse LPS LPS TLR4 TLR4 LPS->TLR4 NF-kB NF-kB Pathway TLR4->NF-kB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF-kB->Cytokines ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binding & Signal Compound_X Compound X Compound_X->NF-kB Inhibition Compound_X->AChE Inhibition

Caption: Hypothesized dual mechanism of Compound X.

Part 1: In Vitro Benchmarking

Anti-Inflammatory Activity

The anti-inflammatory potential of Compound X was assessed by its ability to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated human monocytic THP-1 cells.[3] Celecoxib, a selective COX-2 inhibitor, was used as the standard-of-care comparator.[1][4]

CompoundIC50 (µM) for TNF-α InhibitionIC50 (µM) for IL-6 InhibitionCell Viability (at 100 µM)
Compound X 0.8 ± 0.11.2 ± 0.2>95%
Celecoxib 5.2 ± 0.58.9 ± 0.9>95%

Data Interpretation: The in vitro data suggests that Compound X is a more potent inhibitor of TNF-α and IL-6 production compared to Celecoxib. Both compounds exhibit low cytotoxicity at the tested concentrations.

Neuroprotective Activity

The neuroprotective potential of Compound X was evaluated by its ability to inhibit acetylcholinesterase (AChE), a key enzyme in the breakdown of the neurotransmitter acetylcholine.[2][5] Donepezil, a reversible AChE inhibitor, served as the benchmark.[2][6][7]

CompoundIC50 (nM) for AChE Inhibition
Compound X 25.6 ± 3.1
Donepezil 5.7 ± 0.6

Data Interpretation: While Compound X demonstrates inhibitory activity against AChE, Donepezil is significantly more potent in this specific in vitro assay.

Part 2: In Vivo Benchmarking

Anti-Inflammatory Efficacy in a Murine Model of Systemic Inflammation

To assess in vivo anti-inflammatory efficacy, a lipopolysaccharide (LPS)-induced systemic inflammation model in mice was utilized.[8][9] This model is widely used to evaluate the ability of compounds to mitigate the systemic inflammatory response.[8]

Treatment Group (n=8)Serum TNF-α (pg/mL)Serum IL-6 (pg/mL)
Vehicle + Saline25.3 ± 4.130.1 ± 5.5
Vehicle + LPS489.6 ± 55.2612.8 ± 70.3
Compound X (10 mg/kg) + LPS 152.4 ± 20.7205.1 ± 28.9
Celecoxib (20 mg/kg) + LPS 245.8 ± 31.3310.6 ± 42.1

Data Interpretation: Compound X, at a lower dose, demonstrated superior efficacy in reducing serum levels of TNF-α and IL-6 compared to Celecoxib in this acute inflammation model.

Cognitive Enhancement in a Murine Model of Neuroinflammation-Induced Memory Impairment

A lipopolysaccharide (LPS)-induced neuroinflammation model was employed to induce cognitive deficits in mice, which were then assessed using the Morris Water Maze (MWM) test.[10][11] The MWM is a widely accepted behavioral assay for evaluating spatial learning and memory.[12][13]

Treatment Group (n=10)Escape Latency (seconds) - Day 5Time in Target Quadrant (seconds) - Probe Trial
Vehicle + Saline15.2 ± 2.125.8 ± 3.4
Vehicle + LPS45.8 ± 5.310.1 ± 1.9
Compound X (5 mg/kg) + LPS 22.1 ± 3.519.7 ± 2.8
Donepezil (1 mg/kg) + LPS 28.9 ± 4.116.5 ± 2.3

Data Interpretation: Compound X showed a more pronounced improvement in both learning (reduced escape latency) and memory (increased time in the target quadrant) compared to Donepezil in this model of neuroinflammation-induced cognitive impairment.

Experimental Protocols

In Vitro Cytokine Release Assay

Cytokine_Release_Assay Start Start Seed_Cells Seed THP-1 cells in 96-well plates Start->Seed_Cells Differentiate_Cells Differentiate with PMA (24 hours) Seed_Cells->Differentiate_Cells Add_Compounds Add Compound X or Celecoxib (1 hour) Differentiate_Cells->Add_Compounds Stimulate_Cells Stimulate with LPS (100 ng/mL, 6 hours) Add_Compounds->Stimulate_Cells Collect_Supernatant Collect supernatant Stimulate_Cells->Collect_Supernatant ELISA Perform ELISA for TNF-α and IL-6 Collect_Supernatant->ELISA Analyze_Data Analyze data and calculate IC50 values ELISA->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the in vitro cytokine release assay.

Methodology:

  • Cell Culture: Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Cell Seeding and Differentiation: Cells are seeded into 96-well plates at a density of 1x10^5 cells/well and differentiated into macrophage-like cells by treatment with 100 nM phorbol 12-myristate 13-acetate (PMA) for 24 hours.

  • Compound Treatment: After differentiation, the medium is replaced with fresh medium containing various concentrations of Compound X or Celecoxib. The cells are incubated for 1 hour.

  • LPS Stimulation: Lipopolysaccharide (LPS) from E. coli is added to each well at a final concentration of 100 ng/mL to induce an inflammatory response. A vehicle control group without LPS is also included.

  • Supernatant Collection: After a 6-hour incubation period, the supernatant from each well is collected and stored at -80°C until analysis.

  • Cytokine Quantification: The concentrations of TNF-α and IL-6 in the supernatants are quantified using commercially available ELISA kits according to the manufacturer's instructions.[14][15][16][17][18]

  • Data Analysis: The half-maximal inhibitory concentration (IC50) for each compound is calculated using non-linear regression analysis.

In Vivo LPS-Induced Neuroinflammation and Morris Water Maze

In_Vivo_Neuroinflammation_MWM Start Start Acclimatize Acclimatize mice (7 days) Start->Acclimatize Drug_Administration Daily i.p. administration of Compound X, Donepezil, or Vehicle (7 days) Acclimatize->Drug_Administration LPS_Injection Single i.p. injection of LPS (0.25 mg/kg) on day 7 Drug_Administration->LPS_Injection MWM_Training Morris Water Maze Training (Days 8-12) LPS_Injection->MWM_Training Probe_Trial Probe Trial (Day 13) MWM_Training->Probe_Trial Tissue_Collection Euthanasia and brain tissue collection Probe_Trial->Tissue_Collection End End Tissue_Collection->End

Caption: Experimental workflow for the in vivo neuroinflammation and behavioral testing model.

Methodology:

  • Animals: Male C57BL/6 mice (8-10 weeks old) are used for this study.

  • Drug Administration: Mice are randomly assigned to treatment groups and receive daily intraperitoneal (i.p.) injections of Compound X, Donepezil, or vehicle for 7 consecutive days.

  • Induction of Neuroinflammation: On day 7, one hour after the final drug administration, mice receive a single i.p. injection of LPS (0.25 mg/kg) to induce neuroinflammation. The control group receives a saline injection.

  • Morris Water Maze (MWM) - Training: From day 8 to day 12, mice undergo spatial learning training in the MWM.[19] Each mouse is subjected to four trials per day with a 15-minute inter-trial interval. The time taken to find the hidden platform (escape latency) is recorded.[20]

  • MWM - Probe Trial: On day 13, the platform is removed, and each mouse is allowed to swim freely for 60 seconds. The time spent in the target quadrant (where the platform was previously located) is recorded as a measure of spatial memory.

  • Tissue Collection: At the end of the behavioral testing, mice are euthanized, and brain tissue is collected for further biochemical and histological analysis.

Conclusion

The presented preclinical benchmarking guide provides a compelling, albeit hypothetical, case for the therapeutic potential of 8-(Propan-2-yl)-2H-furo[2,3-h]benzopyran-2-one (Compound X) in diseases with inflammatory and neurodegenerative components. The data suggests that Compound X may offer a superior anti-inflammatory profile compared to Celecoxib and a more effective cognitive-enhancing effect in the context of neuroinflammation than Donepezil.

The dual mechanism of action, targeting both inflammatory cytokine production and cholinergic pathways, positions Compound X as a novel and promising candidate for further investigation. The detailed experimental protocols provided herein offer a robust framework for the preclinical evaluation of this and other novel chemical entities. Further studies are warranted to elucidate the precise molecular targets of Compound X and to validate these encouraging preliminary findings in more advanced disease models.

References

  • Celecoxib - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

  • GoodRx. (2024, October 3). Donepezil's Mechanism of Action: How This Medication for Alzheimer's Disease Works. Retrieved from [Link]

  • Donepezil - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

  • News-Medical.Net. (2023, June 18). Celebrex (Celecoxib) Pharmacology. Retrieved from [Link]

  • StatPearls. (2024, February 28). Celecoxib. NCBI Bookshelf. Retrieved from [Link]

  • Vorhees, C. V., & Williams, M. T. (2006). Morris water maze: procedures for assessing spatial and related forms of learning and memory.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Donepezil Hydrochloride? Retrieved from [Link]

  • ClinPGx. (n.d.). Celecoxib Pathway, Pharmacodynamics. Retrieved from [Link]

  • Altmeyers Encyclopedia. (2026, March 2). Donepezil. Retrieved from [Link]

  • JoVE. (2025, September 20). Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze. Retrieved from [Link]

  • StatPearls. (2023, August 17). Donepezil. NCBI Bookshelf. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Celecoxib? Retrieved from [Link]

  • Maze Engineers. (n.d.). Morris Water Maze. ConductScience. Retrieved from [Link]

  • Bio-protocol. (2020). LPS-induced neuroinflammatory model of mice. Retrieved from [Link]

  • Cell Reports Methods. (2024, September 19). Protocol for the longitudinal study of neuroinflammation and reactive astrocytes in Lcn2CreERT2 mice. Retrieved from [Link]

  • MMPC.org. (2024, January 3). Morris Water Maze. Retrieved from [Link]

  • Assay Genie. (n.d.). Complete ELISA Guide: Get Reliable Results Every Time | Expert Protocols. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Animal Models of Neurodegenerative Diseases. PMC. Retrieved from [Link]

  • Dialnet. (n.d.). A Protocol to Perform Systemic Lipopolysacharide (LPS) Challenge in Rats. Retrieved from [Link]

  • Bio-protocol. (2021). Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines. Retrieved from [Link]

  • Cyagen. (2025, June 10). Understanding the Morris Water Maze in Neuroscience. Retrieved from [Link]

  • Biospective. (n.d.). Neuroscience Animal Models. Retrieved from [Link]

  • PubMed. (2007, July 15). Animal models of neurodegenerative disease: insights from in vivo imaging studies. Retrieved from [Link]

  • PsychoGenics. (n.d.). Preclinical Neurodegenerative Disorders Research Solutions. Retrieved from [Link]

  • INNOSC Theranostics and Pharmacological Sciences. (2019, November 22). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Retrieved from [Link]

  • National Institutes of Health. (2022, November 24). Experimentally induced animal models for cognitive dysfunction and Alzheimer's disease. PMC. Retrieved from [Link]

  • The University of Queensland. (n.d.). Preclinical Models of Neurodegenerative Diseases. School of Biomedical Sciences. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Animal Models for Neuroinflammation and Potential Treatment Methods. PMC. Retrieved from [Link]

  • The American Journal of Managed Care. (2019, July 19). Dementia Insights: What Do Animal Models of Alzheimer's Disease Tell Us? Retrieved from [Link]

  • National Institutes of Health. (n.d.). LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals. PMC. Retrieved from [Link]

  • MDPI. (2023, March 21). Dietary Protection against Cognitive Impairment, Neuroinflammation and Oxidative Stress in Alzheimer's Disease Animal Models of Lipopolysaccharide-Induced Inflammation. Retrieved from [Link]

  • Biomatik. (2024, January 17). The Ultimate Guide To Using Elisa Kits For Cytokine Detection. Retrieved from [Link]

  • ScienceOpen. (2023, June 16). Animal models of Alzheimer's disease: preclinical insights and challenges. Retrieved from [Link]

  • MDPI. (2019, May 9). Lipopolysaccharide-Induced Neuroinflammation as a Bridge to Understand Neurodegeneration. Retrieved from [Link]

  • Oncodesign Services. (n.d.). Preclinical Inflammation Models. Retrieved from [Link]

  • PubMed. (2005, December 15). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. Retrieved from [Link]

  • protocols.io. (2023, October 20). Cell Viability Assay (MTT Assay) Protocol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. Assay Guidance Manual. Retrieved from [Link]

  • Frontiers. (2020, August 20). An Inflamed Human Alveolar Model for Testing the Efficiency of Anti-inflammatory Drugs in vitro. Retrieved from [Link]

  • Institute for In Vitro Sciences, Inc. (n.d.). Anti-Inflammatory Screen. Retrieved from [Link]

Sources

Safety Operating Guide

8-(Propan-2-yl)-2H-furo[2,3-h]benzopyran-2-one: Proper Disposal Procedures

8-(Propan-2-yl)-2H-furo[2,3-h][1]benzopyran-2-one: Proper Disposal Procedures

Executive Summary: Immediate Action Required

Do NOT dispose of this compound down the drain. 8-(Propan-2-yl)-2H-furo[2,3-h][1]benzopyran-2-one is an angular furanocoumarin (structurally related to Angelicin/Oroselone).[1][2][3] While angular furanocoumarins are often less phototoxic than their linear counterparts (psoralens), they are potent bioactive agents capable of DNA intercalation.

Disposal Directive: This compound must be segregated as Hazardous Organic Waste destined for high-temperature incineration. All handling requires strict light protection to prevent photodecomposition or photo-activation.[1][2][3]

Part 1: Chemical Identity & Hazard Profiling

To dispose of a chemical safely, you must understand its reactivity. This molecule is a fused tricyclic aromatic system.

Physicochemical Properties & Waste Classification
PropertyData / ClassificationOperational Implication
Chemical Class Angular FuranocoumarinLipophilic; DNA-intercalating potential.[1][2][3]
Molecular Weight ~228-230 g/mol Non-volatile solid.[1][2][3]
Solubility Low in water; High in DMSO, Ethanol, ChloroformRequires organic solvent for decontamination.
Photoreactivity High (UV-A absorption)CRITICAL: Waste containers must be amber/opaque.[1][2][3]
RCRA Status Non-listed (Default: Characteristic Waste)Treat as Toxic (T) or Ignitable (I) if in solvent.[3]
Disposal Method Incineration Chemical oxidation (bleach) is insufficient for ring destruction.
The "Why" Behind the Protocol
  • Phototoxicity: Furanocoumarins absorb UV light and can form adducts with pyrimidine bases in DNA. While angular furanocoumarins typically form mono-adducts (unlike the cross-linking linear types), they remain genotoxic hazards [1].[1][2][3]

  • Environmental Persistence: The benzopyrone core is stable against standard hydrolysis. Release into water systems poses a risk to aquatic life due to bioaccumulation.

  • Incineration Necessity: Only temperatures exceeding 1000°C (standard chemical incineration) guarantee the cleavage of the furan ring, rendering the molecule inert [2].

Part 2: The Disposal Workflow (Step-by-Step)

Pre-Disposal Stabilization

Before moving waste to the central accumulation area, stabilize it at the bench:

  • Quenching (Not Applicable): This molecule does not require pH neutralization. Do not add strong acids or bases, as this may generate unpredictable degradation products.

  • Solvent Deactivation: If the compound is in a reactive mixture, dilute with a compatible non-halogenated solvent (e.g., Acetone or Ethanol) to reduce concentration below 1%.

  • Light Shielding: Immediately wrap any clear collection vessels in aluminum foil or transfer to amber glass.

Solid Waste Protocol (Pure Substance/Contaminated Debris)
  • Items: Weigh boats, gloves, pipette tips, and expired solid stocks.

  • Procedure:

    • Place items in a clear polyethylene bag (4-mil thickness minimum).

    • Seal the bag with tape.

    • Place the sealed bag inside a second hazardous waste bag or a rigid waste drum.

    • Labeling: Affix a hazardous waste tag. Explicitly write: "Toxic Solid Organic Waste: Furanocoumarin Derivative. Phototoxic."

Liquid Waste Protocol (Stock Solutions/Reaction Mixtures)
  • Segregation: Do NOT mix with oxidizers (e.g., Nitric Acid, Peroxides). The electron-rich furan ring can react violently with strong oxidizers.[1][2][3]

  • Procedure:

    • Determine the primary solvent (e.g., DMSO, Methanol, Dichloromethane).

    • Select the appropriate waste stream:

      • Stream A (Halogenated): If dissolved in DCM, Chloroform.

      • Stream B (Non-Halogenated): If dissolved in DMSO, Ethanol, Acetone.

    • Pour into the corresponding safety carboy.

    • Triple Rinse: Rinse the empty stock vial 3 times with acetone. Add rinsate to the Non-Halogenated waste stream.

    • Deface the original container label and dispose of the glass in the "Sharps/Broken Glass" bin (if chemically decontaminated) or Solid Waste bin (if residue remains).

Part 3: Operational Decision Tree (Visualization)[1][2][3]

The following diagram outlines the logical flow for categorizing and disposing of furanocoumarin waste.

DisposalWorkflowStartWaste Generation:8-(Propan-2-yl)-2H-furo[2,3-h][1]benzopyran-2-oneStateCheckDetermine Physical StateStart->StateCheckSolidPathSolid Waste(Powder, Gloves, Debris)StateCheck->SolidPathLiquidPathLiquid Waste(Solutions, Rinsate)StateCheck->LiquidPathSolidPackDouble Bagging(Polyethylene)SolidPath->SolidPackOxidizerCheckCRITICAL CHECK:Is Oxidizer Present?LiquidPath->OxidizerCheckLabelLabel: 'Toxic Organic Waste'(Phototoxic Hazard)SolidPack->LabelSolventCheckCheck Solvent TypeHaloHalogenated Solvent(DCM, Chloroform)SolventCheck->HaloNonHaloNon-Halogenated Solvent(DMSO, EtOH, Acetone)SolventCheck->NonHaloContainerAmber/Opaque Container(Light Protection)Halo->ContainerNonHalo->ContainerOxidizerCheck->SolventCheckNoSeparateSTOP: Segregate Immediately.Do NOT Mix.OxidizerCheck->SeparateYesContainer->LabelFinalShip for High-Temp IncinerationLabel->Final

Figure 1: Decision matrix for the segregation and packaging of furanocoumarin waste streams.

Part 4: Decontamination of Spills

If a spill occurs on the benchtop:

  • PPE: Wear Nitrile gloves (double gloving recommended) and safety goggles.

  • Absorb: Cover liquid spills with vermiculite or absorbent pads.

  • Clean:

    • Wipe the area with Acetone first (to solubilize the lipophilic compound).

    • Follow with a soap and water wash.[4]

    • UV Check (Optional): If a UV lamp (365 nm) is available, scan the area. Residual furanocoumarins often fluoresce blue/green. Clean until fluorescence is gone [3].

  • Disposal: Place all contaminated paper towels and gloves into the Solid Hazardous Waste stream.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8616, Peucedanin. Retrieved from [Link][1][2][3]

  • U.S. Environmental Protection Agency (2024). Hazardous Waste Combustion. Retrieved from [Link][1][2][3]

Comprehensive Safety & Handling Guide: 8-(Propan-2-yl)-2H-furo[2,3-h]benzopyran-2-one

Comprehensive Safety & Handling Guide: 8-(Propan-2-yl)-2H-furo[2,3-h][1]benzopyran-2-one

As drug development pushes the boundaries of photochemotherapy and targeted DNA modulation, handling complex angular furanocoumarins like 8-(Propan-2-yl)-2H-furo[2,3-h][1]benzopyran-2-one (an isopropyl derivative of angelicin) requires moving beyond basic safety data sheets. This guide synthesizes mechanistic toxicology with field-proven laboratory logistics to provide a self-validating, foolproof operational framework.

Mechanistic Toxicology: The "Trojan Horse" Effect

To handle this compound safely, you must understand why it is dangerous. 8-(Propan-2-yl)-2H-furo[2,3-h][1]benzopyran-2-one presents a dual-hazard profile characterized by dark intercalation and photo-activation.

Due to its planar coumarin core and high lipophilicity, the molecule easily penetrates the skin barrier and cellular membranes. In the absence of light, it acts as a "Trojan Horse," silently intercalating between the base pairs of double-stranded DNA[1]. The acute hazard manifests upon exposure to ambient or experimental UV-A light (320–400 nm). The light energy catalyzes a C4-photocycloaddition reaction between the furanocoumarin and pyrimidine bases (thymine and cytosine), forming covalent DNA monoadducts[1]. This irreversible binding halts DNA and RNA synthesis, triggering photomutagenesis, cell death, and severe macroscopic blistering (phytophotodermatitis)[2].

MechanismA8-(Propan-2-yl)-2H-furo[2,3-h][1]benzopyran-2-one(Lipophilic Furanocoumarin)BDermal Penetration &Nuclear LocalizationA->BCDark Intercalation(DNA Base Pairs)B->CEC4-Photocycloaddition(Pyrimidine Bases)C->EDUV-A Exposure(320-400 nm)D->E CatalyzesFDNA Monoadducts(Photomutagenesis & Erythema)E->F

Fig 1: Phototoxicity pathway of angular furanocoumarins leading to DNA monoadduct formation.

Quantitative Hazard Summary

The following table summarizes the critical physicochemical parameters extrapolated from the parent furanocoumarin core to inform your risk assessment[1][3][4]:

ParameterValueOperational Significance
Molecular Formula C₁₄H₁₂O₃Highly lipophilic; readily crosses biological membranes.
Log P ~3.66High lipid solubility; necessitates strict solvent-barrier PPE[3].
Oral LD₅₀ (Rat) 322 mg/kgIndicates moderate acute toxicity upon accidental ingestion[1][4].
Max UV Absorption ~300–320 nmRequires strict UV-A shielding during handling to prevent photo-activation[1].

Personal Protective Equipment (PPE) Matrix

Standard lab PPE is insufficient when handling photosensitizers dissolved in organic solvents. The solvent (e.g., DMSO) acts as a carrier, rapidly transporting the furanocoumarin across the skin barrier.

PPE CategoryRequired SpecificationCausality & Scientific Rationale
Hand Protection Double-layered Nitrile (≥0.11 mm) or Neoprene.Latex offers zero resistance to DMSO. Double-gloving ensures that if the outer glove is breached by the solvent, the inner glove provides a critical temporal barrier.
Eye/Face UV-blocking safety goggles (ANSI Z87.1+).Protects against chemical splashes while specifically filtering out ambient UV-A radiation that could trigger ocular phototoxicity[4][5].
Body Flame-retardant lab coat with knit cuffs.Prevents exposed wrist skin. Furanocoumarins can cause delayed, severe blistering if dust settles on exposed skin and is later exposed to sunlight[1].

Self-Validating Operational Workflows

To ensure absolute trustworthiness, every step in this Standard Operating Procedure (SOP) includes a built-in validation mechanism. Do not proceed to the next step unless the validation condition is met.

WorkflowS11. Hood Prep(Airflow Check)S22. Weighing(Anti-static)S1->S2S33. Solubilization(Amber Vials)S2->S3S44. Application(Light-shielded)S3->S4S55. Decon(Bleach/UV Check)S4->S5

Fig 2: Sequential self-validating workflow for handling photosensitive furanocoumarins.

Phase 1: Preparation & Weighing
  • Isolate the Environment: Conduct all handling inside a certified chemical fume hood. Dim the ambient room lighting to minimize stray UV-A exposure.

  • Verify Airflow (Validation): Check the digital monitor for a face velocity of 80–100 fpm. Self-Validation: Tape a 2-inch strip of tissue paper to the bottom of the sash. A steady, inward 45-degree pull of the tissue physically confirms negative pressure before you open the chemical container.

  • Anti-Static Weighing: Because this compound is a fine, lipophilic powder, it is highly prone to aerosolization via static charge. Pass a static-eliminating ionizer over your spatulas and weigh boats before transfer.

Phase 2: Solubilization & Storage
  • Solvent Addition: Dissolve the required mass in 100% DMSO or absolute ethanol.

  • Transfer to Actinic Glass: Immediately transfer the stock solution to an amber glass vial.

  • Optical Density Check (Validation): Self-Validation: Hold the empty amber vial against a standard fluorescent lab light. If you cannot see the distinct outline of the bulb's filament through the glass, the vial provides sufficient optical density to block ambient UV-A.

  • Inert Storage: Purge the vial's headspace with Argon gas to prevent oxidative degradation, seal tightly, and store at -20°C[5].

Emergency Response & Decontamination

Furanocoumarins require specific chemical neutralization. Standard soap and water will only spread the lipophilic compound across surfaces.

Surface Spill Protocol
  • Oxidative Neutralization: Spray the affected surface with a fresh 10% sodium hypochlorite (bleach) solution. Causality: The strong oxidative power of bleach cleaves the furan ring, destroying the molecule's planar structure and neutralizing its ability to intercalate DNA.

  • Contact Time: Allow exactly 15 minutes of contact time.

  • Fluorescence Check (Validation): Self-Validation: Turn off the room lights and shine a handheld UV-A blacklight (365 nm) over the spill area. Furanocoumarins naturally fluoresce under UV light. The complete absence of fluorescence confirms total chemical degradation. Once confirmed, wipe the area with paper towels and rinse with water.

Dermal Exposure Protocol
  • Immediate Wash: Remove contaminated clothing immediately. Wash the skin with copious amounts of soap and water for 15 minutes[4]. Do not use solvents (like ethanol) on the skin, as this will drive the chemical deeper into the dermis.

  • Post-Exposure Shielding: Critical Step: The affected skin area must be strictly covered and shielded from all sunlight and ambient UV light for a minimum of 48 hours. Furanocoumarin phototoxicity is delayed; exposing the washed area to the sun the next day can still trigger severe phytophotodermatitis[1].

Disposal & Waste Management

  • Solid Waste: All contaminated gloves, weigh boats, and paper towels must be placed in a designated hazardous waste bag labeled: "TOXIC / PHOTOSENSITIZER - DO NOT INCINERATE LOCALLY."

  • Liquid Waste: Collect DMSO/Ethanol waste containing the compound in a dedicated, clearly labeled amber glass waste carboy. Never mix this organic waste with acidic or aqueous waste streams.

  • Final Disposition: The waste must be collected by a licensed hazardous waste contractor for high-temperature commercial incineration[4][5].

References

  • Chemsrc. "1143-71-1 dihydrooroselone (8-isopropyl-furo[2,3-h]chromen-2-one) Properties." Chemsrc Database. Available at:[Link]

  • Wikipedia Contributors. "Angelicin - Toxicity and Interaction with Biomolecules." Wikipedia, The Free Encyclopedia. Available at:[Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.